molecular formula C7H6O2 B1680747 Salicylaldehyde CAS No. 90-02-8

Salicylaldehyde

Cat. No.: B1680747
CAS No.: 90-02-8
M. Wt: 122.12 g/mol
InChI Key: SMQUZDBALVYZAC-UHFFFAOYSA-N
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Description

Liquid;  colorless or pale yellow;  bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999)
Salicylaldehyde is a hydroxybenzaldehyde carrying a hydroxy substituent at position 2. It has a role as a nematicide and a plant metabolite.
This compound is a natural product found in Decalepis hamiltonii, Cinnamomum sieboldii, and other organisms with data available.
2-Hydroxybenzaldehyde is found in common buckwheat. 2-Hydroxybenzaldehyde is present in cinnamon (Cinnamomum versum). 2-Hydroxybenzaldehyde is a flavouring ingredient.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H
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InChI Key

SMQUZDBALVYZAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)O
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Molecular Formula

C7H6O2
Record name SALICYLALDEHYDE
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Related CAS

29734-89-2
Record name Benzaldehyde, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID1021792
Record name Salicylaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour
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Boiling Point

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg
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Flash Point

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup
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Solubility

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170
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Vapor Density

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1)
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Vapor Pressure

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/
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Color/Form

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid

CAS No.

90-02-8, 27761-48-4
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Melting Point

19.4 °F (USCG, 1999), -7 °C, 0.7 °C
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Foundational & Exploratory

A Technical Guide to the Reimer-Tiemann Reaction: Mechanism and Synthesis of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Reimer-Tiemann reaction, a cornerstone of synthetic organic chemistry, provides a reliable method for the ortho-formylation of phenols, most notably in the conversion of phenol to salicylaldehyde.[1][2][3] Discovered by Karl Reimer and Ferdinand Tiemann, this electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) and a strong base to generate a highly reactive dichlorocarbene intermediate.[2][4][5][6] This guide offers an in-depth exploration of the reaction's intricate mechanism, a field-proven experimental protocol, and a discussion of the critical parameters that govern its efficiency and selectivity. By synthesizing detailed mechanistic insights with practical laboratory procedures, this document serves as a comprehensive resource for professionals engaged in the synthesis of aromatic aldehydes, which are crucial precursors in the pharmaceutical, fragrance, and dye industries.[1][7][8][9]

The Core Mechanism: A Stepwise Dissection

The Reimer-Tiemann reaction is fundamentally an electrophilic aromatic substitution.[1][10] Its successful execution hinges on the in-situ generation of dichlorocarbene (:CCl₂), an aggressive electrophile that attacks the electron-rich phenoxide ring. The mechanism can be logically broken down into three primary stages.

Stage 1: Generation of the Dichlorocarbene Electrophile

The reaction is initiated by the interaction between chloroform and a strong base, typically an aqueous solution of sodium or potassium hydroxide.[6][9]

  • Deprotonation of Chloroform: The hydroxide ion (⁻OH) abstracts the acidic proton from chloroform, forming the trichloromethanide carbanion (⁻CCl₃).[4][5][6]

  • Alpha-Elimination: This carbanion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion (Cl⁻) to yield the neutral, yet highly electron-deficient, dichlorocarbene (:CCl₂).[2][4][10] This species is the principal reactive electrophile in the reaction.[2]

Stage 2: Phenoxide Formation and Electrophilic Attack

Concurrently, the phenolic substrate is activated by the basic medium.

  • Phenol Deprotonation: The hydroxide base deprotonates the hydroxyl group of phenol, generating a phenoxide ion.[2][4][6]

  • Nucleophilic Activation: The resulting negative charge on the oxygen atom is delocalized into the benzene ring, significantly increasing its nucleophilicity and rendering it susceptible to electrophilic attack.[2][4][6]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene.[4][7] This attack is regioselective, preferentially occurring at the ortho position relative to the hydroxyl group.[1][7] This selectivity is attributed to a combination of the strong electron-donating effect of the -O⁻ group activating the ortho and para positions and potential coordination between the sodium ion, the phenoxide oxygen, and the incoming dichlorocarbene, which favors proximity to the ortho position.[1]

Stage 3: Hydrolysis and Product Formation

The final stage involves the conversion of the dichloromethyl group into the final aldehyde functionality.

  • Intermediate Formation: The attack by the phenoxide on the dichlorocarbene results in the formation of a dichloromethyl-substituted phenol intermediate.[2][4]

  • Basic Hydrolysis: This intermediate undergoes hydrolysis in the presence of the excess hydroxide base. The two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol.

  • Dehydration and Tautomerization: The gem-diol intermediate readily loses a molecule of water to form the aldehyde.

  • Acidification: A final acidic workup is required to neutralize the reaction mixture and protonate the phenoxide, yielding the final product, ortho-hydroxybenzaldehyde (this compound).[3][4]

Mechanistic Diagram

The following diagram illustrates the complete mechanistic pathway of the Reimer-Tiemann reaction.

Reimer_Tiemann_Mechanism Figure 1: Reimer-Tiemann Reaction Mechanism cluster_carbene Stage 1: Dichlorocarbene Formation cluster_attack Stage 2: Phenoxide Attack cluster_hydrolysis Stage 3: Hydrolysis & Product Formation chloroform CHCl₃ carbanion ⁻CCl₃ chloroform->carbanion + ⁻OH carbene :CCl₂ (Dichlorocarbene) carbanion->carbene - Cl⁻ phenoxide Phenoxide Ion phenol Phenol phenol->phenoxide + ⁻OH intermediate1 Dichloromethyl Substituted Intermediate phenoxide->intermediate1 + :CCl₂ phenoxide->intermediate1 intermediate2 Gem-diol Intermediate intermediate1->intermediate2 + 2 ⁻OH - 2 Cl⁻ product_ion Salicylate Anion intermediate2->product_ion - H₂O product This compound (o-hydroxybenzaldehyde) product_ion->product + H⁺ (Workup)

Caption: Figure 1: Stepwise mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound from phenol. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment:

Reagent/EquipmentQuantity/Specification
Phenol18.8 g
Sodium Hydroxide (NaOH)60 g
Chloroform (CHCl₃)30 mL
Deionized Water80 mL
Hydrochloric Acid (HCl)Concentrated, as needed for acidification
Round-bottom flask500 mL
Reflux condenser
Dropping funnel
Heating mantle
Magnetic stirrer and stir bar
Steam distillation apparatus
Separatory funnel
Beakers, Erlenmeyer flasks

Procedure:

  • Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in a heating mantle.

  • Base and Phenol Addition: In the flask, dissolve 60 g of sodium hydroxide in 80 mL of deionized water. Once dissolved and cooled slightly, add 18.8 g of phenol. Stir the mixture until the phenol fully dissolves.

  • Heating: Gently heat the mixture to 60-65°C using the heating mantle.[11]

  • Chloroform Addition: Add 30 mL of chloroform to the dropping funnel. Add the chloroform dropwise to the reaction mixture over approximately 30-60 minutes while maintaining the temperature at 60-65°C.[11] The reaction is exothermic, so careful control of the addition rate is crucial to prevent overheating.[4]

  • Reflux: After the chloroform addition is complete, continue to heat and stir the mixture under reflux for an additional 60-90 minutes to ensure the reaction goes to completion.

  • Workup - Chloroform Removal: Remove the heating mantle and allow the mixture to cool. Arrange for simple distillation to remove the excess chloroform.

  • Workup - Acidification: Cool the remaining dark reaction mixture in an ice bath. Carefully acidify the mixture by slowly adding concentrated hydrochloric acid until it is strongly acidic (test with pH paper).

  • Purification - Steam Distillation: Subject the acidified mixture to steam distillation. This compound, being steam-volatile, will co-distill with water. The unreacted phenol and the para-isomer will also distill to some extent.

  • Extraction: Collect the distillate, which will appear as a milky emulsion. Transfer the distillate to a separatory funnel and extract the this compound using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude this compound. Further purification can be achieved via fractional distillation.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for this compound Synthesis A 1. Setup Flask, Condenser, Heating Mantle B 2. Reagent Addition Dissolve NaOH, then Phenol A->B C 3. Heating Heat to 60-65°C B->C D 4. Chloroform Addition Add CHCl₃ dropwise over 1 hr C->D E 5. Reflux Heat under reflux for 1-1.5 hrs D->E F 6. Workup Remove excess CHCl₃, Cool & Acidify with HCl E->F G 7. Purification Steam Distillation F->G H 8. Extraction Extract distillate with organic solvent G->H I 9. Isolation Dry and evaporate solvent to yield product H->I

Caption: Figure 2: A generalized workflow for the synthesis of this compound.

Key Reaction Parameters and Considerations

The yield and selectivity of the Reimer-Tiemann reaction are sensitive to several factors.

ParameterInfluence on ReactionCausality & Field Insights
Solvent System Critical for reactant interactionNaOH is insoluble in CHCl₃, necessitating a biphasic system.[2][4] Vigorous stirring, phase-transfer catalysts (e.g., quaternary ammonium salts), or emulsifying agents (e.g., 1,4-dioxane) are employed to increase the interfacial area and enhance reaction rates.[4][5] Anhydrous, non-aqueous systems have also been developed to improve ortho-selectivity.[12]
Temperature Controls reaction rate and exothermThe reaction requires initial heating to proceed.[4][6] However, it can become highly exothermic once initiated.[4] Inadequate temperature control can lead to thermal runaway and reduced yields due to side reactions.
Base Concentration Affects carbene and phenoxide formationA high concentration of a strong base is essential for the efficient deprotonation of both chloroform and phenol.[10]
Substrate Structure Determines reactivity and product distributionElectron-donating groups on the phenol ring generally favor ortho-formylation.[7] If both ortho positions are blocked, formylation will occur at the para position.[6][9] Electron-withdrawing groups can decrease reactivity.[7]
Side Products Reduces yield of desired productThe primary side product is typically the para-isomer, p-hydroxybenzaldehyde.[5] Other byproducts, known as abnormal Reimer-Tiemann products, can include dichloromethyl-substituted cyclohexadienones, especially with substituted phenols.[13][14]

Scope and Variations

The utility of the Reimer-Tiemann reaction extends beyond the synthesis of this compound.

  • Other Phenolic Substrates: The reaction is effective for other hydroxy-aromatic compounds, such as naphthols.[2][5][6]

  • Heterocyclic Compounds: Electron-rich heterocycles like pyrroles and indoles also undergo the reaction.[2][4] However, with pyrroles, ring-expansion to form 3-chloropyridines can occur, a process known as the Ciamician-Dennstedt rearrangement.[10][13]

  • Reaction Variation: A significant variation involves substituting chloroform with carbon tetrachloride (CCl₄). This modification leads to the formation of a carboxylic acid group instead of an aldehyde, converting phenol into salicylic acid.[2][5]

Despite its utility, the reaction has limitations. Substrates containing functional groups that can react with dichlorocarbene, such as alkenes (forming dichlorocyclopropanes) or amines (forming isocyanides), may be unsuitable.[2][15] Furthermore, the strongly basic and high-temperature conditions are not tolerated by all molecules.[2]

Conclusion

The Reimer-Tiemann reaction remains an indispensable tool in organic synthesis for the ortho-formylation of phenols. Its mechanism, centered on the generation and reaction of dichlorocarbene, is a classic example of electrophilic aromatic substitution. While challenges such as modest yields, the formation of side products, and harsh reaction conditions exist, a thorough understanding of the underlying mechanism and careful control of experimental parameters allow for its effective application. The resulting this compound and its derivatives are invaluable building blocks in the development of pharmaceuticals, agrochemicals, dyes, and fragrances, cementing the enduring importance of this classic named reaction in modern chemistry.[1][8]

References

Salicylaldehyde intramolecular hydrogen bonding effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Effects of Intramolecular Hydrogen Bonding in Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound serves as a quintessential model for understanding the profound influence of intramolecular hydrogen bonds (IHBs) on molecular properties and reactivity. This technical guide offers a comprehensive exploration of the IHB in this compound, detailing its structural and spectroscopic signatures, thermodynamic consequences, and implications for chemical reactivity. By synthesizing data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, alongside computational insights, this document provides a holistic view of this fundamental non-covalent interaction. Detailed experimental protocols and data interpretation frameworks are presented to equip researchers, scientists, and drug development professionals with the knowledge to characterize and leverage IHBs in their own work.

Introduction: The Significance of Intramolecular Hydrogen Bonds

An intramolecular hydrogen bond (IHB) is a non-covalent interaction between a hydrogen atom covalently bonded to a donor atom (D) and an acceptor atom (A) within the same molecule (D-H···A). This internal linkage, particularly when it forms a stable five- or six-membered ring, can dramatically alter a molecule's conformation, physical properties, and chemical behavior.[1] In the realm of drug development, IHBs are of paramount importance as they can influence a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets by masking polar groups and stabilizing specific conformations.

This compound, with its ortho-hydroxyl and aldehyde groups, provides a classic example of a strong IHB, forming a stable six-membered pseudo-aromatic ring.[2][3] This internal chelation is responsible for its distinct properties when compared to its meta and para isomers, which lack the proximity for such an interaction and instead engage in intermolecular hydrogen bonding.[2][4]

Structural and Energetic Landscape of the this compound IHB

The IHB in this compound involves the hydrogen of the hydroxyl group acting as the donor and the carbonyl oxygen of the aldehyde group serving as the acceptor.[2][3] This interaction imposes a planar, rigid conformation on the molecule.

Crystallographic and Computational Evidence

Single-crystal X-ray diffraction studies provide definitive geometric data on the IHB in the solid state. These studies reveal a short O···O distance, typically in the range of 2.5 to 2.6 Å, which is indicative of a strong hydrogen bond.[2]

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in quantifying the energetic and electronic aspects of this bond.[5] Theoretical calculations estimate the hydrogen-bonding energy in this compound to be approximately 9 kcal/mol.[5] These studies also corroborate the experimental geometric parameters and provide insights into the electronic charge redistribution upon IHB formation.[5][6]

Caption: Molecular structure of this compound with the intramolecular hydrogen bond.

Spectroscopic Characterization of the Intramolecular Hydrogen Bond

The presence and strength of the IHB in this compound are readily probed through various spectroscopic techniques. Each method provides a unique signature of this internal interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for directly observing the IHB.[2] The key indicator is the chemical shift of the hydroxyl proton (OH).

  • Downfield Chemical Shift: The hydroxyl proton in this compound is significantly deshielded due to the hydrogen bond, causing its resonance to appear far downfield, typically in the range of 10.8 - 11.2 ppm.[2]

  • Concentration Independence: A hallmark of an intramolecular hydrogen bond is the insensitivity of the hydroxyl proton's chemical shift to changes in sample concentration.[2][4] In contrast, intermolecular hydrogen bonds are concentration-dependent, with the chemical shift moving upfield upon dilution.[2]

  • Sample Preparation: Prepare a series of solutions of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆) at varying concentrations (e.g., 1 M, 0.1 M, 0.01 M).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each concentration. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the dilute samples.

  • Data Analysis:

    • Identify the chemical shift of the hydroxyl proton in each spectrum.

    • Plot the chemical shift of the hydroxyl proton as a function of concentration.

    • A flat or nearly flat plot confirms the intramolecular nature of the hydrogen bond.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The formation of a hydrogen bond alters the force constants of the involved bonds, leading to characteristic spectral shifts.[7]

  • O-H Stretch: The IHB weakens the O-H covalent bond, resulting in a red shift (decrease in frequency) of the O-H stretching vibration. The band also becomes significantly broadened. For this compound, this broad absorption is typically observed around 3200 cm⁻¹, compared to the sharp peak at ~3600 cm⁻¹ for a "free" hydroxyl group.[2]

  • C=O Stretch: The electron donation from the hydroxyl group to the carbonyl oxygen through the hydrogen bond slightly weakens the C=O double bond. This leads to a slight red shift in the carbonyl stretching frequency to around 1665 cm⁻¹, compared to ~1700 cm⁻¹ in benzaldehyde.[2]

  • Sample Preparation: Prepare a solution of this compound in a non-polar solvent such as CCl₄. For solid-state analysis, prepare a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Identify the broad O-H stretching band around 3200 cm⁻¹.

    • Identify the C=O stretching band around 1665 cm⁻¹.

    • Compare these frequencies to those of appropriate reference compounds without IHBs (e.g., p-hydroxybenzaldehyde for the O-H stretch and benzaldehyde for the C=O stretch).

    • Similar to NMR, dilution studies can be performed; the positions of the IHB-affected bands will remain unchanged upon dilution.[2]

UV-Visible (UV-Vis) Spectroscopy

The IHB can influence the electronic transitions within the molecule, which are observed in the UV-Vis spectrum. The formation of the pseudo-aromatic ring through hydrogen bonding affects the energies of the n→π* and π→π* transitions of the chromophore.[8] The absorption bands of this compound derivatives can be sensitive to solvent polarity (solvatochromism), and the stability of the IHB in different environments can be inferred from these shifts.[9][10]

Quantitative Spectroscopic Data Summary

ParameterTypical Value for this compoundSignificance
¹H NMR
δ(OH) Chemical Shift10.8 - 11.2 ppm[2]Highly deshielded proton, indicative of strong H-bonding.
Concentration DependenceNegligible[2][4]Confirms the intramolecular nature of the H-bond.
IR Spectroscopy
ν(O-H) Stretch~3200 cm⁻¹ (broad)[2]Weakening of the O-H bond due to H-bond formation.
ν(C=O) Stretch~1665 cm⁻¹[2]Slight lowering of carbonyl frequency due to electron donation.
X-ray Crystallography
O···O Distance2.5 - 2.6 Å[2]Short distance indicates a strong hydrogen bond.

Impact on Chemical Reactivity and Physical Properties

The IHB in this compound is not merely a structural feature; it actively modulates the molecule's chemical and physical properties.

  • Acidity: The IHB stabilizes the neutral form of this compound, making the phenolic proton less acidic compared to its para isomer, p-hydroxybenzaldehyde.[2][4] To deprotonate the hydroxyl group, the energetically favorable IHB must be broken.

  • Boiling Point: By satisfying its hydrogen bonding potential internally, this compound has a reduced capacity for intermolecular hydrogen bonding. This results in weaker intermolecular forces and a lower boiling point compared to its isomers that can form extensive intermolecular hydrogen bond networks.[2]

  • Reactivity of the Aldehyde: The electron-donating effect of the hydroxyl group, enhanced by the IHB, can influence the electrophilicity of the carbonyl carbon, affecting its reactivity towards nucleophiles.

Computational and Experimental Workflow Visualization

The characterization of intramolecular hydrogen bonding is a multi-faceted process that integrates experimental and computational approaches.

Workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, Dilution Studies) Data Integrated Data Analysis & Mechanistic Interpretation NMR->Data IR IR Spectroscopy (FTIR, Dilution Studies) IR->Data UV UV-Vis Spectroscopy (Solvatochromism) UV->Data XRay X-ray Crystallography XRay->Data DFT DFT Calculations (Geometry Optimization) NBO NBO/AIM Analysis (Bonding, Electron Density) DFT->NBO Energy Hydrogen Bond Energy Calculation NBO->Energy Energy->Data

Caption: Integrated workflow for the study of intramolecular hydrogen bonds.

Implications for Drug Design and Development

The principles gleaned from studying this compound's IHB are directly applicable to medicinal chemistry and drug design.

  • Modulating Physicochemical Properties: The introduction of functional groups capable of forming IHBs is a common strategy to fine-tune a drug candidate's properties. An IHB can increase lipophilicity by masking polar -OH or -NH groups, which can enhance membrane permeability and oral absorption.

  • Conformational Control: IHBs can lock a molecule into a specific, bioactive conformation, reducing the entropic penalty upon binding to a target protein and thus increasing binding affinity.

  • Scaffold Design: The this compound moiety and its derivatives are present in numerous biologically active compounds and are used as scaffolds in the synthesis of pharmaceuticals.[2][11] Understanding the role of the IHB is crucial for designing derivatives with improved activity and properties.

Conclusion

The intramolecular hydrogen bond in this compound is a powerful, localized interaction with far-reaching consequences for the molecule's structure, spectroscopy, and reactivity. It serves as an exemplary system for understanding how subtle non-covalent forces can dictate key molecular properties. The analytical techniques and principles detailed in this guide provide a robust framework for identifying and characterizing IHBs, a skill of critical importance for researchers in chemistry and drug development who seek to rationally design molecules with tailored functions.

References

Salicylaldehyde Derivatives: A Comprehensive Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, owing to their versatile reactivity and significant biological activities. This guide provides an in-depth exploration of the synthesis and characterization of these vital compounds. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offering field-proven insights into optimizing reaction outcomes. Furthermore, this document establishes a systematic framework for the comprehensive characterization of this compound derivatives, integrating spectroscopic and spectrometric techniques to ensure structural integrity and purity. Detailed, self-validating protocols are provided to empower researchers to confidently replicate and adapt these methodologies for novel drug discovery and material development.

Introduction: The Significance of the this compound Scaffold

This compound (2-hydroxybenzaldehyde) is an organic compound characterized by a hydroxyl group positioned ortho to an aldehyde group on a benzene ring. This unique arrangement facilitates intramolecular hydrogen bonding, influencing its physical properties and chemical reactivity. Derivatives of this core structure are of immense interest due to their wide-ranging applications. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Notably, this compound derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial,[2][3] anticancer,[4][5][6][7] and anti-inflammatory properties.[8] Moreover, their inherent photophysical properties have led to their development as fluorescent probes for ion detection.[9][10][11]

The synthesis of these derivatives is therefore a cornerstone of many research programs. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, scale, and available starting materials. This guide will focus on the most reliable and widely adopted methods for their preparation.

Synthesis of this compound Derivatives: Core Methodologies

The introduction of a formyl (-CHO) group onto a phenolic ring, particularly at the ortho position to the hydroxyl group, is the key transformation in synthesizing this compound derivatives. Two classical name reactions, the Reimer-Tiemann reaction and the Duff reaction, remain highly relevant for this purpose.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a chemical process used for the ortho-formylation of phenols, with the conversion of phenol to this compound being the simplest example.[12][13] The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH), followed by acidic workup.[14]

Mechanism and Causality: The reaction's ingenuity lies in the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂).

  • Carbene Formation: The strong base deprotonates chloroform to form a trichlorocarbanion, which rapidly undergoes alpha-elimination to yield dichlorocarbene.[15]

  • Phenoxide Formation: The base also deprotonates the phenol, generating a phenoxide ion. The negative charge is delocalized into the aromatic ring, significantly increasing its nucleophilicity.[12]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene. This attack is preferentially directed to the ortho position, a selectivity attributed to the interaction between the phenoxide oxygen and the incoming electrophile.[12]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the final aldehyde product.[14]

The Duff Reaction

The Duff reaction is another effective method for the ortho-formylation of phenols. It utilizes hexamethylenetetramine (HMTA or hexamine) as the formylating agent in an acidic medium, such as glycerol and boric acid or acetic acid.[16][17][18]

Mechanism and Causality: The Duff reaction proceeds via an electrophilic aromatic substitution mechanism, but the electrophile is different from that in the Reimer-Tiemann reaction.

  • Electrophile Generation: Protonated hexamine acts as a source for an iminium ion electrophile (CH₂=N⁺HR).

  • Electrophilic Attack: The electron-rich phenol attacks the iminium ion, typically at the ortho position, to form a benzylamine intermediate.

  • Oxidation & Hydrolysis: An intramolecular redox reaction occurs, followed by acidic hydrolysis, which converts the benzylamine intermediate into the final aldehyde. The oxygen atom is supplied by water during the hydrolysis step.[16]

Duff_Reaction_Workflow

Method Selection: A Comparative Analysis

The choice between the Reimer-Tiemann and Duff reactions depends on the substrate and desired outcome.

FeatureReimer-Tiemann ReactionDuff Reaction
Formyl Source Chloroform (CHCl₃)Hexamine (C₆H₁₂N₄)
Conditions Strongly basic (e.g., NaOH/KOH)[12]Acidic (e.g., AcOH, TFA)[17]
Temperature Typically heated to initiate[12]Requires heating (85–120°C)[17]
Selectivity Primarily ortho-formylation[12]Highly ortho-selective for phenols[16][17]
Yields Often moderate to lowVariable, can be low (20-80%)[17][19]
Advantages Simple reagentsMilder conditions than Reimer-Tiemann
Disadvantages Harsh basic conditions, biphasic system[12], potential for para-isomerCan have low yields, requires specific solvents

Comprehensive Characterization of this compound Derivatives

Unambiguous characterization is critical to confirm the identity, purity, and structure of the synthesized derivatives. A multi-technique approach is standard practice.

Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying key functional groups.

  • O-H Stretch: A broad band between 3100-3400 cm⁻¹ is characteristic of the phenolic hydroxyl group. Its broadness is due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

  • C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group appears around 1650-1680 cm⁻¹. This frequency is lower than for typical aromatic aldehydes due to conjugation and hydrogen bonding.

  • C-H Stretch (Aldehydic): Two weak bands are often observed around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of both is a strong indicator of an aldehyde.

  • C=C Stretch (Aromatic): Multiple sharp bands appear in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • Aldehydic Proton (-CHO): A sharp singlet appears far downfield, typically between δ 9.5-10.5 ppm.

    • Phenolic Proton (-OH): A broad singlet, also downfield, usually between δ 10.0-12.0 ppm, due to strong intramolecular hydrogen bonding. Its position can be concentration-dependent.

    • Aromatic Protons (Ar-H): Signals appear in the δ 6.5-8.0 ppm range. The coupling patterns (splitting) provide crucial information about the substitution pattern on the aromatic ring.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A distinct signal in the δ 190-200 ppm region.

    • Aromatic Carbons: Signals appear between δ 110-165 ppm. The carbon bearing the hydroxyl group (C-OH) is typically found around δ 155-162 ppm.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. This compound derivatives typically show two main absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the substituents on the aromatic ring and the solvent used.[20]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition.

  • Molecular Ion Peak (M⁺•): This peak corresponds to the molecular weight of the compound. Its presence is a primary confirmation of successful synthesis.

  • Fragmentation Patterns: Common fragmentations include the loss of the formyl group (-CHO, 29 Da) or the loss of carbon monoxide (-CO, 28 Da) from the molecular ion. The fragmentation pattern serves as a fingerprint for the molecule.[21][22]

TechniqueInformation ProvidedExpected Values for this compound
FT-IR Functional GroupsO-H: ~3200 cm⁻¹ (broad), C=O: ~1665 cm⁻¹, Ar C=C: 1450-1600 cm⁻¹
¹H NMR Proton Environment-CHO: ~9.9 ppm (s), -OH: ~11.0 ppm (s), Ar-H: 6.8-7.6 ppm (m)
¹³C NMR Carbon SkeletonC=O: ~196 ppm, C-OH: ~161 ppm, Ar-C: 117-136 ppm
MS (EI) Molecular Weight & FormulaM⁺• at m/z = 122; Key fragment at m/z = 121 ([M-H]⁺)

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol: Synthesis of 3,5-di-tert-butylthis compound via Duff Reaction

This protocol is adapted from established methods for the synthesis of a substituted this compound.[16]

Objective: To synthesize 3,5-di-tert-butylthis compound from 2,4-di-tert-butylphenol.

Materials:

  • 2,4-di-tert-butylphenol

  • Hexamine (HMTA)

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-di-tert-butylphenol (20.6 g, 0.1 mol) and hexamine (28.0 g, 0.2 mol).

  • Solvent Addition: Add 150 mL of glacial acetic acid to the flask.

    • Causality Insight: Acetic acid serves as both the solvent and the acidic medium required to generate the iminium electrophile from hexamine.

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. Maintain reflux for 4 hours. The solution will typically turn a dark orange or brown color.

  • Hydrolysis: After cooling slightly, slowly and carefully add 50 mL of concentrated HCl to the reaction mixture through the condenser. A vigorous reaction may occur.

    • Validation Check: This acidic hydrolysis step is crucial to break down the intermediate complex and liberate the final aldehyde product.

  • Second Reflux: Heat the mixture back to reflux for an additional 30 minutes to ensure complete hydrolysis.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of cold water. A yellow solid should precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with water (2 x 100 mL) and then with saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acid.

    • Validation Check: Effervescence during the bicarbonate wash confirms the presence of acid, which is being neutralized.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude yellow solid can be purified by recrystallization from ethanol or hexane to yield bright yellow crystals.

Expected Outcome: Yields typically range from 40-60%. The melting point of the pure product should be 61-63°C. The structure should be confirmed using the characterization techniques outlined in Section 3.

Protocol: Sample Preparation for Characterization

FT-IR (KBr Pellet):

  • Grind 1-2 mg of the dry, purified product with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquire the spectrum. The pellet should be transparent to ensure good signal quality.

NMR (¹H and ¹³C):

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum. The solution must be clear and free of suspended solids for optimal resolution.

Mass Spectrometry (Electron Ionization - EI):

  • Dissolve a small amount (<1 mg) of the sample in a volatile solvent like dichloromethane or methanol.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

  • The instrument will volatilize the sample and ionize it. Acquire the mass spectrum.

Applications of this compound Derivatives

The functional versatility of this compound derivatives makes them valuable in several fields:

  • Anticancer Agents: Many derivatives, particularly hydrazone and Schiff base forms, have shown potent cytotoxic activity against various cancer cell lines, including leukemia and breast cancer.[4][5][6][7] The presence of substituents like methoxy groups can significantly enhance their antiproliferative effects.[4][5]

  • Antimicrobial Agents: Halogenated, nitro-substituted, and further hydroxylated salicylaldehydes exhibit significant activity against a broad spectrum of bacteria and fungi, making them lead compounds for developing new antimicrobial drugs.[2][23][24]

  • Fluorescent Sensors: The ability of the this compound scaffold to chelate metal ions and the associated changes in fluorescence make them excellent candidates for selective and sensitive ion detection, such as for Zn²⁺ and Al³⁺.[9][10][11]

Conclusion

The synthesis and characterization of this compound derivatives are fundamental activities in modern chemical and pharmaceutical research. A thorough understanding of the mechanisms behind classical synthetic routes like the Reimer-Tiemann and Duff reactions allows for rational optimization and adaptation. Coupled with a systematic and multi-faceted characterization approach using FT-IR, NMR, and MS, researchers can ensure the production of well-defined and pure compounds. The diverse biological and photophysical properties of this scaffold confirm that this compound derivatives will continue to be a fertile ground for innovation in drug discovery and materials science.

References

Theoretical studies on Salicylaldehyde electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Electronic Properties of Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SA) is a cornerstone molecule in the study of photoactive organic compounds, primarily due to its remarkable electronic properties governed by a stable intramolecular hydrogen bond (IHB). Upon photoexcitation, it undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT), a phenomenon that results in a significant Stokes shift and unique dual fluorescence characteristics. This technical guide provides a comprehensive exploration of the theoretical principles and computational methodologies used to investigate the electronic properties of this compound. We delve into the causality behind the selection of quantum chemical methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), detailing the workflows for accurately predicting ground and excited-state behaviors. Furthermore, we examine how environmental factors like solvents and structural modifications through substituents modulate these properties. This guide is designed to equip researchers and professionals with the foundational knowledge and practical insights required to harness the unique photophysical characteristics of this compound and its derivatives for advanced applications in chemosensing, molecular switching, and materials science.

Introduction: The Significance of this compound's Electronic Structure

This compound is an aromatic aldehyde with a hydroxyl group ortho to the carbonyl group. This specific arrangement facilitates the formation of a strong intramolecular hydrogen bond (IHB) between the phenolic hydrogen and the carbonyl oxygen, creating a stable six-membered quasi-aromatic ring. This structural feature is the linchpin of its fascinating photochemistry.

The most critical electronic process in this compound is the Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorbing a photon, the molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly enhanced.[1] This triggers an ultrafast, virtually barrierless transfer of the proton from the hydroxyl group to the carbonyl group, converting the initial enol tautomer into a keto tautomer within the femtosecond timescale.[2]

This transient keto tautomer is responsible for the characteristic fluorescence of this compound, which is emitted at a much longer wavelength than its absorption. This large separation between absorption and emission maxima, known as a Stokes shift, is a hallmark of the ESIPT process.[1] Understanding and predicting these electronic behaviors are paramount for designing novel molecules with tailored photophysical properties for diverse applications, including:

  • Fluorescent Probes and Chemosensors: The ESIPT fluorescence is highly sensitive to the local environment, making SA derivatives excellent candidates for detecting metal ions (e.g., Zn²⁺, Al³⁺), anions, and biologically relevant molecules.[3][4][5]

  • Photochromic Materials and Molecular Switches: The reversible nature of the proton transfer can be exploited to create materials that change their properties upon exposure to light.[2]

  • Nonlinear Optical (NLO) Materials: The significant charge redistribution during the ESIPT process contributes to high hyperpolarizability, a key requirement for NLO applications in telecommunications and optical data processing.[6][7]

This guide provides a deep dive into the theoretical frameworks that allow for the precise characterization and prediction of these phenomena.

Ground and Excited-State Properties: A Quantum Chemical Perspective

Theoretical chemistry provides indispensable tools for elucidating the electronic structure and dynamics of this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for these investigations, offering a balance of computational accuracy and efficiency.[1][8]

The Ground State (S₀) Enol Form

In the ground state, this compound exists predominantly in its enol form. DFT calculations, commonly using functionals like B3LYP or M06 with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry.[7][8] These calculations confirm the planarity of the molecule and the presence of the IHB, which strengthens the quasi-aromatic ring system. Vibrational frequency analysis is a critical subsequent step to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Photoexcitation and the ESIPT Pathway

The electronic transitions are typically modeled using TD-DFT.[1][7] The absorption spectrum is predicted by calculating the vertical excitation energies from the optimized S₀ geometry. For this compound, the lowest energy absorption band is primarily attributed to a π → π* transition.[9]

The magic of ESIPT happens on the S₁ potential energy surface (PES). Upon excitation, there is a significant redistribution of electron density, which drives the proton transfer. Theoretical studies demonstrate that this process is facilitated by a reduction in the size of the hydrogen-bonded quasi-aromatic ring in the excited state.[1] The proton transfer leads to the formation of the excited keto tautomer (K), which is more stable than the excited enol form (E). The subsequent radiative decay (fluorescence) occurs from this K* state back to the ground state keto form (K), which is unstable and rapidly reverts to the enol form. This entire cycle is responsible for the observed dual fluorescence and large Stokes shift.

For a more rigorous description of the PES, especially in cases where TD-DFT may be less reliable, advanced multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can be employed.[10] These methods provide a more accurate description of the potential energy functions, though at a significantly higher computational cost.[10]

The workflow for investigating the ESIPT process is visualized below.

ESIPT_Mechanism cluster_S0 Ground State (S0) cluster_S1 Excited State (S1) S0_Enol Enol (Stable) S1_Enol Enol S0_Enol->S1_Enol Absorption (π → π*) S0_Keto Keto (Unstable) S0_Keto->S0_Enol Non-radiative Tautomerization S1_Keto Keto (Emissive) S1_Enol->S1_Keto ESIPT (fs) S1_Keto->S0_Keto Fluorescence (Large Stokes Shift)

Caption: Jablonski diagram illustrating the ESIPT process in this compound.

Methodologies: A Practical Guide

Computational Protocol for ESIPT Analysis

This protocol outlines a standard workflow using the Gaussian suite of programs, a common choice for such studies.[8]

  • Step 1: Ground State Optimization:

    • Construct the initial 3D structure of the this compound molecule.

    • Perform a geometry optimization in the ground state (S₀) using DFT. A common level of theory is B3LYP/6-311+G(d,p).

    • Causality: This step finds the most stable arrangement of atoms (the enol form) and provides key structural parameters.

  • Step 2: Vibrational Frequency Calculation:

    • Perform a frequency calculation on the optimized S₀ geometry at the same level of theory.

    • Validation: The absence of imaginary frequencies confirms that the structure is a true local minimum. This step also yields thermodynamic data and IR spectra.[1]

  • Step 3: Excited State Calculations (Absorption):

    • Using the optimized S₀ geometry, perform a TD-DFT calculation to compute vertical excitation energies.

    • Analysis: The energy of the S₀ → S₁ transition and its oscillator strength correspond to the main absorption peak (λ_max) observed experimentally in UV-Vis spectroscopy.[7]

  • Step 4: Excited State Optimization:

    • Optimize the geometry of the molecule in the first excited state (S₁) using TD-DFT.

    • Analysis: This will yield the structure of the relaxed excited keto tautomer (K*), the species from which fluorescence occurs.

  • Step 5: Excited State Calculations (Fluorescence):

    • Perform a TD-DFT calculation on the optimized S₁ geometry to compute the energy of the S₁ → S₀ transition.

    • Analysis: This energy corresponds to the fluorescence emission peak. The difference between the calculated absorption and emission energies gives the theoretical Stokes shift.[1]

  • Step 6 (Optional): Potential Energy Surface (PES) Scan:

    • To map the proton transfer pathway, perform a relaxed PES scan by systematically varying the O-H bond length and the H···O distance.

    • Insight: This allows for the visualization of the energy profile of the ESIPT process and determination of the energy barrier, which is typically very small or nonexistent for this compound.[1]

Caption: A typical computational workflow for studying ESIPT phenomena.
Experimental Validation Protocol

Theoretical predictions must be validated against experimental data. UV-Vis and fluorescence spectroscopy are the primary techniques for this purpose.

  • Step 1: Sample Preparation:

    • Dissolve a known concentration of this compound (or its derivative) in the desired solvent (e.g., ethanol, cyclohexane, DMF). A typical concentration for spectroscopic measurements is around 10⁻⁵ to 10⁻⁶ M.

  • Step 2: UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).[3]

    • Identify the wavelength of maximum absorption (λ_max).

  • Step 3: Fluorescence Spectroscopy:

    • Using a fluorometer, set the excitation wavelength to the λ_max determined from the absorption spectrum.[3]

    • Record the emission spectrum.

    • Identify the wavelength of maximum fluorescence emission.

  • Step 4: Data Comparison:

    • Compare the experimental absorption and emission maxima with the values predicted by TD-DFT calculations. A good agreement validates the chosen computational model.

Caption: Workflow for the experimental validation of theoretical predictions.

Key Factors Influencing Electronic Properties

The delicate electronic balance of this compound can be finely tuned by external and internal factors.

Solvent Effects (Solvatochromism)

The choice of solvent can significantly impact the absorption and emission spectra.

  • Aprotic Solvents (e.g., THF, DCM): In these solvents, the intramolecular hydrogen bond remains intact, and the ESIPT process is dominant, often leading to dual emission from both the enol* and keto* forms.[11]

  • Protic Solvents (e.g., Methanol, Water): Protic solvents can form intermolecular hydrogen bonds with the carbonyl and hydroxyl groups of this compound. This can disrupt the IHB, potentially suppressing the ESIPT process and favoring emission from the enol* form or leading to different solvated species.[11][12] The polarity of the solvent can also stabilize the excited state differently, leading to shifts in the emission wavelength.[13]

Substituent Effects

Attaching electron-donating groups (EDG) or electron-withdrawing groups (EWG) to the aromatic ring of this compound provides a powerful strategy to modulate its electronic properties.[14]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups can increase the acidity of the phenolic proton, often favoring a stronger hydrogen bond and facilitating the ESIPT process.[15]

  • Electron-Donating Groups (e.g., -NH₂, -OH): These groups can decrease the acidity of the proton, potentially weakening the hydrogen bond.[15]

The position of the substituent is also critical. Substitution that enhances the π-electron conjugation across the molecule can lead to significant red-shifts in both absorption and emission spectra.[15] This principle is widely used to tune the color of fluorescent dyes.

Parameter Enol (S₀) Keto (S₁)Influence of EWG Influence of Protic Solvent
State Ground, StableExcited, EmissiveModulates IHB StrengthCan disrupt IHB
H-Bond IntramolecularTransferred ProtonGenerally strengthens IHBCompetes with IHB
Absorption (λ_max) ~325 nm-Can be red-shiftedCan be blue or red-shifted
Emission (λ_max) -~430-550 nmCan be red-shiftedMay quench keto emission
Process AbsorptionFluorescenceTunes ESIPT efficiencyMay suppress ESIPT

Note: Wavelengths are approximate and highly dependent on the specific derivative and solvent.[16][17]

Conclusion and Future Outlook

The study of this compound's electronic properties is a rich field where theoretical calculations and experimental observations work in concert to unravel complex photophysical phenomena. The ESIPT process is the central feature, enabling a vast range of applications. DFT and TD-DFT have proven to be robust tools for predicting the behavior of these molecules, guiding the rational design of new functional materials.

Future research will continue to push the boundaries of accuracy and complexity. The development of more efficient high-level computational methods will allow for the study of larger, more complex this compound-based systems, such as polymers and biological conjugates. Furthermore, a deeper theoretical understanding of the interplay between ESIPT, aggregation-induced emission (AIE), and other photophysical processes will pave the way for the next generation of intelligent fluorescent materials for advanced sensing, imaging, and optoelectronic technologies.[11]

References

An In-depth Technical Guide to Salicylaldehyde: CAS Number, Safety, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Salicylaldehyde, a key aromatic aldehyde, is a cornerstone in various scientific fields due to its versatile chemical nature. This guide offers a comprehensive overview of its core properties, safety protocols, and significant applications in research and development, providing essential knowledge for professionals in the chemical and pharmaceutical industries.

Section 1: Core Chemical Identity

This compound, systematically named 2-hydroxybenzaldehyde, is an organic compound with the chemical formula C₇H₆O₂.[1][2] Its Chemical Abstracts Service (CAS) Registry Number is 90-02-8 .[2][3][4] This unique identifier is crucial for unequivocally identifying the substance in research, manufacturing, and regulatory contexts.

Molecular Structure and Properties:

The structure of this compound features a hydroxyl group positioned ortho to an aldehyde group on a benzene ring.[5] This arrangement is responsible for its distinct chemical reactivity and physical properties. It typically appears as a colorless to pale yellow oily liquid with a characteristic bitter almond-like odor.[1][4][6]

PropertyValueSource(s)
CAS Number 90-02-8[3][7]
Molecular Formula C₇H₆O₂[1][7]
Molecular Weight 122.12 g/mol [1][7]
Appearance Clear colorless to pale yellow oil/liquid[4][7]
Melting Point 1-2 °C[1][4]
Boiling Point 197 °C[1]
Density 1.146 g/mL at 25 °C[1][4]
Solubility Slightly soluble in water; soluble in alcohol, benzene, and ether[1][6]
Section 2: Comprehensive Safety Profile (Based on Safety Data Sheet - SDS)

A thorough understanding of the hazards associated with this compound is paramount for safe handling in a laboratory or industrial setting. The following information is synthesized from various Safety Data Sheets (SDS).

Hazard Identification:

This compound is classified as a hazardous substance.[8] Key hazard statements include:

  • H302: Harmful if swallowed. [9][10]

  • H312: Harmful in contact with skin. [8]

  • H315: Causes skin irritation. [8][9][10]

  • H319: Causes serious eye irritation. [8][9][10]

  • H341: Suspected of causing genetic defects. [8][9][10]

  • H411: Toxic to aquatic life with long lasting effects. [9][10]

It is also a combustible liquid.[1][11]

Precautionary Measures and Personal Protective Equipment (PPE):

Strict adherence to safety protocols is necessary to minimize risks.

  • Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[8][12] Do not eat, drink, or smoke when using this product.[8][12] Use only in a well-ventilated area.[12] Keep away from sources of ignition.[9]

  • Storage: Store in a cool, dry, and well-ventilated place.[8][11] Keep the container tightly closed.[9] It is sensitive to air and light.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9]

    • Skin Protection: Wear protective gloves (e.g., butyl rubber, Viton).[8] A chemical-resistant suit may be required where close contact is likely.[8]

    • Respiratory Protection: If exposure limits are exceeded, a self-contained breathing apparatus may be necessary.[8]

First Aid Measures:

In case of exposure, the following first-aid measures should be taken:

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

Accidental Release Measures:

In the event of a spill, use personal protective equipment.[9] Absorb the spill with inert material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[8] Prevent the product from entering drains.[9]

Section 3: Synthesis and Reactivity

Synthesis:

The primary industrial synthesis of this compound involves the Reimer-Tiemann reaction, where phenol reacts with chloroform in the presence of a strong base.[1][6]

Figure 1: Simplified schematic of the Reimer-Tiemann reaction for this compound synthesis.

Key Reactions:

This compound's bifunctionality allows it to participate in a wide range of chemical transformations, making it a valuable precursor in organic synthesis.

  • Dakin Reaction: Oxidation with hydrogen peroxide yields catechol (1,2-dihydroxybenzene).[2][13]

  • Perkin Synthesis: Condensation with acetic anhydride is a key step in the synthesis of coumarin.[2]

  • Schiff Base Formation: It readily condenses with primary amines to form Schiff bases, which are important ligands in coordination chemistry.[2][13] The reaction with ethylenediamine, for example, produces the salen ligand.[2][14]

Figure 2: General representation of Schiff base formation from this compound.

Section 4: Applications in Research and Drug Development

The unique chemical properties of this compound and its derivatives have led to their widespread use in various research and industrial applications.

Pharmaceutical and Medicinal Chemistry:

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[5][15]

  • It is a building block for compounds with anti-inflammatory, analgesic, and antimicrobial properties.[14][16]

  • Derivatives of this compound are being explored for their potential in developing anticancer and antioxidant drugs.[14][16]

  • Recent research has highlighted the use of this compound-containing molecules as covalent drugs that target lysine residues in proteins.[17]

Coordination Chemistry and Catalysis:

The ability of this compound-derived Schiff bases to form stable complexes with a wide range of metal ions is a cornerstone of coordination chemistry.[18]

  • These metal complexes are investigated for their catalytic activity in various organic transformations.[13]

  • They also find applications as fluorescent probes for the detection of metal ions.[16]

Other Industrial Applications:

  • Fragrance and Flavor: this compound is used in the formulation of perfumes and as a flavoring agent.[4][6][7]

  • Dyes and Pigments: It serves as a precursor in the synthesis of various dyes and pigments.[5]

  • Agrochemicals: It is an intermediate in the production of certain fungicides and herbicides.[16]

  • Electroplating: It is used as a brightener in nickel plating processes.[16]

Section 5: Experimental Protocols

Protocol: Synthesis of a this compound Schiff Base (Salen Ligand)

This protocol outlines the general steps for the synthesis of the salen ligand, a common chelating agent derived from this compound.

Materials:

  • This compound

  • Ethylenediamine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.

  • Slowly add ethylenediamine (1 equivalent) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The product, salen, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Salen_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Ethanol B Add Ethylenediamine A->B C Reflux for 1-2 hours B->C D Cool to Room Temperature C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Product F->G

Figure 3: Workflow for the synthesis of the Salen ligand.

References

The Scent of Defense: A Technical Guide to the Natural Occurrence and Isolation of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of salicylaldehyde, a naturally occurring aromatic aldehyde with significant applications in the pharmaceutical, fragrance, and agrochemical industries. We will delve into its diverse natural sources, from the fragrant meadows where Filipendula species bloom to the intricate chemical defenses of insects. This document will further serve as a practical resource for researchers and drug development professionals by detailing the principles and methodologies for the isolation and purification of this compound from these natural matrices.

The Natural Tapestry of this compound

This compound is not merely a laboratory chemical; it is a product of intricate biosynthetic pathways in a variety of organisms, where it often plays a crucial role in chemical defense and communication.

Botanical Sources

This compound is a notable constituent of the essential oils of several plant species. The genus Filipendula (meadowsweet) is a particularly rich source.[1][2] For instance, the essential oil from the leaves of Filipendula vestita has been found to contain as much as 51.5% this compound.[1] Similarly, the aerial parts of Filipendula ulmaria (meadowsweet) are known to have a high content of this compound, reaching up to 36.0%.[1]

Another well-documented source is buckwheat (Fagopyrum esculentum), where this compound is a key component of its characteristic aroma.[3][4] The concentration in traditionally dehulled buckwheat grain can be around 1.6 ppm, which, despite the low concentration, contributes significantly to the overall scent profile due to its low odor threshold.[4] It has also been reported to occur in the bark of the white willow (Salix alba), a plant famed for its medicinal properties due to salicylate derivatives.[5]

Entomological Significance: A Chemical Shield

In the insect world, this compound serves as a potent defensive agent. Larvae of certain leaf beetle species, particularly those in the subtribe Chrysomelina, secrete a fluid rich in this compound when threatened.[3] A classic example is the red poplar leaf beetle, Chrysomela populi, whose larvae feed on salicyl-containing leaves of poplar and willow trees. They sequester the plant's salicin, hydrolyze it to salicyl alcohol, and then oxidize it to this compound in specialized glands.[6][7][8] This chemical defense is highly effective against predators.

Biosynthesis: Nature's Pathway to this compound

The formation of this compound in plants is a fascinating example of secondary metabolism. While the complete biosynthetic pathways are still under active investigation and can vary between species, the general route involves the shikimate pathway, which is the central hub for the production of aromatic amino acids in plants.

Recent research suggests that the biosynthesis of aromatic aldehydes can occur via L-amino acid decarboxylases.[9] In the context of salicylates, the biosynthesis of salicylic acid, a closely related compound, is known to proceed through two main pathways: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway.[10][11] It is plausible that the biosynthesis of this compound is linked to these pathways, potentially as an intermediate or a direct product from a related precursor. The conversion of salicyl alcohol to this compound, as seen in insects, is an oxidative process.[6]

This compound Biosynthesis Overview Shikimate Pathway Shikimate Pathway Chorismate Chorismate Shikimate Pathway->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Aromatic Precursors Aromatic Precursors Phenylalanine->Aromatic Precursors PAL Pathway Salicyl Alcohol Salicyl Alcohol Aromatic Precursors->Salicyl Alcohol This compound This compound Salicyl Alcohol->this compound Oxidation

Caption: A simplified overview of the potential biosynthetic route to this compound in plants.

Isolation and Purification: From Natural Matrix to Pure Compound

The isolation of this compound from its natural sources requires a systematic approach that leverages its physicochemical properties, primarily its volatility and polarity. The choice of method depends on the source material and the desired purity of the final product.

Steam Distillation: Harnessing Volatility

Steam distillation is the method of choice for extracting this compound from plant materials, particularly from the flowers and leaves of Filipendula species, where it is a major component of the essential oil.[1][12]

Principle: This technique relies on the principle that the boiling point of a mixture of immiscible liquids (in this case, water and this compound) is lower than the boiling points of the individual components.[12] Passing steam through the plant material allows the volatile this compound to be carried over with the steam, which is then condensed and collected.

Experimental Protocol: Steam Distillation of Filipendula Leaves

  • Preparation of Plant Material: Freshly harvested leaves of Filipendula (e.g., F. vestita) are coarsely chopped to increase the surface area for efficient steam penetration.[1]

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The chopped leaves are placed in the distillation flask and covered with water.

  • Distillation: The water is heated to boiling, and the steam passes through the plant material, carrying the volatile oils.[13]

  • Condensation and Collection: The steam and oil vapor mixture is passed through a condenser. The condensate, a mixture of water and essential oil, is collected in a separator.

  • Separation: Due to its lower density and immiscibility with water, the essential oil, rich in this compound, will form a layer on top of the water and can be physically separated.[12] The aqueous layer, known as the hydrosol, may also contain a small amount of dissolved this compound.

Steam Distillation Workflow cluster_0 Distillation cluster_1 Separation Plant Material Plant Material Steam Generator Steam Generator Plant Material->Steam Generator Condenser Condenser Steam Generator->Condenser Separator Separator Condenser->Separator Essential Oil (this compound-rich) Essential Oil (this compound-rich) Separator->Essential Oil (this compound-rich) Hydrosol (Aqueous Phase) Hydrosol (Aqueous Phase) Separator->Hydrosol (Aqueous Phase)

Caption: A schematic workflow for the isolation of this compound-rich essential oil via steam distillation.

Solvent Extraction: Targeting Polarity

For sources where this compound is present in lower concentrations or is part of a more complex mixture, such as in buckwheat, solvent extraction is a more suitable initial step.[4][14]

Principle: This method utilizes a solvent in which this compound is highly soluble to selectively extract it from the solid matrix. The choice of solvent is critical and is based on the polarity of this compound and the desire to minimize the co-extraction of undesirable compounds.

Experimental Protocol: Solvent Extraction from Buckwheat Groats

  • Sample Preparation: Buckwheat groats are soaked in water and then extracted with a non-polar solvent like petroleum ether.[4] This initial step helps to release the aroma compounds.

  • Extraction: The soaked groats are then subjected to extraction with a suitable solvent. For a more comprehensive extraction of phenolic compounds, a mixture of solvents with varying polarities may be employed.[15]

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Further Purification: The crude extract will contain a mixture of compounds. A subsequent liquid-liquid extraction can be performed. For instance, extracting the petroleum ether extract with an aqueous sodium hydrogen carbonate solution can help to separate acidic compounds.[4]

Table 1: Solvent Selection for Extraction of Phenolic Compounds

Solvent SystemTarget CompoundsRationale
Petroleum EtherNon-polar compounds, essential oilsEffective for initial extraction of volatile aroma compounds.[4]
Methanol/EthanolBroad range of phenolic compoundsGood general-purpose solvents for extracting polar and moderately polar compounds.[14]
Ethyl AcetateModerately polar compoundsOften used for the extraction of flavonoids and other phenolics.[15]
DichloromethaneModerately polar compoundsCan be used for specific fractionation of extracts.
Purification Techniques: Achieving High Purity

The crude extracts obtained from steam distillation or solvent extraction are typically complex mixtures. Further purification is necessary to isolate this compound in a highly pure form.

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[16]

Principle: A solution of the crude extract is passed through a column packed with an adsorbent (stationary phase), such as silica gel or alumina. A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. Compounds with a higher affinity for the stationary phase will move down the column more slowly than those with a lower affinity, thus achieving separation.

Experimental Protocol: Column Chromatography of a Crude Plant Extract

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: The concentrated crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity (gradient elution). For example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure this compound.

For achieving the highest purity, preparative HPLC is the method of choice.[17][18][19]

Principle: Prep-HPLC is a high-resolution liquid chromatography technique that uses high pressure to force the mobile phase through a column packed with a stationary phase of very small particle size. This results in highly efficient separations.[16][17]

Experimental Protocol: Purification by Prep-HPLC

  • Method Development: An analytical HPLC method is first developed to determine the optimal mobile phase composition and column for the separation of this compound from the other components in the extract. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[20]

  • Sample Preparation: The partially purified extract is dissolved in the mobile phase and filtered through a 0.45 µm filter.

  • Injection and Separation: A larger volume of the sample is injected onto the preparative HPLC column. The separation is carried out under the optimized conditions.

  • Fraction Collection: The detector signal is monitored, and the fraction corresponding to the this compound peak is collected.

  • Purity Analysis: The purity of the collected fraction is confirmed by analytical HPLC and GC-MS.

Analysis and Characterization

Once isolated, the identity and purity of this compound must be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds like this compound.[21][22]

Principle: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

Procedure: A dilute solution of the isolated compound is injected into the GC-MS. The retention time of the peak corresponding to this compound is compared to that of an authentic standard. The mass spectrum of the peak is then compared to a library of mass spectra for positive identification.[23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR are used to confirm the structure of the isolated this compound.

Conclusion

This compound is a naturally occurring compound with a significant presence in both the plant and insect kingdoms, where it serves important ecological roles. Its isolation from these natural sources presents a rewarding challenge for chemists and biochemists. A combination of steam distillation or solvent extraction, followed by chromatographic purification techniques such as column chromatography and preparative HPLC, allows for the isolation of highly pure this compound. The analytical techniques of GC-MS and NMR are indispensable for the final characterization and purity assessment. This guide provides a comprehensive framework for researchers and professionals to explore and harness the potential of naturally derived this compound.

References

An In-depth Technical Guide to Salicylaldehyde Tautomerism and Conformational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde, a seemingly simple aromatic aldehyde, presents a rich landscape of complex chemical behaviors rooted in its capacity for tautomerism and conformational isomerism. Central to its unique character is a strong intramolecular hydrogen bond (IHB) that dictates its structural preferences, stability, and reactivity. This guide offers a detailed exploration of the delicate equilibrium between the dominant enol tautomer and its transient keto forms. It further provides a comprehensive conformational analysis, elucidating the factors that govern the molecule's shape. We will delve into the key experimental and computational methodologies employed to probe these phenomena, explain the profound influence of environmental factors such as solvents, and discuss the implications of this structural dynamism in the fields of materials science and drug development.

Introduction: The Centrality of the Intramolecular Hydrogen Bond

This compound (2-hydroxybenzaldehyde) is a foundational scaffold in synthetic chemistry, serving as a precursor for pharmaceuticals, ligands, and advanced materials.[1][2] Its chemical behavior is fundamentally distinguished from its meta and para isomers by the ortho-positioning of its hydroxyl and aldehyde groups. This proximity allows for the formation of a potent intramolecular hydrogen bond (IHB) where the phenolic proton acts as a donor and the carbonyl oxygen serves as an acceptor.[1][3][4]

This IHB is not a minor perturbation; it is the cornerstone of this compound's chemistry. It creates a stable, six-membered pseudo-aromatic ring that imparts significant conformational rigidity and governs the molecule's electronic properties.[1][5] Understanding this internal linkage is critical to comprehending the tautomeric and conformational equilibria that define this compound's reactivity and function.

Tautomerism in this compound: A Tale of Two Forms

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[6] For this compound, this manifests as a dynamic equilibrium between an enol form and a keto form.

The Dominant Enol Tautomer

Under most conditions, this compound exists almost exclusively as the enol tautomer. This form is profoundly stabilized by the resonance-assisted intramolecular hydrogen bond (RAHB).[5] The IHB creates a chelate ring structure, enhancing molecular stability and planarity.[1] Spectroscopic evidence, such as the downfield chemical shift of the phenolic proton in ¹H NMR, confirms the strength and persistence of this bond.[3]

The Elusive Keto Tautomer

The keto tautomer is formed via an intramolecular proton transfer from the hydroxyl oxygen to the carbonyl oxygen, resulting in a quinone-methide-type structure. While significantly less stable than the enol form in the ground state, the keto tautomer is a key intermediate in photochemical processes.[7][8] The energy difference between the enol and keto forms is substantial, with the enol form being more stable by approximately 9.1 kcal/mol according to DFT calculations.[9] The transition state for this tautomerization lies about 10.4 kcal/mol above the enol form, highlighting the kinetic barrier to conversion.[9]

Tautomerism cluster_legend Energy Profile Enol Enol Tautomer (Stable) - Intramolecular H-Bond - Aromatic System TS Transition State (Proton Transfer) Enol->TS ΔE ≈ 10.4 kcal/mol TS->Enol Keto Keto Tautomer (Transient) - Quinone-methide structure - Higher Energy TS->Keto ΔE ≈ 1.3 kcal/mol Keto->TS

Conformational Analysis: Beyond the Planar Minimum

While the IHB imposes significant planarity, this compound can theoretically adopt several conformations through the rotation of its hydroxyl (-OH) and formyl (-CHO) groups. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping this conformational landscape.[5]

The four primary conformers arise from the relative orientations of the O-H and C-H (aldehyde) bonds with respect to the C-C bonds connecting them to the ring.

ConformerO-H OrientationC=O OrientationIntramolecular H-Bond (IHB)Relative Energy (kcal/mol)
1a (Global Minimum) Towards C=OTowards O-HYes (Strong) 0.00
1b Away from C=OTowards O-HNo~8.5 - 9.0
1c Towards C=OAway from O-HNo (O...H distance too long)High
1d Away from C=OAway from O-HNoHigh

Data synthesized from computational studies like that reported in The Journal of Physical Chemistry A.[5]

The global minimum energy structure is conformer 1a , where the hydroxyl and carbonyl groups are oriented towards each other, maximizing the strength of the IHB.[5] The energy required to break this bond and rotate the hydroxyl group (to form 1b ) is estimated to be around 8.5-9.0 kcal/mol, a value that serves as a direct measure of the hydrogen bond's strength.[5] The other conformers, 1c and 1d , are significantly higher in energy and are not substantially populated under normal conditions.

Conformers

Methodologies for Investigation: A Combined Approach

A multi-faceted approach combining spectroscopic and computational methods is required to fully characterize the tautomeric and conformational properties of this compound.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H NMR is particularly powerful. The chemical shift of the phenolic proton is highly sensitive to its environment. Its consistent, downfield position (typically >10 ppm) with no concentration dependence is a classic indicator of a strong, stable IHB.[3]

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the C=O and O-H groups provide direct evidence of hydrogen bonding. In this compound, the aldehyde C=O stretching frequency is observed at a lower wavenumber (around 1664 cm⁻¹) compared to non-hydrogen-bonded aldehydes, indicating a weakening of the double bond due to its participation as a hydrogen bond acceptor.[10][11]

  • UV-Visible Spectroscopy: The electronic transitions are sensitive to the tautomeric form. The enol form typically shows absorption bands around 325-335 nm.[12][13] Changes in solvent polarity can induce shifts in these bands (solvatochromism), providing insights into the solute-solvent interactions that can perturb the IHB.[14][15]

Computational Chemistry Protocol

Theoretical calculations are indispensable for accessing transient states and quantifying energy differences.

Workflow: DFT Analysis of this compound Conformers

  • Structure Optimization:

    • Objective: Find the lowest energy geometry for each potential tautomer and conformer.

    • Method: Density Functional Theory (DFT) is the workhorse method, offering a good balance of accuracy and computational cost. The B3LYP functional with a basis set like 6-311G** is a common and reliable choice.[5][16]

    • Procedure: a. Build the initial structures for all possible conformers (e.g., 1a, 1b, 1c, 1d). b. Perform a geometry optimization calculation for each structure in the gas phase.

  • Frequency Calculation:

    • Objective: Confirm that the optimized structures are true energy minima and obtain thermodynamic data.

    • Procedure: a. Run a frequency calculation on each optimized geometry. b. Verify that all vibrational frequencies are real (positive). An imaginary frequency indicates a transition state, not a minimum. c. Extract zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies (ΔG).

  • Relative Energy Analysis:

    • Objective: Determine the relative stability of all conformers.

    • Procedure: a. Subtract the absolute energy of the global minimum (conformer 1a) from the energies of all other conformers. b. The resulting values (ΔE or ΔG) represent the energy penalty for adopting a less stable conformation.

  • Solvent Effects (Optional but Recommended):

    • Objective: Model the system in a more realistic chemical environment.

    • Method: Use a continuum solvation model like the Polarizable Continuum Model (PCM) or the CPCM model.[17]

    • Procedure: Re-run optimizations and frequency calculations with the chosen solvent model to see how the relative energies change.

Workflow

Factors Influencing the Equilibrium

The tautomeric and conformational equilibria are not static; they are sensitive to environmental and structural modifications.

  • Solvent Effects: The choice of solvent can significantly influence the equilibrium.[15] Polar, protic solvents can compete with the intramolecular hydrogen bond by forming their own intermolecular hydrogen bonds with the solute. This can destabilize the IHB-containing conformer and, in some Schiff base derivatives, may shift the equilibrium towards the keto form.[18][19] In contrast, non-polar solvents have a minimal effect, preserving the dominance of the intramolecularly bonded enol form.

  • Substituent Effects: Adding electron-donating or electron-withdrawing groups to the aromatic ring can tune the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the IHB. For instance, electron-withdrawing groups can increase the acidity of the phenol, which can influence the tautomeric balance in related Schiff base systems.[8]

Implications for Drug Development and Materials Science

The specific tautomer and conformer present dictate the molecule's three-dimensional shape and hydrogen bonding capabilities, which are critical for molecular recognition.

  • Receptor Binding: In drug design, only one conformer may fit into the binding pocket of a target protein. The energy penalty required to adopt this "bioactive" conformation is a key factor in binding affinity. Understanding the inherent conformational preferences of a this compound-based scaffold is therefore crucial.

  • Photochemical Properties: The enol-keto tautomerization is central to the photochromism and thermochromism observed in many this compound derivatives, particularly Schiff bases.[7][8] This property is exploited in the development of molecular switches, sensors, and smart materials.[14] The ability to control the tautomeric equilibrium through external stimuli (like light or solvent) is a powerful tool in materials science.

Conclusion

The chemistry of this compound is a compelling case study in how a single, strong intramolecular interaction can dominate molecular behavior. The intramolecular hydrogen bond firmly establishes the planar enol form as the most stable species, creating a significant energy barrier to both conformational changes and tautomerization. However, this equilibrium is dynamic and can be influenced by solvents and electronic perturbations. A thorough understanding of this landscape, achieved through a synergistic combination of modern spectroscopic and computational techniques, is essential for scientists aiming to harness the unique properties of this compound scaffolds in the design of next-generation pharmaceuticals and advanced functional materials.

References

Salicylaldehyde reaction with amines mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction of Salicylaldehyde with Amines: Mechanism, Kinetics, and Synthetic Applications

Introduction

The condensation reaction between this compound and primary amines is a cornerstone of synthetic chemistry, yielding a class of compounds known as salicylaldimines, or more broadly, Schiff bases. This reaction is fundamental not only for its high efficiency and atom economy but also for the remarkable properties of its products. Salicylaldimines are privileged scaffolds in coordination chemistry, serving as exceptional chelating ligands for a vast array of metal ions.[1][2] The resulting metal complexes have found applications in catalysis, materials science, and importantly, in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antifungal, and anticancer properties.[2][3][4][5]

What distinguishes this reaction from standard imine formations is the indispensable role of the ortho-hydroxyl group. This group is not a passive spectator; it actively participates in the reaction through intramolecular hydrogen bonding, influences the electronic properties of the carbonyl group, and imparts unique tautomeric characteristics to the final imine product.[1][6] This guide provides an in-depth exploration of the reaction mechanism, the critical influence of the hydroxyl group, detailed experimental protocols, and the kinetic-thermodynamic landscape that governs this elegant transformation.

Part 1: The Core Reaction Mechanism: Imine Formation

The formation of a Schiff base from an aldehyde and a primary amine is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[7] The overall process involves two main stages: the formation of a carbinolamine intermediate, followed by its dehydration to the imine.[8][9]

Step 1: Nucleophilic Attack and Carbinolamine Formation The reaction initiates with the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom at the electrophilic carbonyl carbon of this compound. This attack forms a transient, zwitterionic intermediate. A rapid proton transfer, often facilitated by a solvent molecule or another amine molecule, neutralizes the charges to yield a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[10]

Step 2: Acid-Catalyzed Dehydration The dehydration of the carbinolamine is typically the rate-determining step and requires acid catalysis to proceed efficiently.[7] The pH must be carefully controlled; in highly acidic solutions (low pH), the starting amine becomes protonated and non-nucleophilic, while in neutral or basic solutions (high pH), the hydroxyl group of the carbinolamine is a poor leaving group.[7] An optimal pH is generally weakly acidic (around 4-5).[7]

The catalytic acid protonates the carbinolamine's hydroxyl group, converting it into a much better leaving group: water. The nitrogen's lone pair then assists in the departure of the water molecule, forming a C=N double bond and resulting in a protonated imine, known as an iminium ion.

Step 3: Deprotonation to Yield the Schiff Base In the final step, a base (such as water, the solvent, or another amine molecule) abstracts the proton from the nitrogen atom of the iminium ion. This regenerates the acid catalyst and yields the final, neutral salicylaldimine (Schiff base) product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound (o-Hydroxybenzaldehyde) Zwitterion Zwitterionic Intermediate This compound->Zwitterion + R-NH₂ (Nucleophilic Attack) Amine Primary Amine (R-NH₂) Amine->Zwitterion Carbinolamine Carbinolamine (Hemiaminal) Zwitterion->Carbinolamine Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ (Acid Catalysis) Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H₂O (Dehydration) Schiff_Base Schiff Base (Salicylaldimine) Iminium_Ion->Schiff_Base - H⁺ (Deprotonation) Workflow A 1. Dissolve this compound in Ethanol B 2. Add Primary Amine Dropwise A->B C 3. Reflux Mixture (1-3 hours) B->C D 4. Cool to Room Temp & Ice Bath C->D E 5. Filter Product (Vacuum Filtration) D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Product (Vacuum Oven) F->G H 8. Characterize Product (FT-IR, NMR, MS) G->H

References

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Salicylaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by: A Senior Application Scientist

Abstract

Salicylaldehyde Schiff bases are a versatile class of organic compounds renowned for their significant roles in medicinal chemistry, catalysis, and materials science.[1][2][3] Their facile synthesis, coupled with the structural tunability of both the this compound and amine precursors, allows for the creation of a vast library of compounds with diverse electronic and steric properties. This guide provides a comprehensive overview of the synthesis of this compound Schiff bases, detailing the underlying reaction mechanism, offering a standardized laboratory protocol, and discussing key characterization techniques. This document is intended for researchers and professionals in chemical synthesis and drug development, providing the foundational knowledge for the successful preparation and validation of these valuable compounds.

Introduction

Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[2][4] this compound, with its ortho-hydroxyl group, imparts unique chelating properties to the resulting Schiff bases, enabling them to form stable complexes with a variety of metal ions.[1][5] This characteristic is fundamental to their broad range of applications, including their roles as catalysts in organic synthesis and their therapeutic potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][3][6][7] The synthesis is typically a straightforward condensation reaction, often achievable under mild conditions with high yields.[4]

Reaction Mechanism and Rationale

The formation of a this compound Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[4] The rate of this step is often pH-dependent; acidic conditions can protonate the carbonyl oxygen, increasing its electrophilicity, while excessively acidic conditions will protonate the amine, rendering it non-nucleophilic.

  • Elimination (Dehydration): The hemiaminal intermediate is typically unstable and undergoes dehydration to form the stable imine.[4] The hydroxyl group of the hemiaminal is protonated (often by an acid catalyst or another amine molecule), forming a good leaving group (water). Subsequent elimination of water and formation of the carbon-nitrogen double bond yields the final Schiff base product.

The ortho-hydroxyl group of the this compound can participate in intramolecular hydrogen bonding with the imine nitrogen, which contributes to the planarity and stability of the final molecule.

Caption: General mechanism for this compound Schiff base formation.

Standardized Synthesis Protocol

This protocol describes a general and robust method for the synthesis of a this compound Schiff base from this compound and a primary aromatic amine (e.g., aniline) using ethanol as a solvent. This method is widely applicable and can be adapted for various substituted salicylaldehydes and amines.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Primary Amine (e.g., Aniline)Reflux condenser
Absolute EthanolMagnetic stirrer and stir bar
Glacial Acetic Acid (catalyst)Heating mantle or oil bath
Distilled WaterBuchner funnel and filter paper
Beakers and Erlenmeyer flasks
Graduated cylinders and pipettes
Analytical balance
Experimental Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 20 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the this compound is completely dissolved.

  • Addition of Amine: To the stirred solution, add an equimolar amount of the primary amine (e.g., 10 mmol of aniline) dropwise. A color change and often the formation of a precipitate are indicative of the initial reaction.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration of the hemiaminal intermediate, accelerating the reaction.[2]

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath.[8] Maintain the reflux for a period of 1-3 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature to obtain the final product.

Experimental Workflow A Dissolve this compound in Ethanol B Add Primary Amine A->B C Add Acetic Acid (Catalyst) B->C D Reflux for 1-3 hours C->D E Cool to Room Temperature D->E F Isolate Product (Filtration) E->F G Wash with Cold Ethanol F->G H Recrystallize for Purification G->H I Dry the Final Product H->I

Caption: Step-by-step workflow for this compound Schiff base synthesis.

Characterization

The successful synthesis and purity of the this compound Schiff base must be confirmed through various analytical techniques.

Technique Purpose Expected Observations
FT-IR Spectroscopy To identify functional groups.Disappearance of the C=O stretch of this compound (around 1650-1700 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1630 cm⁻¹.
¹H NMR Spectroscopy To determine the proton environment.Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm. The signals corresponding to the aromatic protons of both precursors will also be present.
¹³C NMR Spectroscopy To determine the carbon skeleton.Appearance of a signal for the azomethine carbon (-CH=N-) in the range of 160-170 ppm.
Mass Spectrometry To determine the molecular weight.The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the synthesized Schiff base.
Melting Point To assess purity.A sharp and well-defined melting point indicates a high degree of purity.

Green Chemistry Approaches

In recent years, more environmentally friendly methods for Schiff base synthesis have been developed. These include:

  • Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.[9][10]

  • Synthesis in aqueous media: Using water as a solvent is a green alternative to organic solvents.[4]

  • Catalyst-free synthesis: In some cases, the reaction can proceed efficiently without the need for an acid catalyst, especially with more reactive amines.

Applications in Drug Development

This compound Schiff bases and their metal complexes exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][11] Their therapeutic potential includes:

  • Antimicrobial Activity: They have shown efficacy against various strains of bacteria and fungi.[7][8]

  • Anticancer Activity: Certain Schiff base derivatives have demonstrated cytotoxic effects against cancer cell lines.[3]

  • Anti-inflammatory and Analgesic Properties: Some compounds have been reported to possess anti-inflammatory and pain-relieving effects.[6]

The biological activity is often enhanced upon chelation with metal ions, a key area of research in medicinal inorganic chemistry.[6]

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reflux time, ensure proper temperature, or add more catalyst.
Product loss during workup.Use minimal amounts of cold solvent for washing. Optimize recrystallization conditions.
Oily Product Impurities present.Purify by column chromatography or attempt recrystallization from a different solvent system.
Product has a low melting point.Cool the reaction mixture in an ice bath to promote solidification.
No Reaction Deactivated amine or aldehyde.Check the purity of starting materials. Use a more reactive amine or a stronger acid catalyst.
Insufficient heating.Ensure the reaction mixture is reaching the reflux temperature of the solvent.

Conclusion

The synthesis of this compound Schiff bases is a fundamental and highly adaptable process in organic chemistry. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable foundation for researchers. The versatility of these compounds, stemming from the ease of their preparation and the diversity of their potential applications, ensures their continued importance in both academic research and the pharmaceutical industry. Proper characterization is paramount to validate the structure and purity of the synthesized compounds, enabling their confident use in further studies.

References

Application Notes & Protocols: Leveraging Salicylaldehyde Derivatives as Versatile Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of salicylaldehyde-based fluorescent probes for the selective and sensitive detection of various metal ions. This document delves into the underlying scientific principles, offers detailed protocols for probe synthesis and metal ion detection, and presents a framework for data interpretation and validation.

Introduction: The Power of Fluorescence in Metal Ion Sensing

Metal ions are fundamental to a vast array of biological and environmental processes. However, imbalances in their concentrations can lead to significant toxicity and disease. Consequently, the development of robust and sensitive methods for their detection is of paramount importance. Fluorescent chemosensors have emerged as a powerful analytical tool due to their high sensitivity, rapid response times, and the potential for real-time monitoring in complex biological systems.

This compound and its derivatives, particularly Schiff bases, have garnered considerable attention as versatile platforms for the design of fluorescent probes.[1][2] Their utility stems from their straightforward synthesis, excellent photostability, and the tunability of their fluorescence properties.[1] This guide will explore the key mechanisms that govern the fluorescence response of this compound-based probes upon metal ion binding and provide practical protocols for their application.

Scientific Principles: Unraveling the Sensing Mechanisms

The fluorescence of this compound-based probes is modulated by several key photophysical processes upon coordination with a metal ion. Understanding these mechanisms is crucial for the rational design of new probes and the interpretation of experimental results.

Chelation-Enhanced Fluorescence (CHEF)

The CHEF effect is a widely exploited mechanism in the design of "turn-on" fluorescent probes.[3] In the free ligand state, many this compound derivatives are weakly fluorescent due to non-radiative decay processes that quench the excited state. Upon chelation with a metal ion, the molecule's conformational rigidity is increased, which inhibits these non-radiative pathways and leads to a significant enhancement in fluorescence intensity.[4][5]

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process that can occur in molecules containing both a proton donor (like the hydroxyl group of this compound) and a proton acceptor in close proximity.[4][6][7] Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a tautomer with a distinct fluorescence emission. When a metal ion binds to the probe, it can disrupt the intramolecular hydrogen bond necessary for ESIPT, effectively "turning off" this process and leading to a change in the fluorescence signal.[1][4][5] This on/off switching of the ESIPT pathway provides a robust mechanism for metal ion sensing.[8]

Photoinduced Electron Transfer (PET)

PET is another common mechanism that can lead to fluorescence quenching. In a PET-based sensor, the probe consists of a fluorophore linked to a receptor containing a heteroatom with a lone pair of electrons. In the absence of a metal ion, photoexcitation of the fluorophore can be quenched by electron transfer from the receptor. Upon binding of a metal ion to the receptor, the energy of the lone pair is lowered, inhibiting the PET process and resulting in a "turn-on" fluorescence response.[2][9][10]

Signaling Pathway Overview

G cluster_0 Sensing Mechanisms cluster_1 Key Processes Free Probe Free Probe Probe-Metal Complex Probe-Metal Complex Free Probe->Probe-Metal Complex + Metal Ion Metal Ion Metal Ion Metal Ion->Probe-Metal Complex Fluorescence Change Fluorescence Change Probe-Metal Complex->Fluorescence Change CHEF Chelation-Enhanced Fluorescence (CHEF) CHEF->Fluorescence Change Increases Rigidity ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Blockage ESIPT->Fluorescence Change Alters Emission PET Photoinduced Electron Transfer (PET) Inhibition PET->Fluorescence Change Restores Emission

Caption: Core mechanisms of this compound-based fluorescent probes.

Probe Synthesis: A General Protocol

A significant advantage of this compound-based probes is their facile synthesis, typically through a one-step Schiff base condensation reaction.[1]

Materials and Reagents
  • This compound or a substituted this compound derivative

  • An appropriate amine-containing compound (e.g., 2-aminobenzimidazole, 2-aminobenzothiazole, 2-aminopyridine)[1]

  • Anhydrous ethanol or methanol[1]

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate)

Step-by-Step Synthesis Protocol
  • Dissolution: In a round-bottom flask, dissolve equimolar amounts of the this compound derivative and the chosen amine in anhydrous ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a condenser and reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow: Probe Synthesis and Characterization

G Start Start Reactants Dissolve this compound & Amine in Ethanol Start->Reactants Catalysis Add Catalytic Acetic Acid Reactants->Catalysis Reflux Reflux for 2-4h Catalysis->Reflux Cooling Cool to Room Temp. Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Characterization NMR, HRMS Purification->Characterization End Pure Probe Characterization->End

Caption: General workflow for Schiff base fluorescent probe synthesis.

Protocol for Metal Ion Detection

This protocol outlines the general procedure for evaluating the performance of a synthesized this compound-based probe for the detection of a specific metal ion.

Preparation of Solutions
  • Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.

  • Buffer Solution: Prepare a buffer solution appropriate for the experimental conditions (e.g., 10 mM HEPES, pH 7.4).[9] The choice of buffer is critical to maintain a stable pH and avoid interference with the metal ion of interest.

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates) in deionized water.

Spectrofluorometric Analysis
  • Working Solution: Prepare a working solution of the probe by diluting the stock solution in the chosen buffer. The final concentration of the probe should be optimized for the specific assay (e.g., 10 µM).

  • Baseline Measurement: Record the fluorescence emission spectrum of the probe working solution in the absence of any metal ions.

  • Titration: Sequentially add small aliquots of the metal ion stock solution to the probe solution. After each addition, gently mix and allow the solution to equilibrate for a specified time (e.g., 30-100 seconds).[1][4][5]

  • Fluorescence Measurement: Record the fluorescence emission spectrum after each addition of the metal ion.

  • Selectivity Study: To assess the selectivity of the probe, repeat the experiment with a range of other metal ions at the same concentration.

  • Determination of Detection Limit (LOD): The limit of detection can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration.

Data Analysis and Interpretation

The collected fluorescence data can be used to determine key performance metrics of the probe.

Stoichiometry Determination

The binding stoichiometry between the probe and the metal ion can be determined using a Job's plot, which involves plotting the fluorescence intensity against the mole fraction of the metal ion.[4]

Performance Metrics

The following table summarizes the performance of several reported this compound-based fluorescent probes for various metal ions.

ProbeTarget Ion(s)Limit of Detection (LOD)Response TimeSensing Mechanism(s)Reference
Compound 3a Hg²⁺3.21 x 10⁻⁷ M30 sESIPT, CHEF[4]
Compound 3b Zn²⁺1.61 x 10⁻⁷ M30 sESIPT, CHEF[4]
Compound 3c Zn²⁺2.03 x 10⁻⁷ M30 sESIPT, CHEF[4]
Probe 3b Al³⁺2.81 x 10⁻⁷ M80 sESIPT, CHEF[5]
SNN Probe Al³⁺, Zn²⁺3.99 nM (Al³⁺), 1.33 nM (Zn²⁺)Not SpecifiedPET, ESIPT[10]
BHMP Probe Zn²⁺4.41 x 10⁻⁷ MNot SpecifiedPET, CHEF[9]

Applications and Future Directions

This compound-based fluorescent probes have demonstrated significant potential in a variety of applications, including:

  • Environmental Monitoring: Detection of heavy metal contamination in water samples.[4]

  • Bio-imaging: Visualization of metal ion distribution in living cells.[2][10]

  • Pharmaceutical Analysis: Quality control of pharmaceutical products.[10]

  • Forensic Science: Development of latent fingerprints.[10]

The continued development of novel this compound derivatives with improved selectivity, sensitivity, and biocompatibility will further expand their utility in addressing critical challenges in environmental science, healthcare, and beyond.

References

The Cornerstone of Coumarin Synthesis: A Guide to Salicylaldehyde-Based Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coumarins (2H-1-benzopyran-2-ones) represent a vast and vital class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules of significant pharmacological interest.[1][2][3] Their diverse biological activities—including anticoagulant, anti-inflammatory, antioxidant, and antitumor properties—make them privileged scaffolds in modern drug discovery and development.[4][5][6] Among the varied synthetic pathways to this versatile core, those commencing from salicylaldehyde stand out for their reliability, efficiency, and adaptability.

This technical guide provides an in-depth exploration of the primary synthetic routes to coumarin derivatives that utilize this compound as the key starting material. We will dissect the mechanistic underpinnings of the Perkin, Knoevenagel, and Wittig reactions, offering field-proven insights into experimental choices. This document is designed for researchers, medicinal chemists, and process development professionals, providing detailed, self-validating protocols and a comparative analysis to guide the selection of the most appropriate synthetic strategy.

Core Synthetic Strategies: An Overview

The synthesis of the coumarin ring system from this compound fundamentally involves the formation of an α,β-unsaturated system from the aldehyde, followed by an intramolecular cyclization (lactonization) to form the characteristic benzopyrone structure. The three principal reactions that achieve this transformation are the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction. Each method offers distinct advantages regarding substrate scope, reaction conditions, and the types of substituents that can be introduced onto the coumarin core.

The Perkin Reaction: The Classic Approach

First reported by Sir William Henry Perkin in 1868, this reaction is a time-honored method for coumarin synthesis.[7][8] It involves the condensation of this compound with a carboxylic acid anhydride, such as acetic anhydride, in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (e.g., sodium acetate).[7][9]

Principle and Mechanism

The accepted mechanism for the Perkin reaction in coumarin synthesis is a multi-step process.[7] Contrary to a simple intermolecular aldol-type condensation, evidence suggests the reaction proceeds through the initial formation of O-acetyl this compound.[8] The base (e.g., acetate ion) then abstracts an acidic α-proton from a second molecule of acetic anhydride to form an enolate. This enolate acts as the key nucleophile, but the crucial step is an intramolecular aldol-type condensation, followed by dehydration and cyclization.[8]

  • Step 1: Enolate Formation: The basic catalyst (acetate) deprotonates acetic anhydride, generating a reactive carbanion (enolate).[7]

  • Step 2: Nucleophilic Attack: This carbanion attacks the carbonyl carbon of this compound.

  • Step 3: Acetylation & Dehydration: The resulting intermediate undergoes dehydration.

  • Step 4: Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the carbonyl of the newly formed acid derivative, leading to ring closure and the formation of the coumarin product.[7]

References

Application Note: Salicylaldehyde-Based Schiff Bases for the Colorimetric Detection of Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The detection of heavy and transition metal ions in environmental and biological systems is of paramount importance due to their significant impact on ecological and human health. Colorimetric sensing offers a straightforward, cost-effective, and rapid method for on-site detection, providing a visual response to the presence of an analyte.[1][2] Salicylaldehyde and its derivatives, particularly Schiff bases, have emerged as highly effective and versatile chelating ligands for the development of these sensors.[3] This application note provides a comprehensive guide to the principles, design, and practical application of this compound-based chemosensors for the colorimetric detection of metal ions, with a specific, detailed protocol for the detection of ferric iron (Fe³⁺).

Introduction: The Power of Visual Detection

While sophisticated instrumental techniques like atomic absorption spectroscopy offer high accuracy for metal ion analysis, they are often expensive, lab-based, and require trained personnel.[2] Colorimetric sensors bridge this gap by providing a simple, portable, and visually intuitive platform for qualitative and semi-quantitative analysis.[1] The core of this technology lies in a chromogenic reagent that undergoes a distinct color change upon selective binding with a target metal ion. This compound is an ideal precursor for such reagents because its aldehyde group can be easily condensed with a primary amine to form a Schiff base (an imine), and the adjacent hydroxyl group provides a perfect binding site for metal chelation.[3][4] This dual functionality allows for the facile synthesis of a vast library of sensors tailored for specific metal ions.[5][6][7]

Principle of Detection: Chelation-Induced Color Change

The sensing mechanism of this compound-based Schiff bases relies on the formation of a stable coordination complex with the target metal ion. The Schiff base ligand typically coordinates to the metal ion through the phenolic oxygen and the imine nitrogen atoms.[8]

This chelation event alters the electronic properties of the molecule in several key ways:

  • Intramolecular Charge Transfer (ICT): Upon complexation, the electron density across the conjugated system of the Schiff base is redistributed. This change in the ICT character modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Spectral Shift: The alteration of the HOMO-LUMO energy gap directly impacts the wavelength of light the molecule absorbs. Typically, complexation leads to a bathochromic shift (a shift to a longer wavelength) in the maximum absorption peak, moving it from the UV or near-UV region into the visible spectrum. This shift is perceived by the naked eye as a distinct color change.[3]

For example, a sensor solution might be colorless or pale yellow, but upon binding with Fe³⁺, it may turn a deep yellow, orange, or brown, indicating a positive detection.[9][10]

G cluster_0 Sensor Synthesis cluster_1 Detection Mechanism cluster_2 Spectroscopic Response This compound This compound SchiffBase Schiff Base Ligand (Colorless/Pale Yellow) This compound->SchiffBase + Amine Primary Amine (e.g., Aniline) Amine->SchiffBase SchiffBase_ref Schiff Base Ligand SchiffBase->SchiffBase_ref Use in Assay Metal Metal Ion (Mⁿ⁺) (e.g., Fe³⁺) Complex Chelated Complex (Intense Color) Metal->Complex Complex_ref Complex Formation Complex->Complex_ref SchiffBase_ref->Complex + Spectrum_Before UV-Vis Spectrum (Before) λ_max in UV region Spectrum_After UV-Vis Spectrum (After) New λ_max in Visible region Complex_ref->Spectrum_After Results in

Figure 1: Mechanism of metal ion detection using a this compound-based Schiff base.

Application Protocol: Colorimetric Detection of Ferric Iron (Fe³⁺)

This protocol details the synthesis of a simple Schiff base sensor and its application for the selective colorimetric detection of Fe³⁺ in an aqueous-organic solution. Ferric iron is a crucial ion in biological systems, but its excess can be toxic, making its detection vital.[10][11]

Materials and Reagents
  • Chemicals:

    • This compound (≥98%)

    • Aniline (≥99%)

    • Ethanol (Absolute, ≥99.8%)

    • Dimethylformamide (DMF, ≥99.8%)

    • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

    • Other metal salts for selectivity testing (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂, CaCl₂, MgCl₂)

    • Deionized (DI) water

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and hot plate

    • Beakers, graduated cylinders, and volumetric flasks

    • Analytical balance

    • UV-Vis Spectrophotometer and cuvettes

    • pH meter or pH paper

Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.22 g) in 20 mL of absolute ethanol.

  • Addition of Amine: While stirring, add an equimolar amount of aniline (10 mmol, 0.93 g) to the flask.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Purification: Collect the yellow crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a desiccator. The structure can be confirmed by standard analytical techniques like NMR or FTIR spectroscopy.[12]

  • Sensor Stock Solution (1 mM): Accurately weigh the synthesized salicylidene-aniline and dissolve it in DMF to prepare a 1 mM stock solution. Causality Note: DMF is used as it is a good solvent for the Schiff base and is miscible with water, which is often the medium for the analyte.

  • Fe³⁺ Stock Solution (10 mM): Prepare a 10 mM stock solution of Fe³⁺ by dissolving the appropriate amount of FeCl₃·6H₂O in DI water.

  • Interfering Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other metal ions in DI water to test the selectivity of the sensor.

  • Assay Preparation: In a series of test tubes, add 2 mL of a DMF/Water (e.g., 1:1 v/v) solvent mixture. To each tube, add 100 µL of the 1 mM sensor stock solution. The solution should be pale yellow.

  • Titration with Fe³⁺: Add increasing volumes of the Fe³⁺ stock solution (or a diluted working solution) to the test tubes to achieve a final concentration range (e.g., 0 to 100 µM). A distinct color change from pale yellow to a deeper yellow/orange should be observed immediately.[10]

  • UV-Vis Measurement: Allow the solutions to stand for 5 minutes to ensure complete complexation. Measure the UV-Vis absorption spectrum of each solution from 300 nm to 700 nm, using the DMF/Water solvent mixture as a blank.

  • Calibration Curve: Plot the absorbance at the new maximum absorption wavelength (e.g., around 450-550 nm) against the concentration of Fe³⁺. This will serve as the calibration curve for quantifying unknown samples.

  • Selectivity Study: To test for selectivity, prepare another set of tubes with the sensor solution. To each, add a significant excess (e.g., 10-fold) of the potentially interfering metal ions (Cu²⁺, Ni²⁺, Co²⁺, etc.) and one tube with only Fe³⁺. Compare the color change and the UV-Vis spectra. An ideal sensor will show a strong response only for Fe³⁺.[9]

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Synth Synthesize Schiff Base Sensor PrepSensor Prepare 1 mM Sensor Stock (in DMF) Synth->PrepSensor Mix Pipette Sensor Solution into Test Tubes PrepSensor->Mix PrepFe Prepare 10 mM Fe³⁺ Stock (in H₂O) AddFe Add varying amounts of Fe³⁺ solution PrepFe->AddFe PrepInterfere Prepare Other Metal Ion Stocks Selectivity Perform Selectivity Tests PrepInterfere->Selectivity Mix->AddFe Incubate Incubate for 5 min AddFe->Incubate Observe Observe Color Change (Qualitative) AddFe->Observe Measure Measure UV-Vis Absorbance Incubate->Measure Measure->Observe Plot Plot Calibration Curve (Absorbance vs. [Fe³⁺]) Measure->Plot LOD Calculate Limit of Detection (LOD) Plot->LOD

Figure 2: Experimental workflow for the colorimetric detection of Fe³⁺.

Results and Performance Characteristics

The effectiveness of a colorimetric sensor is defined by several key parameters, which should be determined experimentally.

ParameterDescriptionTypical Expected Result for Fe³⁺ Sensor
Visual Response The observable color change upon addition of the analyte.Clear transition from colorless/pale yellow to deep yellow/orange.[10]
Linear Range The concentration range over which the absorbance is directly proportional to the analyte concentration.Typically in the low to mid micromolar (µM) range.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.Can range from nanomolar (nM) to low micromolar (µM) depending on the specific Schiff base design.[9][10]
Selectivity The ability of the sensor to respond to the target ion in the presence of other, potentially competing ions.High response for Fe³⁺ with minimal to no response for other common cations like Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, etc.[9]
Response Time The time required to achieve a stable colorimetric and spectroscopic signal after adding the analyte.Generally very rapid, often within seconds to a few minutes.[7]

Troubleshooting

IssuePossible CauseSolution
Precipitate forms upon adding metal ion. The metal-ligand complex has low solubility in the chosen solvent system. The pH is causing metal hydroxide precipitation.Increase the proportion of the organic solvent (e.g., DMF). Adjust and buffer the pH of the solution; many Schiff base sensors work optimally in a specific pH range.[13]
No color change observed. Incorrect pH. Sensor degradation. Metal ion is in the wrong oxidation state.Optimize the pH of the assay buffer. Synthesize fresh sensor. Ensure the use of a Fe(III) salt; the sensor may not respond to Fe(II).
Sensor shows response to multiple ions. The ligand's binding pocket is not specific enough for the target ion.Modify the Schiff base structure. Introducing steric hindrance or specific functional groups near the binding site can enhance selectivity.[5][14]
Poor linearity in calibration curve. Concentrations are outside the linear range. Aggregation of the sensor or complex at high concentrations.Dilute samples to fall within the linear range. Adjust the solvent system to improve solubility.

Conclusion

This compound-based Schiff bases are powerful and highly adaptable tools for the colorimetric detection of metal ions. Their ease of synthesis, coupled with the clear visual and spectroscopic changes upon metal chelation, makes them ideal for developing low-cost, rapid, and selective sensors. The protocol provided for Fe³⁺ detection serves as a robust template that can be adapted by researchers for detecting other metal ions by modifying the amine component of the Schiff base, thereby tuning the electronic properties and binding affinity of the resulting sensor.

References

The Pivotal Role of Salicylaldehyde in Modern Organic Synthesis: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Versatility of a Privileged Synthon

Salicylaldehyde (2-hydroxybenzaldehyde) stands as a cornerstone in the edifice of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group ortho to a phenolic hydroxyl on an aromatic ring, imparts a remarkable versatility that has been harnessed by chemists for over a century.[1][2] This dual functionality allows for a diverse array of chemical transformations, positioning this compound as a privileged starting material for the synthesis of a vast spectrum of heterocyclic compounds, complex ligands, and biologically active molecules.[1][3][4] The intramolecular hydrogen bond between the hydroxyl and aldehyde groups also influences its reactivity and conformational preferences.[5] This application note provides an in-depth exploration of the utility of this compound in organic synthesis, complete with detailed protocols for key transformations, aimed at researchers, scientists, and professionals in drug development.

I. The Synthesis of Schiff Bases: A Gateway to Catalysis and Biologically Active Molecules

The condensation reaction between this compound and primary amines to form salicylidene Schiff bases (imines) is one of its most fundamental and widely exploited transformations.[1][3][6] These compounds are not merely synthetic intermediates but are also pivotal as chelating ligands in coordination chemistry and catalysis, and they exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[3][7][8]

Mechanistic Insight

The formation of a Schiff base is a reversible reaction that proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate.[6][7] Subsequent dehydration yields the stable imine product. The reaction is often catalyzed by acid or base, or can proceed under neutral conditions, sometimes in aqueous media, highlighting its efficiency and environmental friendliness.[7][9][10]

Diagram: General Mechanism of Schiff Base Formation

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Sal This compound Hemiaminal Hemiaminal Sal->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Hemiaminal->Sal - R-NH2 SchiffBase Schiff Base Hemiaminal->SchiffBase - H2O SchiffBase->Hemiaminal + H2O Water H2O

Caption: Mechanism of Schiff base formation from this compound.

Protocol 1: General Synthesis of a this compound-Based Schiff Base in Aqueous Media

This protocol describes a green and efficient method for the synthesis of Schiff bases.[7][10]

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, 3-aminobenzoic acid, ethylenediamine) (1.0 eq)

  • Water

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (0.01 mol) in 10 mL of water.

  • To this solution, add this compound (0.01 mol, 1.22 g) dropwise with stirring at room temperature.

  • Continue stirring the mixture for 10-30 minutes. A yellow precipitate will form.[7]

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Characterization: The formation of the Schiff base can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1615-1630 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde and the N-H stretches of the primary amine.

II. Synthesis of Coumarins: Accessing a Core Scaffold in Medicinal Chemistry

Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[2][11] this compound is a key precursor for several classical methods of coumarin synthesis.

A. Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for coumarin synthesis that involves the reaction of a this compound derivative with a compound containing an active methylene group, such as malonic esters or ethyl acetoacetate.[11][12][13] The reaction is typically catalyzed by a weak base like piperidine.[11][14]

Diagram: Knoevenagel Condensation for Coumarin Synthesis

Knoevenagel Reactants This compound + Active Methylene Compound (e.g., Diethyl Malonate) Intermediate Knoevenagel Adduct Reactants->Intermediate Base (e.g., Piperidine) Product Coumarin Derivative Intermediate->Product Intramolecular Cyclization - H2O, - EtOH

Caption: Knoevenagel condensation for coumarin synthesis.

Protocol 2: Microwave-Assisted Knoevenagel Synthesis of Coumarin

This protocol utilizes microwave irradiation to accelerate the reaction, offering a rapid and efficient synthesis.[11][14]

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol (optional, for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, mix this compound (10 mmol, 1.22 g) and diethyl malonate (10 mmol, 1.60 g).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Place the vessel in a household or laboratory microwave oven and irradiate at a suitable power level (e.g., 300-600 W) for 3-5 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product often solidifies upon cooling. If necessary, recrystallize from ethanol to obtain pure coumarin-3-carboxylate.

B. Perkin Reaction

The Perkin reaction involves the condensation of this compound with acetic anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid (e.g., sodium acetate), to yield coumarin.[5]

III. The Synthesis of Benzofurans: Building Blocks for Pharmaceuticals

Benzofuran derivatives are important heterocyclic motifs found in many natural products and pharmaceuticals with diverse biological activities.[15] this compound serves as a versatile starting material for the construction of the benzofuran ring system.

Protocol 3: Synthesis of 2-Acetylbenzofuran

This protocol describes a common method for the synthesis of 2-acetylbenzofuran, a key intermediate for more complex benzofuran derivatives.[16]

Materials:

  • This compound (1.0 eq)

  • Chloroacetone (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Dry acetone or DMF as solvent

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (20 mmol, 2.76 g) in dry acetone (50 mL) in a round-bottom flask, add this compound (10 mmol, 1.22 g).

  • Add chloroacetone (10 mmol, 0.93 g) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash them with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to afford pure 2-acetylbenzofuran.

IV. Chromane Synthesis via Oxo-Michael Addition

Chromane and its derivatives are another class of oxygen-containing heterocycles with significant biological properties.[17][18] this compound can react with α,β-unsaturated compounds in a tandem oxo-Michael addition followed by an intramolecular condensation to yield chromane derivatives.[18]

Diagram: Synthesis of Chromanes from this compound

Chromane_Synthesis Reactants This compound + α,β-Unsaturated Compound Intermediate Enolate Intermediate Reactants->Intermediate Base-catalyzed Oxo-Michael Addition Product Chromane Derivative Intermediate->Product Intramolecular Knoevenagel Condensation

References

Salicylaldehyde Derivatives as Potential Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Salicylaldehyde Scaffolds

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological applications.[1] Derivatives of this compound, particularly this compound benzoylhydrazones, have garnered significant attention for their potential as anticancer agents.[2] These compounds have shown potent cytotoxic effects against a wide range of human tumor cell lines, in some cases proving to be as or more active than established anticancer drugs like cisplatin.[2]

The anticancer activity of these derivatives is believed to stem from multiple mechanisms of action. One prominent hypothesis involves their ability to chelate essential metal ions like iron, thereby disrupting cellular processes that are vital for the rapid proliferation of cancer cells.[3] Furthermore, evidence suggests that these compounds can induce programmed cell death, or apoptosis, through the activation of caspase signaling pathways.[4] Dysregulation of key signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and STAT3 pathways, are hallmarks of many cancers.[5][6] While research is ongoing, some this compound-related compounds have shown inhibitory effects on these critical pathways, presenting another avenue for their anticancer efficacy.[7][8]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the investigation of this compound derivatives as potential anticancer therapeutics. It offers step-by-step methodologies for the synthesis of these compounds and their subsequent evaluation through a suite of robust in vitro assays designed to characterize their cytotoxic and cytostatic effects.

I. Synthesis of this compound Benzoylhydrazone Derivatives

The synthesis of this compound benzoylhydrazone derivatives is typically achieved through a straightforward one-pot condensation reaction. This method involves the reaction of a substituted this compound with a substituted benzoyl hydrazide in an alcoholic solvent. The reaction proceeds via a nucleophilic addition of the amine group of the hydrazide to the carbonyl group of the aldehyde, followed by dehydration to form the stable hydrazone linkage.[9]

General Synthesis Protocol

This protocol describes a general method for the synthesis of this compound benzoylhydrazone derivatives.

Materials:

  • Substituted this compound (e.g., 3-methoxythis compound, 4-methoxythis compound)

  • Substituted Benzoyl hydrazide (e.g., 2-methoxybenzhydrazide, 3-methoxybenzhydrazide)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • Dissolve the substituted this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the substituted benzoyl hydrazide (1 equivalent) in absolute ethanol.

  • Add the benzoyl hydrazide solution to the this compound solution with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound benzoylhydrazone derivative.

  • The structure and purity of the synthesized compound should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.[10]

II. In Vitro Evaluation of Anticancer Activity

A critical step in the development of novel anticancer agents is the in vitro evaluation of their efficacy against various cancer cell lines. The following protocols detail standard assays to determine the cytotoxic and mechanistic effects of this compound derivatives.

A. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Protocol for MTT Assay:

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HL-60, K-562)[10]

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of this compound Derivative treat_cells 3. Treat Cells (24-72 hours) compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_formazan 5. Incubate (2-4 hours) add_mtt->incubate_formazan solubilize 6. Solubilize Formazan (e.g., with DMSO) incubate_formazan->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Apoptosis is a key mechanism by which many anticancer drugs exert their effects. The Annexin V-FITC/PI assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[14] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2]

Protocol for Annexin V-FITC/PI Staining:

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of the this compound derivative for a predetermined time.

    • Include both untreated (negative) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for FITC (usually detected in the FL1 channel) and PI (usually detected in the FL2 or FL3 channel).

    • Collect data for at least 10,000 events per sample.

    • The cell population will be differentiated into four quadrants:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Apoptosis Detection Workflow

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells 1. Treat Cells with This compound Derivative harvest_cells 2. Harvest and Wash Cells treat_cells->harvest_cells resuspend 3. Resuspend in Binding Buffer harvest_cells->resuspend add_stains 4. Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate 5. Incubate in Dark add_stains->incubate add_buffer 6. Add Binding Buffer incubate->add_buffer flow_cytometry 7. Analyze by Flow Cytometry add_buffer->flow_cytometry quantify 8. Quantify Cell Populations flow_cytometry->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

C. Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][15]

Protocol for Cell Cycle Analysis:

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells and treat them with the this compound derivative as described for the apoptosis assay.

    • Harvest the cells, including any floating cells in the medium.

  • Cell Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.[7]

    • Fix the cells overnight at -20°C.

  • Cell Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove residual ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[16]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Cycle Analysis Workflow

CellCycle_Workflow cluster_prep Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis treat_cells 1. Treat Cells with This compound Derivative harvest_cells 2. Harvest and Wash Cells treat_cells->harvest_cells fix_cells 3. Fix with Cold 70% Ethanol harvest_cells->fix_cells stain_cells 4. Stain with PI/RNase A fix_cells->stain_cells flow_cytometry 5. Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_phases 6. Quantify Cell Cycle Phases flow_cytometry->quantify_phases Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 Inhibition STAT3->Proliferation Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Induction This compound This compound Derivatives This compound->PI3K This compound->STAT3 This compound->Caspase9

References

Application Notes and Protocols: Synthesis of Salicylaldehyde-Based Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Salicylaldehyde-Based Ligands in Catalysis

This compound, a versatile aromatic aldehyde, serves as a foundational building block for a vast array of ligands that have profoundly impacted the field of catalysis.[1][2][3][4] Its derivatives, particularly the Schiff bases formed through condensation with primary amines, are exceptional chelating agents capable of coordinating with a wide range of metal ions.[2][5] This ability to form stable metal complexes is central to their utility in catalysis.[6] The resulting this compound-based metal complexes, often referred to as "Salen" complexes when derived from ethylenediamine, are renowned for their catalytic prowess in a multitude of organic transformations.[7]

The significance of these ligands stems from their remarkable tunability. By judiciously modifying the substituents on the this compound ring or altering the diamine backbone, researchers can fine-tune the steric and electronic properties of the resulting metal complex.[8][9][10] This modularity allows for the rational design of catalysts with high activity, selectivity, and, crucially, enantioselectivity in asymmetric catalysis.[8][9][10] Chiral Salen-metal complexes are among the most versatile asymmetric catalysts, finding applications in the synthesis of pharmaceuticals and other fine chemicals where precise control of stereochemistry is paramount.[8][9][10][11]

This application note provides a comprehensive guide to the synthesis of this compound-based ligands, with a focus on the widely employed Schiff base condensation. It will detail experimental protocols, discuss the characterization of these ligands, and explore their diverse applications in catalysis, offering insights for researchers in both academic and industrial settings.

Synthetic Methodologies: The Versatility of Schiff Base Condensation

The cornerstone of this compound-based ligand synthesis is the Schiff base condensation reaction. This reaction involves the nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form an imine or azomethine (-C=N-) functional group.[12] This robust and often high-yielding reaction allows for the facile synthesis of a diverse library of ligands.[13]

The general principle involves the reaction between this compound (or its derivatives) and a primary amine. For the synthesis of tetradentate Salen-type ligands, a diamine, such as ethylenediamine or 1,2-diaminocyclohexane, is typically used.[7] The reaction is often carried out in a suitable solvent like ethanol or methanol and can be catalyzed by a few drops of a weak acid, such as acetic acid, to facilitate the dehydration step.[12][14]

Schiff_Base_Condensation cluster_reactants Reactants cluster_products Products This compound This compound Intermediate Carbinolamine Intermediate This compound->Intermediate + Primary_Amine Primary Amine (e.g., Diamine) Primary_Amine->Intermediate Schiff_Base Schiff Base Ligand (e.g., Salen) Intermediate->Schiff_Base - H2O Water Water

Figure 1: General workflow for the synthesis of this compound-based Schiff base ligands.

Protocol 1: Conventional Synthesis of a Salen-Type Ligand via Reflux

This protocol describes a standard and reliable method for synthesizing N,N'-bis(salicylidene)ethylenediamine (H₂salen), a foundational Salen ligand.

Materials:

  • This compound

  • Ethylenediamine

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (2.0 equivalents) in a minimal amount of absolute ethanol.

  • Amine Addition: While stirring the this compound solution, slowly add ethylenediamine (1.0 equivalent) dropwise. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. The bright yellow Schiff base product will often precipitate out of the solution.[14]

  • Crystallization: Cool the flask in an ice bath to maximize the precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[14]

  • Drying: Dry the purified Salen ligand in a desiccator or a vacuum oven.

Catalytic Applications: A World of Transformations

The true power of this compound-based ligands is unlocked upon their coordination to a metal center. These metal complexes have demonstrated remarkable catalytic activity in a wide array of organic reactions.[15] The choice of metal ion is critical and dictates the types of reactions the catalyst can promote.

Catalytic ReactionThis compound-Based Ligand TypeMetal IonKey Advantages
Asymmetric Epoxidation Chiral SalenMn(III)High enantioselectivity for unfunctionalized olefins.[11][16]
Asymmetric Henry Reaction Chiral Salen/SalanCo(II)Efficient synthesis of enantioenriched nitro alcohols.[17]
Hydrolytic Kinetic Resolution Chiral SalenCo(III)High enantioselectivity in resolving racemic epoxides.[18]
N-Arylation Reactions This compound Schiff BaseCu(II)Cost-effective alternative to palladium-based catalysts.[19][20][21]
Asymmetric Cyanosilylation Chiral SalenAl(III), Ti(IV)Synthesis of chiral cyanohydrins.[10][22]
C-α Alkylation of Amino Acids Chiral SalenCu(II), Ni(II)Asymmetric synthesis of non-natural amino acids.[23]
Case Study: The Jacobsen Epoxidation

One of the most celebrated applications of this compound-based ligands is in the Jacobsen epoxidation. This reaction utilizes a chiral manganese(III)-Salen complex, famously known as Jacobsen's catalyst, to achieve the enantioselective epoxidation of prochiral alkenes.[11] This method is particularly valuable as it does not require a directing group on the alkene substrate, a limitation of earlier methods like the Sharpless epoxidation.[11]

The synthesis of Jacobsen's catalyst itself involves the preparation of a chiral Salen ligand, typically derived from resolved (1R,2R)-(-)-1,2-diaminocyclohexane and 3,5-di-tert-butylthis compound.[11][16] This ligand is then complexed with a manganese(II) salt, followed by oxidation to the active manganese(III) species.[11][24]

Jacobsen_Catalyst_Synthesis Reactant1 Resolved 1,2-Diaminocyclohexane Schiff_Base Chiral Salen Ligand Reactant1->Schiff_Base Reactant2 3,5-di-tert-butyl-2- hydroxybenzaldehyde Reactant2->Schiff_Base Mn_III_Complex Jacobsen's Catalyst (Mn(III) Complex) Schiff_Base->Mn_III_Complex + Mn(OAc)2 Mn_II Mn(II) Acetate Air Air (O2) Air->Mn_III_Complex Oxidation

Figure 2: Simplified synthetic route to Jacobsen's Catalyst.

Characterization of this compound-Based Ligands

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligands. A combination of spectroscopic and analytical techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the ligand. Key diagnostic signals include the imine proton (-CH=N-) in the ¹H NMR spectrum, which typically appears as a singlet between δ 8.0 and 9.0 ppm, and the phenolic -OH proton, which can be observed as a broad singlet at lower fields.[25]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The disappearance of the C=O stretching vibration of the this compound and the N-H stretching of the primary amine, coupled with the appearance of a strong C=N stretching band around 1600-1650 cm⁻¹, confirms the formation of the Schiff base.[26][27] The broad O-H stretch of the phenolic group is also a characteristic feature.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the ligand and its metal complexes.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the synthesized ligand, confirming its elemental composition.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the expected molecular formula.[26]

Advanced Protocols: Synthesis of a Chiral Salen Ligand for Asymmetric Catalysis

This protocol details the synthesis of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, the ligand component of Jacobsen's catalyst.

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt

  • 3,5-di-tert-butyl-2-hydroxybenzaldehyde

  • Sodium hydroxide

  • Methanol

  • Dichloromethane

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Free Diamine Generation: Dissolve the (1R,2R)-(-)-1,2-diaminocyclohexane L-tartrate salt in water and add a concentrated solution of sodium hydroxide to deprotonate the diamine. Extract the free diamine into dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Ligand Synthesis: Dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 equivalents) in methanol. To this solution, add the freshly prepared (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. A yellow precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be recrystallized from a suitable solvent system, such as ethanol/methanol, to obtain the pure chiral Salen ligand.

Conclusion

This compound-based ligands, particularly Salen-type ligands, are indispensable tools in the field of catalysis. Their straightforward synthesis, coupled with their remarkable tunability, has enabled the development of highly efficient and selective catalysts for a wide range of important organic transformations. The protocols and information presented in this application note provide a solid foundation for researchers to synthesize, characterize, and utilize these versatile ligands in their own catalytic systems, paving the way for further innovation in chemical synthesis and drug development.

References

Application Notes and Protocols: Salicylaldehyde as a Versatile Scaffold for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action. Salicylaldehyde, a readily available aromatic aldehyde, has emerged as a privileged scaffold in medicinal chemistry for the synthesis of a diverse array of compounds with potent antimicrobial properties. Its versatile reactivity, stemming from the presence of a hydroxyl group ortho to the aldehyde functionality, allows for the facile construction of complex molecules, including Schiff bases, Mannich bases, and chalcones. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the preparation of antimicrobial compounds. We will delve into the synthetic strategies, mechanistic insights, and detailed protocols for the preparation and evaluation of these promising therapeutic candidates.

The Chemical Versatility of this compound in Antimicrobial Synthesis

This compound's utility as a precursor for antimicrobial agents is rooted in its ability to participate in a variety of chemical transformations, leading to the generation of diverse molecular architectures. The key to its reactivity lies in the interplay between the aldehyde and hydroxyl groups, which can be exploited to create compounds with enhanced biological activity.

Schiff Bases: The Workhorse of this compound-Derived Antimicrobials

The condensation reaction between this compound and a primary amine to form a Schiff base (or imine) is one of the most widely employed strategies in this field.[1] The resulting azomethine group (-C=N-) is crucial for the biological activity of these compounds.[2] The lone pair of electrons on the nitrogen atom and the planarity of the C=N bond are thought to be key features for interacting with biological targets. Furthermore, the diversity of commercially available primary amines allows for the creation of extensive libraries of this compound-derived Schiff bases with varying steric and electronic properties, enabling systematic structure-activity relationship (SAR) studies.[3]

Metal Complexes: Enhancing Lipophilicity and Biological Activity

A significant advancement in the development of this compound-based antimicrobials has been the complexation of Schiff base ligands with various metal ions.[4] Chelation of the Schiff base to a metal center can profoundly impact its antimicrobial potency. This enhancement is often attributed to an increase in the lipophilicity of the molecule upon complexation, which facilitates its transport across the microbial cell membrane.[5] Once inside the cell, the metal complex can interfere with various cellular processes, including enzyme function and DNA replication.[6]

Synthesis of a this compound-Derived Schiff Base: A Step-by-Step Protocol

This protocol details the synthesis of a representative this compound-derived Schiff base, N-(salicylidene)aniline, a common starting point for further derivatization and biological evaluation.

Protocol 1: Synthesis of N-(salicylidene)aniline

Materials and Reagents:

  • This compound

  • Aniline

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar and magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of ethanol.

  • To this solution, add 0.01 mol of aniline dropwise while stirring.[7]

  • Add a magnetic stirring bar to the flask and attach a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The yellow crystalline product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(salicylidene)aniline.

  • Dry the purified crystals in a desiccator and determine the melting point and yield. Characterize the compound using spectroscopic techniques such as FT-IR and NMR.[2]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification This compound This compound ReactionVessel Ethanol Reflux, 2-3h This compound->ReactionVessel Aniline Aniline Aniline->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product N-(salicylidene)aniline (Schiff Base) Recrystallization->Product

Caption: Workflow for the synthesis of N-(salicylidene)aniline.

Antimicrobial Susceptibility Testing

Once synthesized and purified, the antimicrobial activity of the this compound derivatives must be evaluated. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials and Reagents:

  • Synthesized this compound derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

  • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well, including positive and negative control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Visualizing the Antimicrobial Testing Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup Compound Synthesized Compound Stock Solution SerialDilution Serial Dilution of Compound Compound->SerialDilution Broth Sterile Broth Plate 96-Well Plate Broth->Plate Inoculum Microbial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Plate->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C or 35°C) Inoculation->Incubation Readout Visual Inspection for Growth Determine MIC Incubation->Readout

Caption: Workflow for MIC determination by broth microdilution.

Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is highly dependent on the nature of the substituents on both the this compound and the amine moieties.[9] The following table summarizes representative MIC values for various this compound-derived Schiff bases against common pathogens.

CompoundTest OrganismMIC (µg/mL)Reference
SB1 (from 2-aminobenzoic acid)Pseudomonas aeruginosa50[8]
SB3 (from 2-naphthylamine)Escherichia coli50[8]
SB3 (from 2-naphthylamine)Staphylococcus aureus100-200[8]
SB4 (from p-phenylenediamine)Escherichia coli50[10]
Sulfadiazine-derived Schiff base (unsubstituted this compound)Gram-positive & Gram-negative bacteria100-250[2]
5-Bromo-salicylaldehyde derived Schiff baseBroad spectrum antibacterial & antifungal-[2]

Note: MIC values can vary depending on the specific experimental conditions and the microbial strains used.

Conclusion and Future Directions

This compound represents a highly versatile and readily accessible platform for the development of novel antimicrobial agents. The synthetic tractability of this compound allows for the creation of large and diverse libraries of derivatives, particularly Schiff bases and their metal complexes, which have demonstrated significant antimicrobial activity against a broad spectrum of pathogens. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and evaluate their own this compound-based compounds. Future research in this area should focus on optimizing the antimicrobial potency and pharmacokinetic properties of these compounds through rational drug design and comprehensive SAR studies. Furthermore, elucidation of their precise mechanisms of action will be crucial for their development as next-generation antimicrobial therapeutics.

References

The Versatility of Salicylaldehyde: A Precursor for Key Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of a Simple Aldehyde

Salicylaldehyde (2-hydroxybenzaldehyde), a seemingly simple aromatic aldehyde, stands as a cornerstone in the edifice of pharmaceutical synthesis. Its unique molecular architecture, featuring a hydroxyl group ortho to an aldehyde functionality on a benzene ring, imparts a rich and versatile reactivity profile. This dual functionality allows for a diverse array of chemical transformations, making it an indispensable starting material and intermediate in the production of a wide spectrum of active pharmaceutical ingredients (APIs). From anti-inflammatory agents to bronchodilators, the derivatives of this compound have left an indelible mark on modern medicine.[1][2] This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Harnessing the Reactivity of this compound

The synthetic potential of this compound is primarily rooted in two key reaction types: condensations involving the aldehyde group and reactions leveraging the phenolic hydroxyl group. The interplay between these two groups often allows for subsequent intramolecular cyclization reactions, leading to the formation of complex heterocyclic scaffolds.

Key transformations include:

  • Condensation Reactions: The aldehyde group readily participates in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation), carbanions, and amines (forming Schiff bases).[3][4][5]

  • Cyclization Reactions: The proximate hydroxyl group can act as a nucleophile, facilitating intramolecular cyclizations to form important heterocyclic systems like coumarins and benzofurans.[6]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo further functionalization, although the aldehyde group has a deactivating effect.[7]

This guide will delve into specific applications of these strategies in the synthesis of coumarins, Schiff bases, and other notable pharmaceutical agents.

Application I: The Synthesis of Coumarin Scaffolds

Coumarins (benzopyran-2-ones) are a large class of phenolic compounds found in many plants and are renowned for their broad range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[8] this compound is a pivotal precursor for the synthesis of the coumarin nucleus.

Synthetic Strategy 1: The Perkin Reaction

The Perkin reaction is a classic method for coumarin synthesis, involving the condensation of this compound with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid.[5]

Workflow for Perkin Reaction Synthesis of Coumarin

cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification This compound This compound Heating Heat to ~200°C This compound->Heating AceticAnhydride Acetic Anhydride AceticAnhydride->Heating SodiumAcetate Sodium Acetate (Catalyst) SodiumAcetate->Heating Distillation Fractional Distillation (up to 250°C, reduced pressure) Heating->Distillation Reaction Mixture Product Coumarin Distillation->Product

Caption: General workflow for the synthesis of coumarin via the Perkin reaction.

Protocol 1: Synthesis of Coumarin via Perkin Reaction [8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, acetic anhydride (1 to 4 molar equivalents per mole of this compound), and anhydrous sodium acetate (1 molar equivalent or less per mole of this compound).

  • Heating: Gradually heat the reaction mixture to approximately 200°C. Acetic acid will begin to distill from the mixture as the reaction progresses.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification: Upon completion, the resulting coumarin can be purified by fractional distillation under reduced pressure at a temperature up to about 250°C.

ParameterValueReference
This compound:Acetic Anhydride:Sodium Acetate (molar ratio)1 : (1-4) : (≤1)[9]
Reaction TemperatureUp to 200°C[8][9]
Purification MethodFractional Distillation[8][9]
Synthetic Strategy 2: Knoevenagel Condensation for Coumarin-3-Carboxylic Acid

The Knoevenagel condensation provides a versatile route to substituted coumarins. The reaction of this compound with an active methylene compound, such as diethyl malonate, in the presence of a weak base, yields a coumarin derivative.[10]

Workflow for Knoevenagel Condensation and Hydrolysis

cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis This compound This compound Reflux1 Reflux in Ethanol (1 hr) This compound->Reflux1 DiethylMalonate Diethyl Malonate DiethylMalonate->Reflux1 Piperidine Piperidine & Acetic Acid (Catalyst) Piperidine->Reflux1 Intermediate Ethyl Coumarin-3-carboxylate Reflux1->Intermediate Reflux2 Heat until clear (~30 min) Intermediate->Reflux2 KOH KOH in Ethanol/Water KOH->Reflux2 Acidification Acidify with HCl Reflux2->Acidification Product Coumarin-3-carboxylic Acid Acidification->Product

Caption: Two-step synthesis of Coumarin-3-carboxylic Acid.

Protocol 2: Synthesis of Coumarin-3-carboxylic Acid [10]

Part A: Synthesis of Ethyl Coumarin-3-carboxylate

  • Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), absolute ethanol (5 mL), piperidine (0.1 mL), and one drop of glacial acetic acid. Add a boiling stone and attach a reflux condenser.

  • Reflux: Heat the mixture under reflux for 1 hour.

  • Work-up: After cooling, add cold water (10 mL) to the flask and cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with cold water. Dry the product overnight.

Part B: Hydrolysis to Coumarin-3-carboxylic Acid

  • Reaction Setup: In a 50 mL round-bottom flask, combine the ethyl coumarin-3-carboxylate from Part A (1.0 g, 4.6 mmol), ethanol (10 mL), water (4 mL), and potassium hydroxide (1.0 g, 17.8 mmol).

  • Heating: Heat the solution to its boiling point until a clear solution is obtained (approximately 30 minutes).

  • Acidification: Slowly add the hot reaction mixture to a stirred solution of 2 M HCl (10 mL) in an Erlenmeyer flask.

  • Isolation: Cool the mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration and dry.

ParameterValue (Step A)Value (Step B)Reference
Key ReagentsThis compound, Diethyl Malonate, Piperidine, Acetic AcidEthyl Coumarin-3-carboxylate, KOH, HCl[10]
SolventEthanolEthanol/Water[10]
Reaction Time1 hour~30 minutes[10]

Application II: Synthesis of Schiff Bases and Salen Ligands

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[3][11][12][13] this compound is a common starting material for the synthesis of these compounds. A particularly important subclass is the Salen ligands, which are tetradentate ligands that form stable complexes with various metals, finding applications in catalysis and medicine.[2][6][14]

Synthetic Strategy: Condensation of this compound with Amines

The formation of Schiff bases from this compound is typically a straightforward condensation reaction, often carried out in an alcohol solvent and may be catalyzed by a small amount of acid.

Workflow for the Synthesis of Salen Ligand

cluster_reactants Reactants cluster_process Reaction & Purification This compound This compound (2 equiv.) Reflux Reflux in Ethanol (2 hours) This compound->Reflux Ethylenediamine Ethylenediamine (1 equiv.) Ethylenediamine->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Collect Solid & Wash with Cold Ethanol Cooling->Filtration Recrystallization Recrystallize from Hot Ethanol Filtration->Recrystallization Product Salen Ligand (SALENH₂) Recrystallization->Product

Caption: Synthesis of the Salen ligand from this compound and ethylenediamine.

Protocol 3: Synthesis of N,N'-Bis(salicylidene)ethylenediamine (Salen) [1][14]

  • Preparation of Reactant Solutions:

    • In a 25 mL round-bottom flask, dissolve this compound (1.00 mL, 9.38 mmol) in 10.0 mL of absolute ethanol.

    • In a 25 mL Erlenmeyer flask, dissolve ethylenediamine (0.30 mL, 4.49 mmol) in 5.0 mL of absolute ethanol.

  • Reaction: Add the ethylenediamine solution to the this compound solution.

  • Reflux: Heat the reaction mixture at reflux with stirring for two hours.

  • Isolation of Crude Product: Cool the reaction mixture to room temperature. A bright-yellow solid will precipitate. Collect the solid by filtration and wash with 5 mL of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol (less than 10 mL). Cool on ice and collect the purified product by filtration.

ParameterValueReference
This compound:Ethylenediamine (molar ratio)~2:1[14]
SolventAbsolute Ethanol[1][14]
Reaction Time2 hours[14]
Purification MethodRecrystallization[14]

Application III: Synthesis of Salbutamol - A Bronchodilator

Salbutamol (Albuterol) is a widely used β2-adrenergic receptor agonist for the treatment of asthma and other respiratory conditions.[15] While several synthetic routes exist, one approach utilizes a this compound derivative as a key starting material.[7][15][16]

Synthetic Strategy: Multi-step Synthesis from a this compound Derivative

A common industrial synthesis of salbutamol involves a multi-step process that can be initiated from a functionalized this compound. The general strategy involves Friedel-Crafts acylation, followed by amination and reduction.

Conceptual Pathway for Salbutamol Synthesis

This compound This compound FriedelCrafts Friedel-Crafts Acylation This compound->FriedelCrafts Intermediate1 Acylated this compound FriedelCrafts->Intermediate1 Amination Reaction with tert-Butylamine Intermediate1->Amination Intermediate2 Amino Ketone Intermediate Amination->Intermediate2 Reduction Reduction of Ketone & Aldehyde Intermediate2->Reduction Salbutamol Salbutamol Reduction->Salbutamol

Caption: A simplified conceptual pathway for the synthesis of Salbutamol.

Protocol 4: Key Steps in a Patented Salbutamol Synthesis [17]

This protocol outlines key transformations from a this compound intermediate as described in the patent literature.

  • Friedel-Crafts Acylation:

    • Anhydrous aluminum chloride is added to a reaction vessel with anhydrous dichloromethane and ethylene dichloride.

    • The mixture is heated to 50°C, and chloroacetyl chloride is added dropwise, followed by the dropwise addition of this compound.

    • The reaction is maintained at 50°C for 20 hours.

  • Amination:

    • The acylated intermediate is reacted with tert-butylamine to form the corresponding amino ketone.

  • Reduction:

    • The amino ketone intermediate is dissolved in a suitable alcohol (e.g., isopropanol, ethanol, or methanol).

    • Potassium borohydride is added in portions at 20-25°C, and the reaction proceeds for 3 hours.

  • Deprotection and Salt Formation (if protecting groups are used):

    • If protecting groups are employed for the hydroxyl groups, they are removed under acidic conditions.

    • The final product is often isolated as a salt, such as salbutamol sulfate, by treatment with sulfuric acid.

StepKey ReagentsTemperatureReference
Friedel-Crafts AcylationThis compound, Chloroacetyl Chloride, AlCl₃50°C[17]
AminationAcylated Intermediate, tert-Butylamine-[17]
ReductionAmino Ketone, Potassium Borohydride20-25°C[17]
Salt FormationSalbutamol Free Base, Sulfuric Acid-[17]

Conclusion: A Versatile Building Block for Drug Discovery

This compound's rich and adaptable chemistry has firmly established it as a valuable precursor in the synthesis of a diverse array of pharmaceutical ingredients. The protocols and strategies outlined in this guide demonstrate its utility in constructing complex molecular architectures, from the heterocyclic core of coumarins to the pharmacologically active Schiff bases and the intricate structure of salbutamol. For researchers and drug development professionals, a thorough understanding of this compound's reactivity is not just an academic exercise but a practical tool for innovation in medicinal chemistry. The continued exploration of new reactions and applications of this versatile aldehyde will undoubtedly lead to the discovery of novel therapeutic agents in the future.

References

Troubleshooting & Optimization

Side reactions in Salicylaldehyde synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for salicylaldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, with a primary focus on minimizing by-product formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are their primary advantages and disadvantages?

A1: The most prevalent laboratory methods for the ortho-formylation of phenol to produce this compound are the Reimer-Tiemann reaction and the Duff reaction .[1]

  • Reimer-Tiemann Reaction: This method involves reacting phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide (NaOH).[2][3] Its primary advantage is operational simplicity and the avoidance of harsh acidic or anhydrous conditions required by other methods like the Gattermann or Vilsmeier-Haack reactions.[3][4] However, its regioselectivity can be moderate, often yielding a mixture of ortho (this compound) and para (p-hydroxybenzaldehyde) isomers, and yields can be variable.[5][6]

  • Duff Reaction: This reaction uses hexamine (hexamethylenetetramine) as the formyl source in an acidic medium (e.g., acetic or trifluoroacetic acid).[7][8] It is generally more ortho-selective than the Reimer-Tiemann reaction, especially for electron-rich phenols.[7][9] The main drawbacks are that it can be inefficient, with yields sometimes being low, and it requires strongly electron-donating groups on the aromatic ring to proceed effectively.[7][10]

Q2: What is the primary side product in the Reimer-Tiemann reaction, and why does it form?

A2: The main byproduct is the para-isomer, p-hydroxybenzaldehyde.[1][6] The reaction proceeds via an electrophilic aromatic substitution where the phenoxide ion attacks dichlorocarbene (:CCl₂), the reactive electrophile generated from chloroform and base.[2][4][11] While the ortho-product is favored, the attack can also occur at the para position. The negative charge of the phenoxide ion is delocalized onto the aromatic ring, increasing the nucleophilicity at both the ortho and para positions.[4] The preference for ortho-formylation is often attributed to a stabilizing interaction between the positive counterion (e.g., Na⁺) of the phenoxide, the oxygen atom, and the incoming dichlorocarbene in the transition state.[5]

Q3: Can other side reactions occur besides para-isomer formation?

A3: Yes. In the Reimer-Tiemann reaction, using carbon tetrachloride (CCl₄) instead of chloroform can lead to the formation of salicylic acid instead of this compound.[3][4] Additionally, tarry residues and triphenoxymethane can form as byproducts, complicating purification.[1][12] In the Duff reaction, if both ortho positions are vacant, diformylation is possible.[7]

Q4: What is the Dakin reaction, and how is it relevant to this compound synthesis?

A4: The Dakin reaction is the oxidation of an ortho- or para-hydroxybenzaldehyde (like this compound) to a benzenediol (like catechol) using hydrogen peroxide in a basic solution.[13][14] This is not a synthesis method for this compound but rather a potential unwanted subsequent reaction . If reaction conditions are not carefully controlled or if oxidizing impurities are present during workup, your desired this compound product can be consumed to form catechol, lowering the overall yield.

Troubleshooting Guide: The Reimer-Tiemann Reaction

This section addresses common issues encountered during the synthesis of this compound via the Reimer-Tiemann reaction.

Issue 1: Low Yield of this compound with Significant Unreacted Phenol
  • Possible Cause 1: Incomplete Dichlorocarbene Generation. The formation of the dichlorocarbene electrophile from chloroform and a strong base is the critical first step.[2][11] Insufficient base or low reaction temperature can slow this process.

    • Solution: Ensure a sufficient molar excess of a strong base (e.g., NaOH, KOH) is used. The reaction is often exothermic once initiated but may require initial heating to 60-70°C to begin.[2][15] Maintain this temperature throughout the chloroform addition.

  • Possible Cause 2: Poor Inter-Phase Mixing. The reaction is typically biphasic, as chloroform is immiscible with the aqueous hydroxide solution.[2][4] The reaction occurs at the interface, and poor mixing starves the reaction.

    • Solution: Employ vigorous mechanical stirring to create a fine emulsion and maximize the interfacial area. Alternatively, the use of a phase-transfer catalyst (PTC) can shuttle the hydroxide ions into the organic phase and the phenoxide into the chloroform phase, dramatically increasing the reaction rate.

Issue 2: Poor ortho:para Selectivity (High p-Hydroxybenzaldehyde Content)
  • Possible Cause 1: Reaction Conditions Favoring the para Isomer. While the ortho position is electronically favored due to coordination with the counter-ion, high temperatures can reduce this selectivity.[5] Certain solvents can also influence the ratio.

    • Solution: Maintain a moderate reaction temperature (60-70°C). Overheating can lead to reduced selectivity. Some studies suggest that using a mixed solvent system, such as an alkanol with an aromatic solvent, can sharply reduce the amount of the p-hydroxybenzaldehyde byproduct.[12]

  • Possible Cause 2: Steric Hindrance at the ortho Position. If the phenol substrate already has a substituent at one of the ortho positions, the formylation will predominantly occur at the para position.[6][16]

    • Solution: For substrates where the ortho position is blocked, the Reimer-Tiemann reaction is inherently directed to the para position. If the ortho isomer is required, a different synthetic strategy or a directing group may be necessary.

Diagram: Troubleshooting Logic for Reimer-Tiemann Synthesis

G start Problem with This compound Synthesis low_yield Low Overall Yield? start->low_yield purity_issue Poor Purity / Selectivity? start->purity_issue unreacted_phenol High % of Unreacted Phenol? low_yield->unreacted_phenol Yes tar_formation Significant Tar Formation? low_yield->tar_formation No para_isomer High % of p-Isomer? purity_issue->para_isomer Yes sol_mixing ACTION: - Increase stirring speed - Add Phase-Transfer Catalyst unreacted_phenol->sol_mixing Poor Mixing sol_conditions ACTION: - Ensure sufficient base - Check reaction temperature (60-70°C) unreacted_phenol->sol_conditions Suboptimal Conditions sol_temp ACTION: - Avoid overheating (>75°C) - Use anhydrous conditions if possible tar_formation->sol_temp para_isomer->sol_temp Check Temp. sol_purify ACTION: - Use steam distillation - Purify via bisulfite adduct or  copper complex formation para_isomer->sol_purify Purification Needed

Caption: Troubleshooting workflow for the Reimer-Tiemann reaction.

Troubleshooting Guide: The Duff Reaction

Issue: Low or No Yield of this compound
  • Possible Cause 1: Substrate is not sufficiently activated. The Duff reaction is an electrophilic aromatic substitution with a relatively weak electrophile (iminium ion).[7] It requires a strongly electron-donating group, such as a hydroxyl group, on the aromatic ring.

    • Solution: This method is best suited for phenols and other electron-rich aromatics. If your substrate is electron-deficient, consider modifying the reaction by using a stronger acid as the solvent, such as trifluoroacetic acid (TFA) or methanesulfonic acid, which can formylate substrates that are unreactive under classical conditions.[17]

  • Possible Cause 2: Ineffective Hydrolysis. The initial product of the reaction is an imine intermediate which must be hydrolyzed to yield the final aldehyde.[7][18]

    • Solution: Ensure the final step of the reaction involves heating with aqueous acid to completely hydrolyze the intermediate to the desired this compound.

Diagram: Key Steps of the Duff Reaction Mechanism

Duff_Mechanism cluster_activation Iminium Ion Formation cluster_reaction Substitution & Hydrolysis Hexamine Hexamine Iminium Electorphile: Iminium Ion (CH₂=NR₂⁺) Hexamine->Iminium Ring Opening H_plus H+ (Acid) H_plus->Hexamine Phenol Phenol (Nucleophile) Iminium->Phenol Intermediate Benzylamine Intermediate Phenol->Intermediate ortho-Attack Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Intramolecular Redox Product This compound Hydrolysis->Product

Caption: Simplified workflow of the Duff reaction mechanism.

Experimental Protocols & Data

Protocol: High-Selectivity Reimer-Tiemann Synthesis of this compound

This protocol incorporates vigorous mixing and controlled temperature to favor the formation of the ortho-isomer.

  • Setup: Equip a 1 L three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: In the flask, combine a solution of 80 g of sodium hydroxide in 80 mL of water with a solution of 25 g of phenol in 25 mL of water.[19]

  • Temperature Control: Begin vigorous stirring and adjust the temperature of the mixture to 60-65°C using a water bath. It is critical to prevent the sodium phenoxide from crystallizing.[19]

  • Addition of Chloroform: Add 60 g (40.5 mL) of chloroform dropwise via the dropping funnel over approximately 30-40 minutes. Maintain the internal temperature at 65-70°C by using a hot or cold water bath as needed.[19][20] The reaction is exothermic.

  • Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 1 hour to ensure the reaction goes to completion.[19]

  • Workup - Chloroform Removal: Remove the excess chloroform from the alkaline reaction mixture by steam distillation.[12][19]

  • Workup - Acidification & Isolation: Allow the mixture to cool. Cautiously acidify the orange-colored liquid with dilute sulfuric acid until it is acidic to litmus paper. The liquid should become almost colorless.

  • Workup - Product Distillation: Steam distill the acidified mixture. Collect the distillate, which will contain an oily layer of this compound, until no more oily drops are observed.[15][19]

  • Purification: Separate the this compound from the aqueous layer. For higher purity, the crude product can be extracted with an organic solvent (e.g., ether), dried, and distilled.[20] To separate from any co-distilled phenol and p-hydroxybenzaldehyde, purification via a sodium bisulfite adduct is highly effective.[1][20]

Table 1: Comparison of Common this compound Synthesis Methods
FeatureReimer-Tiemann ReactionDuff Reaction
Formylating Agent Dichlorocarbene (:CCl₂) (from CHCl₃)[2]Iminium Ion (from Hexamine)[7]
Reaction Medium Strong Base (e.g., NaOH, KOH)[2]Acid (e.g., Acetic Acid, TFA)[8]
Typical Yield 10-40%Generally low, but can be improved[10][21]
Primary Isomer ortho (this compound)[6]Exclusively ortho (unless blocked)[7][22]
Major Byproduct(s) p-Hydroxybenzaldehyde, Tars[1][6]Low yield is the main issue; possible diformylation[7]
Key Advantage Operational simplicity, no anhydrous conditions[4]High ortho-selectivity, inexpensive reagents[8][22]

References

Technical Support Center: Purification of Crude Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude salicylaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, troubleshooting advice, and frequently asked questions. Our goal is to provide not just the "how," but the "why," grounding every recommendation in established chemical principles to ensure the integrity and success of your experimental work.

Section 1: Critical Safety Precautions

Before commencing any purification protocol, it is imperative to understand and mitigate the risks associated with this compound. Always consult the latest Safety Data Sheet (SDS) from your supplier.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2][3]

  • Hazards: this compound is harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and is suspected of causing genetic defects.[1][4] It is also a combustible liquid.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[2][5]

  • Storage: Store purified this compound in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat to prevent oxidation and degradation.[3][5]

Section 2: Understanding the Challenge: Common Impurities

Crude this compound, particularly from common syntheses like the Reimer-Tiemann reaction, often contains specific impurities that must be removed.[6][7]

  • Unreacted Phenol: This is the most common impurity. Its boiling point is close to that of this compound, making simple distillation an inefficient separation method.[8]

  • p-Hydroxybenzaldehyde: An isomeric byproduct of the synthesis, which is a solid at room temperature.[9][10]

  • Resinous Tars: High molecular weight, often colored, byproducts that can contaminate the final product.[9]

Section 3: Purification via Sodium Bisulfite Adduct Formation

This is one of the most effective and widely used methods for purifying aldehydes.

The Scientific Principle

The purification relies on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde.[11][12] This reaction forms a charged α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[11] This salt is typically insoluble in the organic reaction mixture and can be isolated by filtration or, if it is water-soluble, by liquid-liquid extraction into an aqueous phase.[9][13] Impurities like phenol, which lack a carbonyl group, do not react and remain in the organic phase or filtrate. The reaction is then reversed by adding a strong acid or base to regenerate the pure aldehyde.[10][11]

Experimental Protocol
  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent like diethyl ether or dichloromethane.

  • Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).[10][11] The volume of the bisulfite solution should be approximately twice that of the organic solution.[10]

  • Shaking: Shake the funnel vigorously for several minutes. A white precipitate of the this compound-bisulfite adduct should form.[10]

  • Isolation (Filtration Method): If a thick precipitate forms, collect the solid adduct by vacuum filtration. Wash the filtered solid with a small amount of alcohol (to remove residual phenol) and then with diethyl ether to remove other organic impurities.[9][10]

  • Isolation (Extraction Method): If no precipitate forms or it is minimal, it indicates the adduct is water-soluble.[11][13] Allow the layers to separate, and collect the aqueous layer containing the dissolved adduct. Wash the organic layer with a small amount of water and combine this with the primary aqueous layer.

  • Regeneration: Transfer the isolated adduct (solid or aqueous solution) to a flask. Add an equal volume of an organic solvent like diethyl ether. Decompose the adduct by slowly adding dilute sulfuric acid or a strong base like sodium hydroxide until the solution is acidic or strongly basic, respectively.[9][13] This will liberate the pure this compound.

  • Final Extraction & Purification: Transfer the mixture to a separatory funnel. The purified this compound will now be in the organic layer. Separate the layers. Wash the organic layer with water, then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the pure product.[10]

Workflow Diagram: Bisulfite Adduct Purification

G cluster_main Purification via Sodium Bisulfite Adduct cluster_filtration Path A: Filtration cluster_extraction Path B: Extraction crude Crude this compound in Ether add_bisulfite Add Saturated NaHSO₃ Solution crude->add_bisulfite shake Shake Vigorously add_bisulfite->shake separate Isolate Adduct shake->separate filter Vacuum Filter Precipitate separate->filter If Precipitate Forms extract Separate Aqueous Layer (contains soluble adduct) separate->extract If No Precipitate wash Wash Solid with EtOH, then Ether filter->wash regenerate Regenerate Aldehyde (Add Acid/Base) wash->regenerate extract->regenerate final_extract Extract with Ether regenerate->final_extract dry_evap Dry & Evaporate Solvent final_extract->dry_evap pure_product Pure this compound dry_evap->pure_product

Workflow for this compound Purification via Bisulfite Adduct Formation.
Troubleshooting Guide: Bisulfite Method

  • Q: Why is the yield of my precipitated bisulfite adduct low or non-existent?

    • A: This is a common issue. 1) Adduct Solubility: The adduct of this compound may have significant solubility in the reaction mixture and may not precipitate quantitatively.[11] In this case, you must use the liquid-liquid extraction protocol (Path B) to isolate the adduct in the aqueous phase. 2) Reagent Quality: The sodium bisulfite solution must be freshly prepared and saturated. Old solutions can be oxidized and less effective. 3) Insufficient Shaking: Ensure vigorous and prolonged shaking to maximize the interfacial contact between the organic and aqueous phases, facilitating the reaction.[12]

  • Q: A solid has formed at the interface between the organic and aqueous layers during extraction. What is it and how do I handle it?

    • A: This is likely the bisulfite adduct that is not fully soluble in either the organic or aqueous layer.[13] To resolve this, filter the entire biphasic mixture through a pad of Celite to collect the insoluble adduct. The collected solid can then be carried forward to the regeneration step. The filtrate can be separated, and the aqueous layer can also be treated to regenerate any dissolved adduct.

  • Q: My final product is still contaminated with phenol. What went wrong?

    • A: This suggests insufficient washing of the isolated adduct. Phenol can be physically trapped within the precipitated adduct. Ensure the solid adduct is thoroughly washed with alcohol and/or ether to remove these trapped impurities before regeneration.[9][10] If using the extraction method, ensure the aqueous layer containing the adduct is separated cleanly from the phenol-containing organic layer.

Section 4: Purification by Distillation

Distillation separates components based on differences in their boiling points (volatility).

The Scientific Principle
  • Steam Distillation: This technique is used for temperature-sensitive compounds. It involves bubbling steam through the crude mixture. The this compound, which is immiscible with water, co-distills with the steam at a temperature lower than its atmospheric boiling point, preventing thermal decomposition.[6] This is effective for separating the aldehyde from non-volatile impurities like tars and salts.[9]

  • Vacuum Distillation: By reducing the pressure above the liquid, the boiling point of this compound is significantly lowered. This is the preferred method for final purification, as it minimizes the risk of decomposition that can occur at its high atmospheric boiling point (197 °C).[5][9] It is particularly useful for separating it from other volatile components after initial purification.

Experimental Protocols

A. Steam Distillation (Initial Cleanup)

  • Place the crude, acidified reaction mixture into a large distillation flask.

  • Connect the flask to a steam source and a condenser.

  • Pass steam through the mixture. This compound will co-distill with the water.

  • Collect the milky, heterogeneous distillate until the collected liquid runs clear.[14]

  • The this compound can be separated from the aqueous distillate by extraction with a solvent like diethyl ether.[10]

B. Vacuum Distillation (Final Purification)

  • Place the crude this compound (ideally after a preliminary cleanup like steam distillation or bisulfite treatment) into a round-bottom flask.

  • Use a fractional distillation setup with a short Vigreux column to improve separation.

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Slowly reduce the pressure to the desired level (e.g., 8-20 mm Hg).

  • Gently heat the flask using a heating mantle. Discard the initial forerun.

  • Collect the this compound fraction at its boiling point corresponding to the applied pressure (e.g., 163-166 °C at 8 mm Hg).[9]

Workflow Diagram: Vacuum Distillation

G cluster_main Vacuum Distillation Workflow start Crude this compound in Distillation Flask setup Assemble Fractional Distillation Apparatus start->setup vacuum Reduce Pressure (Connect Vacuum Pump) setup->vacuum heat Gently Heat Flask vacuum->heat collect Collect Fractions heat->collect forerun Discard Forerun (Low-boiling impurities) collect->forerun Initial distillate product_fraction Collect Product Fraction (at target temp/pressure) collect->product_fraction Stable B.P. residue High-boiling Residue (remains in flask) collect->residue After collection pure_product Pure this compound product_fraction->pure_product

Workflow for Purification by Vacuum Distillation.
Troubleshooting Guide: Distillation

  • Q: The product in the distillation flask is turning dark brown/black.

    • A: This indicates thermal decomposition.[15] The heating temperature is too high for the applied pressure. Immediately reduce the heat. Ensure your vacuum is stable and holding the lowest possible pressure. For highly sensitive material, a preliminary purification to remove acidic or basic impurities that might catalyze decomposition is recommended.

  • Q: My final distilled product is discolored (yellow/pink).

    • A: This could be due to co-distillation of a colored impurity or slight oxidation during the process. Ensure the system is free of leaks, as oxygen entering a hot system can cause oxidation.[5] Storing the collected fractions under an inert gas can help prevent discoloration.[3] A faint pink color can sometimes be attributed to trace iron contamination from equipment.[16]

  • Q: The separation of phenol from this compound is poor.

    • A: Due to their close boiling points, achieving perfect separation with a simple or even fractional distillation is very difficult.[8] Distillation is best used after a chemical purification method (like bisulfite or metal chelation) has removed the bulk of the phenol.

Section 5: General FAQs

  • Q: How can I assess the purity of my final product?

    • A: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) is excellent for determining the percentage of residual solvents and impurities like phenol. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities. Visually, pure this compound should be a colorless to very pale yellow liquid.[7][15]

  • Q: My purified this compound turned yellow/brown during storage. What happened?

    • A: this compound is sensitive to both air and light.[5] The color change is due to oxidation. While slight yellowing may not affect all applications, significant darkening indicates decomposition and the formation of impurities. For best results, store under an inert gas (nitrogen or argon), in an amber bottle, and in a cool, dark place.[3]

  • Q: Can I use column chromatography for purification?

    • A: Yes, column chromatography is a viable but often less scalable method for obtaining very high purity this compound. A common solvent system is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes.[17]

Section 6: Summary of Purification Techniques

TechniquePrinciplePrimary Impurities RemovedAdvantagesDisadvantages
Sodium Bisulfite Adduct Reversible chemical reactionPhenol, non-aldehydic organicsHigh selectivity for aldehydes; very effective for phenol removal.[9][12]Requires use of aqueous solutions; adduct may be soluble, complicating isolation.[11]
Steam Distillation Co-distillation with waterNon-volatile tars, salts, inorganic materialsGentle; avoids high temperatures and thermal decomposition.[6]Not effective for separating compounds with similar volatility (e.g., phenol); requires subsequent extraction.
Vacuum Distillation Separation by boiling point at reduced pressureCompounds with significantly different boiling pointsEffective final polishing step; removes residual solvents.Ineffective for separating phenol; risk of thermal decomposition if not controlled properly.[8]
Metal Salt Chelation Precipitation of a metal-salicylaldehyde complexPhenolEffective for phenol removal; can be quantitative.[8]Requires additional steps for chelate formation and decomposition; potential for metal ion contamination.

Section 7: References

  • Penta Chemicals. (2025, March 21). This compound - SAFETY DATA SHEET. Retrieved from 4

  • Scribd. (n.d.). This compound Preparation Method. Retrieved from --INVALID-LINK--

  • Perkins, R. P. (1940). U.S. Patent No. 2,190,607. Google Patents. Retrieved from --INVALID-LINK--

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from 2

  • Sigma-Aldrich. (2024, March 8). SAFETY DATA SHEET: this compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: this compound. Retrieved from 3

  • ChemicalBook. (n.d.). This compound - Safety Data Sheet. Retrieved from 1

  • Summary: Synthesis of this compound and its Applications. (n.d.). Retrieved from 18

  • Britton, E. C., & Van der Weele, J. C. (1965). U.S. Patent No. 3,173,956. Google Patents. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 90-02-8. Retrieved from --INVALID-LINK--

  • Hart, D. J. (1965). U.S. Patent No. 3,206,513. Google Patents. Retrieved from --INVALID-LINK--

  • Recrystallization of S.A..pdf. (n.d.). Retrieved from 16

  • Wikipedia. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Crișan, R., & Modra, D. (2013). The Synthesis of this compound Varying Different Parameters. Annals of West University of Timisoara, Series of Chemistry, 22(2), 57-66.

  • CN103992225A - this compound derivatives and preparation method thereof. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Recrystallization1. (n.d.). Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Preparation of this compound. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724.

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from --INVALID-LINK--

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.

  • Organic Syntheses Procedure. (n.d.). SALICYL-o-TOLUIDE. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from --INVALID-LINK--

  • RECRYSTALLISATION. (n.d.). Retrieved from --INVALID-LINK--

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.

References

Technical Support Center: Improving the Solubility of Salicylaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with salicylaldehyde and its derivatives. Poor aqueous solubility is one of the most significant hurdles in the experimental application of these versatile compounds, impacting everything from reaction yields to the reliability of biological assay data.[1][2] This guide is structured to provide direct, actionable solutions to common solubility challenges, explaining the scientific principles behind each strategy to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: What are the baseline solubility characteristics of this compound and its common derivatives?

This compound itself is a pale yellow liquid that is only slightly soluble in water (approx. 4.9 g/L at 25°C) but is readily soluble in common organic solvents like ethanol, ether, and benzene.[3][4][5] Its derivatives, particularly the widely used Schiff bases formed by condensation with primary amines, often exhibit significantly lower aqueous solubility.[6] These derivatives are typically crystalline solids that are insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[6][7]

Q2: Why is my this compound Schiff base derivative almost completely insoluble in my aqueous buffer?

The poor aqueous solubility of many this compound derivatives, especially Schiff bases, stems from two primary factors:

  • High Lipophilicity: These molecules often possess large, non-polar aromatic structures, making them classic "grease-ball" type compounds.[2] They have a stronger affinity for themselves (crystal lattice energy) and non-polar environments than for polar water molecules.

  • Weak Acidity: this compound and its derivatives containing a phenolic hydroxyl group are weak acids.[8] In neutral or acidic aqueous solutions (pH below the compound's pKa), the hydroxyl group remains protonated (-OH), rendering the molecule less polar. To significantly improve water solubility, this group must be ionized to its more polar conjugate base, the phenolate anion (-O⁻).[8][9]

Q3: What are the first-line solvents I should try for a newly synthesized derivative?

For initial dissolution and storage, especially for compounds intended for biological screening, the universal solvent is Dimethyl Sulfoxide (DMSO) .[10] Most this compound derivatives and their metal complexes are soluble in DMSO and DMF.[7][11] For synthetic chemistry applications, solvents like ethanol, methanol, and THF are also common choices.[6][12]

It is critical to note that DMSO stock solutions should be stored properly (dry and protected from light) as some molecules can degrade during storage. [10]

Troubleshooting Guide: Common Solubility Problems

This section addresses specific experimental scenarios with step-by-step solutions.

Problem 1: My compound dissolves in DMSO, but crashes out (precipitates) when I dilute it into my aqueous assay buffer.

This is a classic and frequent issue known as compound precipitation, which leads to variable data and underestimated biological activity.[10] The final concentration of DMSO in the assay is often too low to maintain the solubility of a lipophilic compound.

Root Cause Analysis & Solution Workflow:

G cluster_0 Troubleshooting Compound Precipitation A Compound precipitates in aqueous buffer B Is the final DMSO concentration <1%? A->B C Increase final DMSO conc. (if assay tolerates, max 2-5%) B->C Yes F Is pH adjustment an option? (See Protocol 3) B->F No D Is precipitation resolved? C->D E Try a Co-Solvent System (See Protocol 2) D->E No H Issue Resolved D->H Yes E->H If successful G Consider Advanced Formulation (e.g., Cyclodextrins) F->G No/Compound Unstable F->H If successful

Caption: Workflow for addressing compound precipitation in assays.

Solutions:

  • Optimize DMSO Concentration: First, determine the maximum DMSO concentration your biological assay can tolerate without affecting the results (typically 0.5% to 2%). If your current final concentration is very low (e.g., <0.1%), increasing it may solve the problem.[10]

  • Implement a Co-Solvent System: If increasing DMSO alone is insufficient or not viable, a multi-component co-solvent system is the next logical step. These systems use a combination of solvents and surfactants to enhance solubility. A common starting point for in vitro studies involves incorporating a surfactant like Tween 80 or a polymer like PEG300/400.[13][14] (See Protocol 2 ).

  • Use Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate poorly soluble drugs, forming an "inclusion complex" where the hydrophobic drug is inside and the hydrophilic exterior of the cyclodextrin interacts with water.[14][15] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is particularly effective and widely used.[14]

Problem 2: My this compound derivative is phenolic. How can I leverage pH to improve its solubility?

Adjusting the pH of the aqueous medium is a powerful technique for ionizable compounds.[16] Since the phenolic hydroxyl group is weakly acidic, increasing the pH above its pKa will deprotonate it, forming a highly polar and much more water-soluble phenolate salt.[8][9]

Mechanism of pH-Dependent Solubility of a Phenolic Derivative:

G cluster_0 pH < pKa cluster_1 pH > pKa A R-OH (Protonated Form) Less Polar, Poorly Soluble B R-O⁻ + H⁺ (Deprotonated Phenolate) More Polar, More Soluble A->B Increase pH B->A Decrease pH

Caption: Equilibrium between protonated and deprotonated forms.

Cautions:

  • Compound Stability: High pH can cause degradation of some polyphenolic compounds.[8][17] Always assess the stability of your compound at the desired pH over the timeframe of your experiment.

  • Assay Compatibility: Ensure the required pH is compatible with your biological system (e.g., cells, enzymes).

Problem 3: My compound is intended for in vivo animal studies and must be in a biocompatible vehicle.

Formulations for in vivo use have strict requirements for safety and biocompatibility. The goal is to create a stable solution or a fine suspension that allows for consistent dosing and bioavailability.

Recommended Vehicle: A widely used and effective starting formulation for poorly soluble compounds in preclinical studies is a co-solvent system containing DMSO, Polyethylene Glycol (PEG), a surfactant, and an aqueous vehicle.[13]

Vehicle ComponentTypical % (v/v)Role in Formulation
DMSO 5 - 10%Powerful primary organic solvent to dissolve the compound.[13]
PEG 300 or PEG 400 30 - 40%A water-miscible co-solvent that helps prevent precipitation upon dilution in the bloodstream.[13]
Tween 80 (Polysorbate 80) 1 - 5%A non-ionic surfactant that aids in solubilization and stabilizes the formulation, preventing aggregation.[14]
Saline or PBS (pH 7.4) 45 - 55%The aqueous vehicle to bring the formulation to the final volume.[13]

This table presents a common starting point. The optimal ratio must be determined experimentally for each specific compound.[13]

Advanced Strategies & Chemical Modification
Q4: Can I chemically modify a lead compound to permanently improve its solubility?

Yes. If a particular this compound derivative shows high promise but is plagued by solubility issues, rational chemical modification is a key strategy in drug development.[18]

  • Introduce Polar/Ionizable Groups: The most direct approach is to add water-solubilizing functional groups. For example, synthesizing a derivative using 5-sulfothis compound instead of this compound introduces a highly polar sulfonate group, which can dramatically improve aqueous solubility.[19]

  • Disrupt Crystal Packing: High melting point often correlates with poor solubility ("brick-dust" compounds).[2] Modifications that disrupt the planarity and symmetry of the molecule can reduce its crystal lattice energy, making it easier to dissolve. This can be achieved by adding bulky or flexible side chains.[20]

Q5: What are some cutting-edge formulation strategies used in drug development?

For challenging compounds, particularly those in Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), advanced formulation technologies are employed.[1]

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed in a polymer carrier (e.g., PVP, HPMC) in an amorphous (non-crystalline) state.[2][21] Amorphous forms have higher energy and are generally more soluble than their stable crystalline counterparts.[1]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic compounds, dissolving them in lipid excipients can be very effective. Self-emulsifying drug delivery systems (SEDDS) are lipidic formulations that spontaneously form fine emulsions when mixed with aqueous gastrointestinal fluids, enhancing dissolution and absorption.[14][15][22]

  • Particle Size Reduction: Decreasing the particle size of the compound into the micron or nanometer range (micronization or nanosuspensions) increases the surface area-to-volume ratio.[2][14] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[1]

Experimental Protocols
Protocol 1: General Solvent Screening for a New this compound Derivative
  • Objective: To identify suitable solvents for a new compound.

  • Materials: Your compound, a range of solvents (e.g., Water, PBS, Ethanol, Methanol, DMSO, DMF, Acetone, Acetonitrile), vortex mixer, microcentrifuge tubes.

  • Procedure:

    • Weigh 1-2 mg of your compound into several separate microcentrifuge tubes.

    • Add a small, precise volume (e.g., 100 µL) of the first solvent to a tube.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for dissolution. If dissolved, the solubility is ≥10-20 mg/mL.

    • If not fully dissolved, add another aliquot of solvent and repeat until dissolution is achieved or a maximum practical volume is reached.

    • Record the approximate solubility in each solvent (e.g., <1 mg/mL, ~5 mg/mL, >20 mg/mL).

Protocol 2: Preparation of a Co-Solvent System for In Vitro Assays
  • Objective: To prepare a 10 mM stock solution of a poorly soluble compound that precipitates from DMSO-only dilutions.

  • Materials: Compound (e.g., MW 400 g/mol ), DMSO, Cremophor® EL or Tween 80, sterile vials, vortex mixer, sonicator.

  • Procedure:

    • Weigh 4 mg of your compound into a sterile vial.

    • Add 100 µL of DMSO. Vortex and sonicate gently until fully dissolved.

    • Add 100 µL of Cremophor® EL or Tween 80. Vortex thoroughly.

    • Slowly add 800 µL of sterile water or PBS while continuously vortexing to bring the total volume to 1 mL. This creates a 1:1:8 ratio of DMSO:Surfactant:Aqueous.

    • Visually inspect the final solution. It should be clear. If it is hazy or contains precipitate, the formulation is not suitable and ratios must be re-optimized.

    • When diluting this stock into your final assay, account for the final concentration of all components.

Protocol 3: pH Modification for Solubilizing a Phenolic Derivative
  • Objective: To determine if increasing pH can solubilize a weakly acidic derivative in an aqueous buffer.

  • Materials: Your compound, base buffer (e.g., 50 mM phosphate buffer), 1 M NaOH solution, pH meter.

  • Procedure:

    • Attempt to dissolve a known amount of your compound in the buffer at its initial pH (e.g., pH 7.0). Note the insolubility.

    • While stirring the suspension, add the 1 M NaOH solution dropwise.

    • Monitor the pH and visually inspect the solution.

    • Note the pH at which the compound fully dissolves. This indicates that you have surpassed the compound's pKa, forming the soluble phenolate.

    • Crucially, run a stability test by leaving a sample at this high pH for the duration of your intended experiment and re-analyzing (e.g., by HPLC) to check for degradation.

References

Technical Support Center: Troubleshooting Low Yield in Schiff Base Formation with Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Schiff base synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during the condensation reaction of salicylaldehyde with primary amines. Here, we move beyond simple protocols to explore the underlying chemistry, providing you with the rationale to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound-derived Schiff bases.

Q1: My reaction has a low yield or is not proceeding to completion. What are the primary factors I should investigate?

Low conversion is a frequent problem stemming from several interrelated factors. The formation of a Schiff base is a reversible equilibrium reaction.[1] To achieve a high yield, the equilibrium must be shifted towards the product side.

Core Principles: The reaction proceeds in two main steps: (1) nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon to form a hemiaminal intermediate, and (2) dehydration of the hemiaminal to form the C=N imine bond.[2] Both steps are critical for a successful reaction.

Troubleshooting Checklist:

  • Water Removal: The dehydration step is reversible. Any water present in the reaction mixture can hydrolyze the imine product back to the starting materials, pushing the equilibrium to the left.[3]

    • Solution: Employ methods to actively remove water as it forms. This is the most effective way to drive the reaction to completion.[3][4] Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene). Alternatively, for smaller scale reactions, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or 4 Å molecular sieves directly to the reaction flask.[4]

  • Catalyst Choice & pH: The reaction rate is highly pH-dependent.[5][6]

    • Acid Catalysis: A catalytic amount of acid (e.g., a few drops of acetic acid or a small amount of p-toluenesulfonic acid) protonates the hydroxyl group of the hemiaminal, making it a better leaving group (H₂O) and accelerating the dehydration step.[7] However, too much acid is detrimental; it will protonate the amine reactant, rendering it non-nucleophilic and stopping the initial addition step.[6][7] The optimal pH is typically mildly acidic to neutral.[8]

    • Base Catalysis: In some cases, particularly with amino acids, a base catalyst like NaOH may be used.[9][10]

  • Reactant Purity: The purity of your starting materials is paramount.

    • This compound: This aldehyde is susceptible to air oxidation, forming salicylic acid.[11] The presence of this acidic impurity can interfere with the reaction. Check the purity of your this compound (e.g., by IR or NMR) before use. If it appears discolored or has been stored for a long time, consider purifying it by distillation.

    • Amine: Ensure your amine is pure and dry.

  • Reaction Time and Temperature: Condensation reactions can be slow. Insufficient heating or reaction time may result in incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spots persist, consider increasing the reaction time or temperature.[4]

Q2: My final product is an oil or a sticky solid, not the expected crystalline material. How can I resolve this?

Obtaining an oily product is a common purification challenge. This can be due to the intrinsic properties of the compound, the presence of impurities, or residual solvent.

Causality & Solutions:

  • Impurities: Unreacted starting materials or byproducts can act as eutectic impurities, lowering the melting point of the mixture and preventing crystallization.

    • Solution 1: Trituration. This technique is excellent for removing soluble impurities from your less soluble product. Add a solvent in which your product is insoluble (or sparingly soluble) but the impurities are soluble (e.g., cold diethyl ether, hexane, or ethanol).[12][13] Stir or sonicate the mixture, which should cause your product to solidify while the impurities dissolve. Decant the solvent and repeat if necessary.

    • Solution 2: Purification. If trituration fails, column chromatography may be necessary. Use a neutral support like alumina if your Schiff base is sensitive to hydrolysis on acidic silica gel.[4]

  • Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice.

    • Solution: Dry your product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Inherent Properties: Some Schiff bases are intrinsically low-melting solids or oils at room temperature.

    • Solution: Confirm the expected physical state from literature reports. If it is indeed an oil, purification will rely on chromatography rather than recrystallization.

Q3: I've isolated a product, but how can I be sure it's the correct Schiff base and not a byproduct?

Spectroscopic characterization is essential for structure confirmation and purity assessment.

Key Spectroscopic Signatures:

  • FTIR Spectroscopy: This is the most direct method to confirm the formation of the imine bond.

    • Look for: The appearance of a strong C=N (azomethine) stretching band, typically in the range of 1600-1650 cm⁻¹.[14]

    • Confirm by: The disappearance of the C=O (aldehyde) stretching band from this compound (around 1665 cm⁻¹) and the N-H bending vibrations from the primary amine.[2][15]

  • ¹H NMR Spectroscopy:

    • Look for: The appearance of a new singlet corresponding to the azomethine proton (-CH=N-). This peak is typically found downfield, in the range of 8.0-9.0 ppm.[14]

    • Confirm by: The disappearance of the aldehyde proton signal from this compound (around 9.9 ppm) and the amine protons.

  • ¹³C NMR Spectroscopy:

    • Look for: The characteristic signal for the azomethine carbon (-C H=N-), which typically appears between 158-164 ppm.[14]

If you observe signals from both starting materials and the product, your reaction is incomplete. If you see unexpected peaks, you may have side products.

Reaction Optimization & Protocols

Optimizing Reaction Conditions

The choice of solvent, catalyst, and temperature can dramatically impact yield. The following table summarizes common conditions and their rationale.

ParameterOptionsRationale & Expert InsightsPotential Issues
Solvent Ethanol, Methanol, Toluene, Water, Solvent-freeEthanol/Methanol: Good general-purpose solvents; product often precipitates upon cooling.[16] Toluene: Ideal for use with a Dean-Stark trap to remove water azeotropically. Water: An environmentally friendly "green" option that can sometimes increase reactivity and yield.[2] Solvent-free/Microwave: Can lead to very rapid reactions and high yields.[1][17]Product may be too soluble in alcohols, hindering recovery. Toluene requires higher temperatures.
Catalyst Acetic Acid (AcOH), p-TsOH, NaOH, NoneAcOH: Mild acid catalyst, effective in small amounts (1-3 drops). p-TsOH: Stronger acid catalyst, use with caution to avoid protonating the amine. NaOH: Used for specific substrates like amino acids.[10] None: For highly reactive amines and aldehydes, heating alone may suffice.Excess Acid: Stops the reaction by deactivating the amine nucleophile.[6]
Temperature Room Temp to RefluxHigher temperatures increase the reaction rate and help drive off water. Refluxing is common.Can promote side reactions or decomposition of sensitive products.
Water Removal Dean-Stark Trap, Molecular Sieves, Anhydrous MgSO₄Dean-Stark: Most efficient method for complete water removal.[4] Sieves/Sulfates: Convenient for smaller scales but may be less efficient and can complicate workup.[3]Molecular sieves can be difficult to separate from a viscous or solid product.
Diagram: The Mechanism of Schiff Base Formation

The following diagram illustrates the key steps and the role of catalysis in the reaction.

SchiffBaseMechanism Reactants This compound (C=O) + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate (Unstable) Reactants->Hemiaminal Reversible Product Schiff Base (C=N) + Water (H2O) WaterRemoval Remove H2O (e.g., Dean-Stark) Product->WaterRemoval Shift Equilibrium -> Hemiaminal_Dehyd Hemiaminal Intermediate Hemiaminal_Dehyd->Product Rate-determining step (Reversible) Catalyst Acid Catalyst (H+) Catalyst->Hemiaminal_Dehyd Protonates -OH, accelerates dehydration

Caption: Mechanism of acid-catalyzed Schiff base formation.

Diagram: Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve low-yield issues systematically.

TroubleshootingWorkflow Start Low Yield Observed CheckCompletion Is the reaction incomplete? (Check TLC/NMR) Start->CheckCompletion CheckPurity Are starting materials pure? (Especially this compound) CheckCompletion->CheckPurity Yes Success Yield Improved CheckCompletion->Success No (Purification Issue) CheckWater Is water being effectively removed? CheckPurity->CheckWater Yes PurifyReactants Purify this compound (distillation) and amine CheckPurity->PurifyReactants No CheckCatalyst Is the pH/catalyst optimal? CheckWater->CheckCatalyst Yes AddDehydrator Implement water removal: - Dean-Stark Trap - Molecular Sieves CheckWater->AddDehydrator No OptimizeCatalyst Adjust catalyst: - Add catalytic acid (AcOH) - Check pH (mildly acidic) CheckCatalyst->OptimizeCatalyst No IncreaseTimeTemp Increase reaction time and/or temperature CheckCatalyst->IncreaseTimeTemp Yes PurifyReactants->Start Retry Reaction AddDehydrator->Start Retry Reaction OptimizeCatalyst->Start Retry Reaction IncreaseTimeTemp->Success

Caption: A systematic workflow for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: General Synthesis of a this compound Schiff Base

This protocol provides a robust starting point for the synthesis.[2][16]

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., 5-10 mL of absolute ethanol per gram of aldehyde).

  • Amine Addition: Dissolve the primary amine (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the stirring this compound solution at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC, checking for the consumption of the limiting reagent.

  • Isolation: Once the reaction is complete, cool the flask to room temperature, followed by cooling in an ice-water bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.

  • Drying: Air dry the product on the filter, then dry completely under vacuum.

  • Characterization: Determine the yield, melting point, and confirm the structure using FTIR and NMR spectroscopy.

Protocol 2: Recrystallization for Product Purification

If the isolated product's purity is low, recrystallization is the preferred purification method for solid compounds.[4]

  • Solvent Selection: Choose a solvent or solvent system where the Schiff base is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good first choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, swirl, and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, cool the flask in an ice bath to maximize crystal recovery.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

Technical Support Center: Optimizing Salicylaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving salicylaldehyde. This guide is structured for researchers, chemists, and drug development professionals to provide field-proven insights into the critical interplay of temperature and time. Our focus is on troubleshooting common issues and explaining the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Section 1: Core Principles & General Troubleshooting

This section addresses overarching questions that apply to a wide range of this compound reactions. Understanding these fundamentals is the first step toward effective optimization.

Frequently Asked Questions (FAQs)

Q1: My reaction is proceeding very slowly or has stalled. How should I adjust the temperature and time?

A1: A sluggish reaction is typically a sign of insufficient activation energy.

  • Causality: Chemical reactions require a minimum amount of energy (activation energy) to proceed. If the reaction temperature is too low, reactant molecules collide with insufficient force to overcome this energy barrier.

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Raise the reaction temperature in small increments (e.g., 5-10°C) and monitor the progress. Be cautious, as excessive heat can promote side reactions.

    • Prolong Reaction Time: If a slight temperature increase is undesirable due to substrate sensitivity, extending the reaction time can allow a higher percentage of molecules to react.

    • Catalyst Check: Ensure your catalyst (if applicable) is active and used in the correct loading. Catalyst deactivation can mimic a temperature-related issue.

    • Solvent Choice: The solvent's boiling point limits the achievable temperature at atmospheric pressure. Ensure your chosen solvent is appropriate for the target temperature.

Q2: The reaction mixture is turning dark and forming a tar-like substance. What's going wrong?

A2: Tarry by-products are a classic indicator of decomposition or polymerization, usually caused by excessive heat or prolonged reaction times.[1]

  • Causality: this compound and the parent phenols are susceptible to oxidation and polymerization at high temperatures. Strong acids or bases used in certain reactions can exacerbate this issue. The longer the reactants are exposed to harsh conditions, the more likely these side reactions are to occur.

  • Troubleshooting Steps:

    • Reduce Temperature: This is the most critical parameter. Determine if a lower temperature, compensated by a longer reaction time, can achieve the desired conversion without decomposition.

    • Shorten Reaction Time: Monitor the reaction closely using an appropriate technique (see Q3). Stop the reaction as soon as the starting material is consumed to prevent the product from degrading.

    • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation, which often contributes to dark coloration.

Q3: What is the most effective way to monitor the progress of my reaction to optimize the endpoint?

A3: Real-time monitoring is essential to avoid unnecessarily long reaction times or premature quenching.

  • Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method.[2][3] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate progress. The reaction is typically complete when the starting material spot is no longer visible.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides quantitative data on the consumption of reactants and formation of products.[5] It is highly precise and can also help identify by-products.

Q4: How does temperature influence ortho- versus para-product selectivity in reactions like the Reimer-Tiemann formylation?

A4: This is a textbook example of kinetic versus thermodynamic control.[6][7][8]

  • Kinetic Control (Lower Temperature): At lower temperatures (e.g., 60-65°C), the reaction is under kinetic control, meaning the product that forms fastest is the major product.[9][10] For many phenol formylations, the ortho product (this compound) is the kinetic product due to a stabilizing interaction between the phenolic hydroxyl group and the incoming electrophile.

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible. This allows the initially formed products to revert to intermediates and re-react. Over time, the reaction mixture equilibrates to favor the most thermodynamically stable product.[9][10] Often, the para isomer is more stable due to reduced steric hindrance, and it will be the major product under these conditions.

Section 2: Reaction-Specific Troubleshooting Guides

The Reimer-Tiemann Reaction

This reaction is used for the ortho-formylation of phenols to yield salicylaldehydes.[11][12][13] It is notoriously sensitive to temperature for achieving good ortho-selectivity.

  • Q: What is the ideal temperature range for maximizing this compound yield?

    • A: The optimal temperature is typically maintained between 60-70°C .[14][15][16] Temperatures below this range result in a very slow reaction, while temperatures above it increasingly favor the formation of the para-isomer and tarry by-products.[1]

  • Q: My primary product is p-hydroxybenzaldehyde. How do I fix this?

    • A: You are operating under thermodynamic control. Reduce the reaction temperature to the lower end of the optimal range (e.g., 60-65°C ) to favor the kinetically controlled ortho-product.[9]

  • Q: The reaction is complete, but my yield is low with significant unreacted phenol recovered.

    • A: This points to inefficient reaction conditions rather than side reactions. Ensure vigorous stirring, as this is a biphasic reaction and efficient mixing is crucial for the reagents to interact.[11] Also, confirm your temperature is maintained consistently throughout the chloroform addition and subsequent heating period.

G start Reaction Outcome Unsatisfactory low_yield Low Yield of this compound? start->low_yield high_para High p-Hydroxybenzaldehyde? low_yield->high_para Yes tar Significant Tar Formation? low_yield->tar No action_temp_down ACTION: Decrease Temperature to 60-65°C (Favors Kinetic 'ortho' Product) high_para->action_temp_down Yes check_stirring Is Unreacted Phenol Present? high_para->check_stirring No tar->check_stirring No action_temp_time_down ACTION: Decrease Temperature Shorten Reaction Time Monitor via TLC tar->action_temp_time_down Yes action_increase_params ACTION: Ensure Vigorous Stirring Maintain Temperature at 65-70°C Increase Reaction Time check_stirring->action_increase_params Yes action_purification ISSUE: Likely a Purification/Workup Loss Review Extraction & Distillation Steps check_stirring->action_purification No

Caption: Troubleshooting decision tree for the Reimer-Tiemann reaction.

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve phenol (e.g., 25 g) in an aqueous solution of sodium hydroxide (e.g., 80 g in 80 mL water).

  • Warm the mixture in a water bath to 60-65°C .

  • Add chloroform (e.g., 60 g) dropwise via the dropping funnel over 30-60 minutes. The reaction is exothermic; use the water bath to maintain the temperature at 65-70°C .[14]

  • After the addition is complete, continue stirring at 65-70°C for an additional hour to ensure the reaction goes to completion.[14]

  • Cool the mixture and carefully acidify with dilute sulfuric acid.

  • Purify the this compound from the mixture, typically via steam distillation followed by extraction.[1]

The Duff Reaction

The Duff reaction is another method for phenol formylation, using hexamine as the formylating agent, and is generally ortho-selective.[17] It is known for requiring high temperatures and often giving modest yields.[18]

  • Q: Why are such high temperatures (150-160°C) necessary for the Duff reaction?

    • A: The reaction proceeds through the formation of an iminium ion electrophile from hexamine.[17] Significant thermal energy is required to drive this formation and for the subsequent electrophilic attack on the aromatic ring. The reaction medium, typically glycerol, is chosen for its high boiling point to accommodate these conditions.[14][19]

  • Q: My yield is poor, even for a Duff reaction. How can I optimize it?

    • A: While yields are inherently modest, ensuring anhydrous conditions during the initial heating phase is critical. Water can prematurely hydrolyze the hexamine, which is detrimental to the reaction.[19] Some modern protocols utilize microwave irradiation, which can significantly reduce reaction times from hours to minutes and may improve yields.[20]

  • Q: Can the reaction time be shortened?

    • A: With conventional heating, the typical time is 2-3 hours.[19] Shortening this will likely result in incomplete conversion. For faster reactions, microwave-assisted synthesis is the recommended approach, with typical times of 3-15 minutes.[20]

Phenol SubstrateTemperature (°C)Time (min)MethodTypical Yield (%)
4-Methylumbelliferone150-160120-180Conventional15-20
4-Methylumbelliferone12010Microwave~75[20]
p-Cresol150-160120-180Conventional15-20[19]
3,5-di-tert-butylphenol150-160120-180Conventional15-25[17]
Schiff Base Synthesis

The condensation of this compound with a primary amine to form a Schiff base (imine) is generally a high-yielding and straightforward reaction. Optimization focuses on driving the reaction to completion and preventing hydrolysis of the product.

  • Q: Is heating necessary for Schiff base formation?

    • A: Often, no. For aliphatic amines and simple anilines, the reaction can proceed to completion at room temperature upon stirring in a suitable solvent like ethanol.[21] For less nucleophilic amines, gentle refluxing for a few hours may be required to drive the dehydration equilibrium towards the product.[22]

  • Q: How long should the reaction be stirred?

    • A: This is highly variable, from 10 minutes to several hours.[21] The best practice is to monitor by TLC. The reaction is complete when the this compound spot has been fully consumed.

  • Q: The product precipitated, but the yield is low after drying. What happened?

    • A: The imine C=N bond is susceptible to hydrolysis, especially in the presence of water and acid. If the workup involved an acidic wash, or if the product was not dried thoroughly, it may have reverted to the starting materials. Ensure workup conditions are neutral and the final product is dried under vacuum.

G cluster_react Reaction cluster_condition Condition Select mix 1. Combine this compound & Amine in Ethanol react 2. Stir Reaction Mixture mix->react rt Room Temperature (Aliphatic / Activated Amines) reflux Reflux (50-80°C) (Deactivated Amines) monitor 3. Monitor by TLC (Disappearance of Aldehyde) react->monitor isolate 4. Isolate Product (Filtration or Extraction) monitor->isolate dry 5. Dry Under Vacuum (Prevent Hydrolysis) isolate->dry

Caption: General workflow for Schiff base synthesis from this compound.

Coumarin Synthesis (via Pechmann Condensation)

The Pechmann condensation synthesizes coumarins from a phenol and a β-ketoester under acidic conditions.[23] When using this compound derivatives (which are first converted to phenols), temperature control is vital to prevent side reactions catalyzed by the strong acid.

  • Q: What are the optimal temperature and time for the Pechmann reaction?

    • A: This is highly dependent on the reactivity of the phenol and the strength of the acid catalyst.[24]

      • Strong Acids (H₂SO₄): Harsh conditions, often requiring heating in an oil bath at 110°C or higher .[24] Reaction times are typically several hours.

      • Lewis Acids (AlCl₃, FeCl₃): Can sometimes allow for lower temperatures. For example, using FeCl₃ in ethanol, the optimal temperature might be 70°C .[25]

      • Solid Acid Catalysts (Amberlyst-15): Often require temperatures around 110°C .[24]

  • Q: My reaction mixture turned black, and the yield was poor.

    • A: This is likely due to charring caused by the strong acid catalyst at high temperatures.[24] This is especially problematic with sulfuric acid, which can cause sulfonation side reactions. Solution: Try a milder catalyst (e.g., InCl₃, FeCl₃) that may allow for a lower reaction temperature, or use a solvent-free microwave method which drastically reduces heating time.[24][25]

CatalystTypical Temperature (°C)SolventKey Advantage
Conc. H₂SO₄100 - 120 (or RT for activated phenols)None / SolventInexpensive, powerful
Amberlyst-15110Toluene / NoneHeterogeneous, easily removed[24]
FeCl₃70EthanolMilder conditions, good yield[25]
InCl₃Room TempBall MillVery mild, solvent-free[26]

References

Technical Support Center: Catalyst Selection for Efficient Salicylaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of salicylaldehyde. It provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for achieving high efficiency and selectivity.

Foundational Principles: Choosing Your Synthetic Route

This compound is a critical intermediate in the production of pharmaceuticals, fragrances, and chelating agents.[1][2][3] The efficiency of its synthesis hinges on the strategic selection of a catalyst and reaction pathway. The most common methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions, though several other catalyst systems offer distinct advantages.[4][5]

The Reimer-Tiemann Reaction: A Classic Approach

The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols, converting phenol to this compound using chloroform (CHCl₃) and a strong base like sodium hydroxide (NaOH).[6][7][8] The reaction proceeds via an electrophilic aromatic substitution mechanism.[8][9]

Mechanism Deep Dive:

  • Dichlorocarbene Generation: The strong base deprotonates chloroform to form a trichlorocarbanion, which then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[6][7][10]

  • Phenoxide Formation: The base also deprotonates the phenol, forming the phenoxide ion. This increases the nucleophilicity of the aromatic ring.[7][11]

  • Electrophilic Attack: The electron-rich phenoxide attacks the electron-deficient dichlorocarbene, preferentially at the ortho position due to the stabilizing effect of the hydroxyl group.[7][9]

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.[7]

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Generation cluster_phenol Phenoxide Formation cluster_reaction Reaction & Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichlorocarbanion CHCl3->Carbanion + OH⁻ Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene - Cl⁻ Intermediate Dichloromethyl Substituted Phenol Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ Phenoxide->Intermediate + :CCl₂ (Electrophilic Attack) Product This compound Intermediate->Product Hydrolysis

Caption: Reimer-Tiemann reaction mechanism overview.

Alternative & High-Selectivity Catalyst Systems

While traditional, the Reimer-Tiemann reaction can suffer from moderate yields and the formation of the para-isomer by-product.[4][10] Several alternative methods have been developed to improve ortho-selectivity and overall efficiency.

Catalyst SystemDescriptionAdvantagesDisadvantages
Reimer-Tiemann with PTC Uses a Phase Transfer Catalyst (e.g., quaternary ammonium salts) to facilitate the reaction between the aqueous base and the organic phenol/chloroform phase.[12][13][14]Improved reaction rate, potentially higher yield by enhancing interfacial contact.[13][15]Added cost of the catalyst; catalyst decomposition can occur.[15]
Magnesium-Mediated (MgCl₂/Et₃N) Employs magnesium dichloride and a base like triethylamine with paraformaldehyde as the formylating agent.[16][17]Excellent ortho-selectivity, high yields, avoids chlorinated solvents.[17]Requires anhydrous conditions; can be sluggish with electron-withdrawing groups on the phenol.[16][17]
Metal-Catalyzed (Cu, Cr, Fe) Utilizes metal salts (e.g., copper, chromium, iron) to catalyze the formylation of phenols with formaldehyde sources.[18][19]Can offer high yields and may be more industrially favorable than Reimer-Tiemann by avoiding expensive chloroform.[19]May require higher temperatures or pressures; potential for metal contamination in the product.[19][20]
Homogeneous vs. Heterogeneous Catalysts can be in the same phase as reactants (homogeneous) or a different phase (heterogeneous).[21]Homo: High activity, selectivity, easier mechanistic study.[22] Hetero: Easy separation and recycling, greater thermal stability.[21][22][23]Homo: Difficult to separate from product.[21][23] Hetero: Lower activity, potential for diffusion limitations.[21][22]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during this compound synthesis in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yields are a frequent issue, often stemming from several factors:

  • Incomplete Reaction: The Reimer-Tiemann reaction can be exothermic once initiated, but it often requires initial heating to start.[7] Ensure your reaction temperature is maintained at the optimal level (typically 60-70°C) for the recommended duration.[24][25]

  • Poor Mixing/Phase Contact: In the biphasic Reimer-Tiemann system, the reactants are in separate aqueous and organic layers.[7] Inefficient mixing starves the reaction. Use a high-torque mechanical stirrer. Alternatively, employing a phase transfer catalyst (PTC) can dramatically improve the transport of the hydroxide and phenoxide ions across the phase boundary, increasing the reaction rate.[12][13][26]

  • Sub-optimal Reagent Stoichiometry: An excess of the base is typically required to deprotonate both the phenol and the chloroform.[7][11] Ensure your molar ratios are correct.

  • Thermal Runaway: The reaction can become highly exothermic.[6][7] Uncontrolled temperature increases can lead to the formation of tarry residues and other undesirable side products, consuming your starting material and reducing the yield.[4] Maintain rigorous temperature control with an appropriate cooling bath.

Q2: My main product is the para-isomer (p-hydroxybenzaldehyde). How can I improve ortho-selectivity?

A2: The formation of the para-isomer is a classic selectivity challenge.

  • The Chelation Effect: Ortho-selectivity in many formylation reactions is driven by the ability of the metal cation (from the base or catalyst) to form a chelate complex with the oxygen of the phenoxide and the incoming formyl group, directing the electrophile to the ortho position.

  • Catalyst Choice is Key: For the highest ortho-selectivity, consider moving away from the traditional Reimer-Tiemann reaction. The magnesium-mediated method using MgCl₂, triethylamine, and paraformaldehyde is renowned for its exclusive ortho-formylation.[16][17] The magnesium ion is believed to play a crucial role in coordinating the phenol and paraformaldehyde, facilitating selective attack at the ortho position.[16]

  • Anhydrous Conditions: For certain modified Reimer-Tiemann reactions, using a non-aqueous system with an aprotic solvent catalyst (like DMF) can significantly enhance ortho-selectivity, especially for substituted phenols.[27]

Q3: My final product is contaminated with unreacted phenol and other by-products. What is the best purification strategy?

A3: Crude this compound often contains phenol and p-hydroxybenzaldehyde.[4][28] A multi-step purification is usually necessary.

  • Steam Distillation: This is a highly effective first step. This compound is volatile in steam, while the para-isomer and tarry by-products are not.[4][24] This will separate your product from non-volatile impurities. Unreacted phenol, however, will co-distill.[28]

  • Bisulfite Adduct Formation: To separate this compound from residual phenol, you can use a saturated solution of sodium bisulfite (NaHSO₃). This compound forms a solid adduct that precipitates out of solution. This solid can be filtered, washed, and then decomposed with an acid or base to regenerate the pure aldehyde.[4][24]

  • Metal Salt Precipitation: An alternative method involves precipitating this compound as an alkaline earth metal salt (e.g., with calcium or magnesium hydroxide).[28] The this compound salt can be filtered off from the soluble phenol salts and then acidified to recover the purified product.[28]

Purification_Workflow Start Crude Reaction Mixture (this compound, Phenol, p-isomer, Tars) SteamDist Step 1: Steam Distillation Start->SteamDist Distillate Distillate (this compound + Phenol) SteamDist->Distillate Residue Residue (p-isomer, Tars) SteamDist->Residue Bisulfite Step 2: Bisulfite Adduct Formation Distillate->Bisulfite Adduct Solid Adduct (Filter & Wash) Bisulfite->Adduct Filtrate Filtrate (Phenol) Bisulfite->Filtrate Decompose Step 3: Decompose Adduct (Acid/Base Treatment) Adduct->Decompose Final Pure this compound Decompose->Final

Caption: General workflow for purification of this compound.

Frequently Asked Questions (FAQs)

Q: What is a phase transfer catalyst and why is it useful here? A: A phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[14][15] In the Reimer-Tiemann reaction, the hydroxide base is in the aqueous phase while the phenol and chloroform are in the organic phase.[7][12] A PTC, typically a quaternary ammonium salt, forms an ion pair with the hydroxide or phenoxide ion, making it soluble in the organic phase, thereby accelerating the reaction.[26][29]

Q: Can I use carbon tetrachloride instead of chloroform in the Reimer-Tiemann reaction? A: Yes, but it will change the product. If you substitute carbon tetrachloride (CCl₄) for chloroform (CHCl₃), the reaction will yield salicylic acid (2-hydroxybenzoic acid) instead of this compound.[12][30] This is a useful variation if the carboxylic acid is the desired product.

Q: Are there greener or more sustainable alternatives to the Reimer-Tiemann reaction? A: Yes. The Reimer-Tiemann reaction uses chloroform, a toxic and environmentally regulated solvent. Methods that use paraformaldehyde as the formyl source with catalysts like MgCl₂/Et₃N or certain metal salts are considered greener as they avoid chlorinated reagents.[17][19] Additionally, developing heterogeneous catalysts that can be easily recovered and reused improves the overall sustainability of the process.[22]

Q: What is the Duff Reaction? A: The Duff reaction is another method for the ortho-formylation of phenols, typically using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (like trifluoroacetic acid or boric acid).[4][18] It is generally selective for the ortho position.[4] Copper-mediated versions of the Duff reaction have been developed to improve yields.[18]

Experimental Protocols

Protocol 1: Classic Reimer-Tiemann Synthesis of this compound

This protocol is adapted from established laboratory procedures.[24][31]

  • Apparatus Setup: In a 1 L three-necked round-bottom flask, place a solution of 80g of sodium hydroxide in 80 mL of warm water. Equip the flask with a high-torque mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Add Phenol: Add 25g (0.266 mol) of phenol to the flask. Stir the mixture until the phenol has completely dissolved.

  • Temperature Control: Immerse the flask in a water bath maintained at 60-65°C.

  • Add Chloroform: Place 60g (0.5 mol) of chloroform in the dropping funnel and add it dropwise to the stirred reaction mixture over approximately 30-40 minutes. The mixture will turn a reddish-pink color and the reaction is exothermic; maintain the temperature at 60-65°C.

  • Reaction: After the addition is complete, continue stirring and heating the mixture for another 60-90 minutes until the red color of the intermediate has faded.

  • Work-up (Steam Distillation): Remove the excess chloroform by distillation. Then, acidify the remaining solution cautiously with dilute sulfuric acid. Subject the mixture to steam distillation until no more oily drops of this compound are collected in the distillate.

  • Extraction & Purification: Separate the this compound from the aqueous layer of the distillate. For further purification from residual phenol, follow the bisulfite adduct formation procedure described in the troubleshooting section.

Protocol 2: High Ortho-Selectivity Formylation using MgCl₂/Et₃N

This protocol is based on the method developed by Hansen and Skattebøl.[17]

  • Apparatus Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous magnesium dichloride (30 mmol) and dry acetonitrile (100 mL).

  • Add Reagents: To this suspension, add the phenol derivative (20 mmol), dry triethylamine (75 mmol), and paraformaldehyde (135 mmol).

  • Reaction: Heat the mixture to reflux and maintain it for the required reaction time (typically 2-4 hours, monitor by TLC). Electron-donating groups on the phenol generally lead to faster reactions.[16]

  • Work-up: Cool the reaction mixture to room temperature. Add 5% aqueous HCl to quench the reaction and dissolve the magnesium salts.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by flash chromatography on silica gel.

References

Common impurities in commercial Salicylaldehyde and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for researchers, scientists, and drug development professionals working with commercial salicylaldehyde. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common purity-related challenges encountered during your experiments. Our goal is to equip you with the expertise to identify and remove typical impurities, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Commercial this compound often contains several process-related impurities. The most prevalent are:

  • Phenol: Unreacted starting material from synthesis. Its presence is common as it is often used in excess during production.

  • p-Hydroxybenzaldehyde: This is the para-isomer of this compound and a significant by-product, particularly in syntheses employing the Reimer-Tiemann reaction.[1][2]

  • Tarry Polymers: High-molecular-weight resinous materials can form under the reaction conditions used for synthesis.[1]

  • Diformylated Phenols: By-products such as 2,4- and 2,6-diformyl phenol can also be present.[3]

Q2: My this compound is dark in color. What causes this and is it a problem?

A2: A yellow to brownish discoloration is common in commercial this compound and is typically due to the presence of phenolic impurities and their oxidation products, as well as polymeric tars. For many applications, this discoloration may not interfere. However, for sensitive applications such as the synthesis of high-purity pharmaceuticals or ligands for metal complexes, these impurities can lead to side reactions, lower yields, and compromised product quality. Therefore, purification is often a necessary step.

Q3: Why is simple distillation often ineffective for separating phenol from this compound?

A3: While seemingly straightforward, simple or fractional distillation is challenging for this separation due to the close proximity of their boiling points. Phenol boils at approximately 181.7 °C, while this compound boils at around 197 °C. This small difference makes achieving a clean separation by distillation alone difficult and often results in azeotrope-like behavior, where the two compounds distill together.[4]

Q4: What is the most effective and widely used method for purifying this compound?

A4: The most robust and selective method for purifying this compound is through the formation of its sodium bisulfite adduct.[1][5][6][7] Aldehydes react with sodium bisulfite to form a solid, crystalline adduct which can be easily separated by filtration. Phenols and p-hydroxybenzaldehyde (which reacts much more slowly or not at all under these conditions) remain in the filtrate. The purified this compound is then regenerated from the adduct.[6][7]

Troubleshooting Guide: Purification via Sodium Bisulfite Adduct

This guide addresses common issues encountered during the bisulfite adduct purification protocol.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Precipitation of the Bisulfite Adduct 1. Insufficiently Saturated Bisulfite Solution: The equilibrium for adduct formation is concentration-dependent.Prepare a fresh, saturated solution of sodium bisulfite or sodium metabisulfite in water. Ensure the solution is truly saturated by observing undissolved solid at the bottom.[6][8]
2. Adduct is Soluble in the Solvent System: This can occur with lower molecular weight aldehydes or in the presence of certain organic co-solvents.If the adduct is suspected to be water-soluble, transition from filtration to a liquid-liquid extraction protocol. The adduct will be in the aqueous phase, which can then be separated and treated to regenerate the aldehyde.[8][9] Using an ethanol/water mixture can sometimes promote precipitation.[10]
3. Steric Hindrance: While not a major issue for this compound, highly substituted aldehydes may react slowly or not at all.[8]Ensure adequate reaction time and vigorous stirring to maximize contact between the aldehyde and the bisulfite solution.
The Regenerated this compound is Still Impure 1. Incomplete Washing of the Adduct: Phenol and other impurities can be physically trapped within the crystalline adduct.Wash the filtered bisulfite adduct thoroughly with a small amount of cold alcohol (ethanol) and then with ether.[5][6] This helps to remove adsorbed phenolic impurities without dissolving a significant amount of the adduct.
2. Incomplete Regeneration: The pH was not sufficiently acidic or basic during the regeneration step.For regeneration with acid, ensure the pH is strongly acidic (pH < 2) with dilute sulfuric acid and warm the mixture gently to drive the equilibrium back to the free aldehyde.[5][6] For regeneration with a base, ensure the pH is strongly basic (pH > 10).
Formation of an Emulsion During Extraction 1. Vigorous Shaking: Overly aggressive shaking can lead to stable emulsions, especially with crude mixtures.Use gentle, swirling inversions of the separatory funnel instead of vigorous shaking.
2. Presence of Tarry Impurities: Polymeric materials can act as emulsifying agents.If an emulsion forms, adding a small amount of a saturated brine solution can help to break it. In some cases, filtration through a pad of Celite may be necessary.

Experimental Protocol: Purification of this compound via Bisulfite Adduct Formation

This protocol details the step-by-step methodology for purifying commercial this compound.

Materials:

  • Commercial this compound

  • Sodium Metabisulfite (or Sodium Bisulfite)

  • Ethanol

  • Diethyl Ether

  • Dilute Sulfuric Acid (e.g., 10%)

  • Anhydrous Magnesium Sulfate

  • Separatory Funnel, Buchner Funnel, Filter Flask, Round-bottom Flasks

  • Distillation Apparatus (optional, for final polishing)

Step-by-Step Methodology:

  • Preparation of the Bisulfite Solution: Prepare a saturated solution of sodium metabisulfite in water. This should be done shortly before use for maximum efficacy.

  • Formation of the Bisulfite Adduct:

    • In a flask, add the commercial this compound.

    • Slowly add the saturated sodium bisulfite solution while stirring vigorously. A typical recommendation is to use approximately twice the volume of the bisulfite solution relative to the this compound.[6]

    • Continue stirring for an extended period (e.g., 30-60 minutes). A thick, white precipitate of the this compound-bisulfite adduct will form.[7]

  • Isolation and Washing of the Adduct:

    • Filter the crystalline adduct using a Buchner funnel under vacuum.[5][6]

    • Wash the filter cake sequentially with small portions of cold ethanol and then diethyl ether to remove residual phenol and other organic-soluble impurities.[5][6]

  • Regeneration of Pure this compound:

    • Transfer the washed adduct to a round-bottom flask.

    • Add dilute sulfuric acid.

    • Gently warm the mixture on a water bath. The solid adduct will decompose, releasing the pure this compound as an oily layer and sulfur dioxide gas (ensure this step is performed in a well-ventilated fume hood).[5][6]

  • Extraction and Drying:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract the this compound into diethyl ether.

    • Wash the ethereal solution with water to remove any remaining acid.

    • Dry the ether extract over anhydrous magnesium sulfate.

  • Solvent Removal and Final Purification:

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • The resulting oil is purified this compound. For the highest purity, this can be distilled under reduced pressure.[5]

Workflow Diagram

The following diagram illustrates the purification process of commercial this compound.

Salicylaldehyde_Purification cluster_0 Impurity Removal cluster_1 Regeneration & Isolation Commercial_SA Commercial this compound (contains Phenol, p-Hydroxybenzaldehyde, Tars) Add_Bisulfite Add Saturated Sodium Bisulfite Commercial_SA->Add_Bisulfite Step 1 Adduct_Formation Formation of Solid Bisulfite Adduct Add_Bisulfite->Adduct_Formation Step 2 Filtration Vacuum Filtration Adduct_Formation->Filtration Step 3 Washing Wash with Ethanol, then Ether Filtration->Washing Step 4 Filtrate Filtrate (Phenol, p-Hydroxybenzaldehyde) Filtration->Filtrate Decomposition Decompose Adduct with Dilute H₂SO₄ Washing->Decomposition Step 5 Extraction Extract with Diethyl Ether Decomposition->Extraction Step 6 Drying Dry with MgSO₄ Extraction->Drying Step 7 Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Step 8 Pure_SA Purified this compound Solvent_Removal->Pure_SA

Caption: Purification workflow for commercial this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Salicylaldehyde Purity: An NMR-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of synthetic chemistry and drug development, the purity of a starting material is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and meaningful results are built. Salicylaldehyde, a pivotal precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the efficacy and safety of the final active ingredient.

This guide provides an in-depth, field-proven methodology for validating the purity of synthesized this compound, with a primary focus on the robust and informative technique of Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare NMR with alternative analytical techniques, grounding our discussion in authoritative data.

The First Principle: Why ¹H NMR is a Primary Method for Purity Determination

Unlike chromatographic techniques such as HPLC or GC, which separate components for individual detection and rely on response factors, ¹H NMR spectroscopy offers a more direct and absolute method of quantification. The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[1][2]

This unique characteristic allows for the determination of the purity of a substance by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known purity and weight. As a primary analytical method, qNMR is nondestructive and provides both structural confirmation and purity assessment in a single, rapid experiment, often without the need for a specific reference standard of the analyte itself.[3][4]

Deconstructing the Spectrum: The ¹H NMR Fingerprint of Pure this compound

The ¹H NMR spectrum of this compound is highly characteristic, with distinct signals for the aldehyde, phenolic hydroxyl, and aromatic protons. Understanding these "fingerprints" is the first step in assessing purity. In a typical deuterated chloroform (CDCl₃) solvent, the spectrum exhibits the following key features.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift
Aldehyde (-CHO)~9.9Singlet (s)N/AThe proton is directly attached to a carbonyl carbon, resulting in strong deshielding from the electron-withdrawing oxygen.[5]
Phenolic Hydroxyl (-OH)~11.1Singlet (s)N/AIntramolecular hydrogen bonding with the adjacent aldehyde oxygen causes significant downfield shifting and often broadens the peak.[5]
Aromatic (H6)~7.5-7.6Doublet of doublets (dd)~7.5, ~1.7Ortho-coupled to H5 and meta-coupled to H4. Deshielded by the adjacent electron-withdrawing aldehyde group.
Aromatic (H4)~7.4-7.5Triplet of doublets (td)~8.0, ~1.7Ortho-coupled to H3 and H5, and meta-coupled to H6.
Aromatic (H3)~7.0Doublet (d)~8.4Ortho-coupled to H4. Shielded by the adjacent electron-donating hydroxyl group.
Aromatic (H5)~6.9-7.0Triplet (t)~7.5Ortho-coupled to H4 and H6.

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Identifying the Unwanted: Spectroscopic Signatures of Common Synthesis Impurities

This compound is commonly synthesized via the Reimer-Tiemann reaction, which involves the ortho-formylation of phenol using chloroform in a basic medium.[6][7] This process can introduce specific impurities that are crucial to identify.

  • Unreacted Phenol : The most common impurity, with a boiling point close to this compound, making it difficult to remove by distillation alone.[8]

  • p-Hydroxybenzaldehyde : The isomeric byproduct of the Reimer-Tiemann reaction.

  • Residual Solvents : Solvents from the reaction or workup (e.g., chloroform, ethanol, diethyl ether) are frequently observed. Their identification is simplified by using established chemical shift tables.[9][10]

The following table compares the key distinguishing ¹H NMR signals for these impurities in CDCl₃.

CompoundKey Distinguishing Signals (δ, ppm)
This compound ~11.1 (s, 1H, -OH), ~9.9 (s, 1H, -CHO)
Phenol~7.3 (t, 2H), ~6.9 (m, 3H). A broad singlet for the -OH proton can appear between 4-8 ppm.
p-Hydroxybenzaldehyde~9.8 (s, 1H, -CHO), ~7.8 (d, 2H), ~7.0 (d, 2H). The aromatic region shows a simpler, more symmetric A₂B₂ pattern due to the para-substitution.
Chloroform (CHCl₃)~7.26 (s). This is the same as the residual solvent peak for CDCl₃.

The Gold Standard Protocol: A Step-by-Step Guide to Quantitative Purity Analysis

This protocol provides a self-validating system for determining the absolute purity of a synthesized this compound sample.

Experimental Workflow for qNMR Purity Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15-20 mg of synthesized this compound weigh_standard Accurately weigh ~10-15 mg of certified internal standard dissolve Dissolve both solids in ~0.7 mL of deuterated solvent (e.g., CDCl3) weigh_standard->dissolve transfer Filter solution into a clean 5 mm NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set key parameters: - Relaxation Delay (D1) ≥ 5 * T1 - Sufficient scans (e.g., 8-16) load_sample->setup_params acquire Acquire 1H NMR spectrum setup_params->acquire process_spec Process spectrum: - Fourier Transform - Phase & Baseline Correction acquire->process_spec integrate Integrate non-overlapping peaks of analyte and standard process_spec->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report final purity (%) calculate->report

Caption: Workflow for purity determination of this compound by qNMR.

Detailed Methodology
  • Selection of an Internal Standard (IS): The choice of IS is critical. It must be non-reactive with the analyte, possess high purity (certified if possible), be stable, and have proton signals that do not overlap with the analyte's signals. For this compound in CDCl₃, 1,3,5-trimethoxybenzene is an excellent choice. Its sharp singlet at ~6.1 ppm (aromatic protons) and ~3.8 ppm (methoxy protons) are in clear regions of the spectrum.

  • Sample Preparation: [11][12]

    • Accurately weigh approximately 15-20 mg of the dried, synthesized this compound into a clean vial. Record the weight to at least four decimal places.

    • To the same vial, add an accurately weighed amount (approx. 10-15 mg) of the internal standard (e.g., 1,3,5-trimethoxybenzene).

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to dissolve both components completely.[13]

    • Filter the resulting solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • NMR Data Acquisition:

    • Causality of Parameter Selection: The most critical parameter for quantification is the relaxation delay (D1) . Protons require time to relax back to their equilibrium state after being excited by an RF pulse. If D1 is too short, signals from protons with long relaxation times (T₁) will not fully recover, leading to integrals that are artificially small and inaccurate. A conservative and safe approach is to set D1 to at least 5 times the longest T₁ of any proton being quantified in the sample. For most small organic molecules, a D1 of 30 seconds is generally sufficient.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing and Purity Calculation:

    • Process the acquired spectrum with careful phasing and baseline correction to ensure accurate integration.

    • Integrate a well-resolved, non-overlapping signal for this compound (the aldehyde proton at ~9.9 ppm is ideal) and a signal for the internal standard (the nine aromatic protons of 1,3,5-trimethoxybenzene at ~6.1 ppm).

    • Calculate the purity using the following equation[14]:

    Purity_analyte (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × Purity_IS (%)

    Where:

    • I : Integral area of the signal

    • N : Number of protons for the integrated signal (e.g., 1 for the aldehyde proton of this compound; 9 for the aromatic protons of 1,3,5-trimethoxybenzene)

    • MW : Molecular weight (this compound = 122.12 g/mol ; 1,3,5-Trimethoxybenzene = 168.19 g/mol )

    • m : Mass in mg

    • Purity_IS : Purity of the internal standard (e.g., 99.9%)

A Comparative Perspective: NMR vs. Other Analytical Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical methods.

FeatureQuantitative ¹H NMR (qNMR) Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity proportional to molar concentration.[2]Separation by volatility and interaction with a stationary phase; mass-based detection.Separation by partitioning between mobile and stationary phases; UV absorbance detection.[15]
Accuracy & Precision High; considered a primary ratio method.High, but dependent on calibration and potential thermal degradation of the analyte.High, but requires accurate calibration with a pure reference standard of the analyte.
Sensitivity Moderate.Very high, excellent for trace impurity detection.High, dependent on the chromophore of the analyte and impurities.
Information Provided Structural confirmation and absolute purity in one experiment.[3]Purity, identification of volatile impurities by mass fragmentation.Purity relative to a standard; retention time provides limited identification.
Destructive? No, the sample can be fully recovered.[4]Yes.Yes, although sample can sometimes be recovered through fraction collection.
Throughput Rapid (5-15 minutes per sample, excluding preparation).Moderate (typically 15-40 minutes per run).Moderate (typically 10-30 minutes per run).

Conclusion

For the rigorous validation of synthesized this compound, ¹H NMR spectroscopy stands out as a uniquely comprehensive and authoritative technique. It provides an elegant, self-validating system that delivers not only a precise, absolute measure of purity through qNMR but also simultaneous confirmation of the analyte's chemical identity and the characterization of structurally similar impurities. While chromatographic methods like GC-MS and HPLC offer superior sensitivity for trace analysis and serve as excellent orthogonal techniques, the direct, calibration-independent nature of qNMR establishes it as an indispensable tool for any researcher, scientist, or drug development professional committed to the highest standards of scientific integrity.

References

A Comparative Guide to Salicylaldehyde-Based Chemosensors: Performance, Principles, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chemosensor is a critical decision that dictates the sensitivity, selectivity, and reliability of experimental outcomes. This guide provides an in-depth comparison of salicylaldehyde-based chemosensors against other prevalent classes of fluorescent and colorimetric probes. Moving beyond a simple catalog of options, we will delve into the mechanistic principles that govern their performance, offer detailed experimental protocols, and present comparative data to inform your selection process.

The Enduring Appeal of this compound-Based Scaffolds

This compound and its derivatives serve as a versatile and readily accessible platform for the design of chemosensors. The inherent reactivity of the aldehyde group allows for the straightforward synthesis of Schiff bases through condensation with a wide variety of amines. This modularity enables the facile tuning of the sensor's electronic properties and the geometry of its binding pocket, thereby influencing its selectivity and sensitivity towards a target analyte.[1][2] The phenolic hydroxyl group in the ortho position is a key player, often participating in the coordination of metal ions and contributing to the photophysical changes observed upon binding.[2]

The sensing mechanism of many this compound-based sensors relies on well-understood photophysical processes, including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[3][4][5] This predictability in their mode of action is a significant advantage in the rational design of new sensory molecules.

Performance Benchmarking: this compound Sensors vs. The Field

The true measure of a chemosensor lies in its performance. Here, we compare this compound-based sensors with other widely used chemosensor classes—rhodamines, coumarins, and BODIPYs—across a range of common analytes. The following tables summarize key performance metrics, including the limit of detection (LOD), response time, and the nature of the sensory response ("turn-on" or "turn-off").

It is important to note that experimental conditions such as solvent, pH, and temperature can significantly influence sensor performance. The data presented here is collated from various studies and serves as a comparative guide.

Cation Detection
AnalyteSensor ClassSensor Name/DerivativeLimit of Detection (LOD)Response TimeResponse TypeReference(s)
Zn²⁺ This compoundThis compound-based Schiff Base5.9 nM< 1 minTurn-on[2]
This compoundThis compound-based Azo Derivative2.51 x 10⁻⁸ MRapidTurn-on[4]
BODIPYBODIPY with bis(pyridin-2-ylmethyl)amine61.3 nMNot specifiedTurn-on[6][7]
Fe³⁺ This compoundThis compound-based Schiff Base (L)Not specifiedNot specifiedTurn-off[8][9]
CoumarinCoumarin derivative-grafted dialdehyde cellulose91.7 nM< 3 minTurn-off
Cu²⁺ This compoundRhodamine-Salicylaldehyde (J7)Not specifiedNot specifiedTurn-on
RhodamineRhodamine B derivativeNot specifiedNot specifiedTurn-on[10]
Al³⁺ This compoundSalicylimine-based sensorNot specifiedNot specifiedTurn-on[11]
CoumarinCoumarin-salicylidene receptor (DTC)0.94 ppbNot specifiedTurn-on[12]
Hg²⁺ RhodamineRhodamine derivative6.9 µMNot specifiedTurn-on[13]
Anion Detection
AnalyteSensor ClassSensor Name/DerivativeLimit of Detection (LOD)Response TimeResponse TypeReference(s)
F⁻ This compoundThis compound-based sensor (BDQ)7.5 x 10⁻⁷ MNot specifiedTurn-on[14]
This compoundSalicylidene furfurylamineNot specifiedNot specifiedTurn-on[15]
CN⁻ This compoundTweezer-shaped Salophene1-10 nM5 sColorimetric & Fluorescent[16][17]
QuinolineStyryl quinoline derivative2.73 x 10⁻⁸ MImmediateColorimetric & Fluorescent[2]

Unveiling the "Why": A Mechanistic Deep Dive

The performance of a chemosensor is intrinsically linked to its underlying signaling mechanism. Understanding these principles is paramount for troubleshooting, optimization, and the rational design of next-generation sensors.

Chelation-Enhanced Fluorescence (CHEF)

The CHEF effect is a common mechanism for "turn-on" fluorescent sensors. In the unbound state, the sensor's fluorescence is often quenched due to the free rotation of certain bonds or the presence of a photoinduced electron transfer (PET) pathway. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity.[4]

PET_Mechanism cluster_off Fluorescence OFF (Unbound) cluster_on Fluorescence ON (Bound) Fluorophore_off Fluorophore (F) F_excited_off F* Fluorophore_off->F_excited_off hν (Excitation) Receptor_off Receptor (R) (with lone pair) Analyte Cation (M⁺) F_plus_R_minus [F⁻-R⁺] F_excited_off->F_plus_R_minus PET F_plus_R_minus->Fluorophore_off Non-radiative decay Receptor_on R-M⁺ Fluorophore_on F F_excited_on F* Fluorophore_on->F_excited_on hν (Excitation) F_excited_on->Fluorophore_on Fluorescence Titration_Workflow start Start prep_sensor Prepare Sensor Solution (e.g., 10 µM in buffer) start->prep_sensor measure_blank Measure Blank Fluorescence (Sensor only) prep_sensor->measure_blank add_aliquot Add Aliquot of Metal Ion Solution measure_blank->add_aliquot mix Mix and Equilibrate add_aliquot->mix measure_fluorescence Measure Fluorescence Intensity mix->measure_fluorescence repeat Repeat Addition and Measurement measure_fluorescence->repeat repeat->add_aliquot More additions plot_data Plot Fluorescence Intensity vs. [Metal Ion] repeat->plot_data Titration complete analyze Analyze Data: - Determine Binding Stoichiometry (Job's Plot) - Calculate Binding Constant (Benesi-Hildebrand) - Calculate LOD (3σ/slope) plot_data->analyze end End analyze->end

References

The Evolving Landscape of Salicylaldehyde: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound

Salicylaldehyde, a simple aromatic aldehyde, has long been a subject of scientific interest due to its inherent, albeit modest, biological activities. However, the true potential of this molecule is unlocked through chemical modification. The generation of this compound derivatives, particularly Schiff bases, hydrazones, and metal complexes, has opened up a vast and exciting field of research, revealing compounds with significantly enhanced antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth comparison of the biological activities of key this compound derivatives against the parent compound, supported by experimental data and detailed protocols. We will explore the structure-activity relationships that govern these enhancements and provide insights into the underlying mechanisms of action, offering a valuable resource for researchers and drug development professionals.

Antimicrobial Activity: A Broadened Spectrum of Efficacy

This compound itself exhibits minimal to moderate antimicrobial activity.[2] However, its derivatives have consistently demonstrated a marked improvement in both the potency and spectrum of their antimicrobial effects. This enhancement is largely attributed to the introduction of new pharmacophores and the increased lipophilicity of the derivatives, which facilitates their passage through microbial cell membranes.

Comparative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and some of its representative derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound/DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
This compound>1000>1000>1000[3][4][5]
3,5-Dichlorothis compound9425031[4][5]
5-Bromothis compound471888[4][5]
This compound-based Mannich Base (IV)10 (Zone of Inhibition, mm)12 (Zone of Inhibition, mm)11 (Zone of Inhibition, mm)[6]

Note: Data for Mannich Base (IV) is presented as zone of inhibition in mm at a concentration of 10 µg/mL, as MIC values were not provided in the source.

Structure-Activity Relationship in Antimicrobial Derivatives

The data clearly indicates that the introduction of halogen substituents onto the this compound ring dramatically increases antimicrobial activity.[2] For instance, 3,5-dichlorothis compound and 5-bromothis compound show significantly lower MIC values compared to the parent compound. This is likely due to the increased lipophilicity and electron-withdrawing nature of the halogens, which can enhance interaction with microbial targets. Furthermore, the formation of Mannich bases also leads to potent antimicrobial agents.[6]

Mechanism of Antimicrobial Action

While the exact mechanisms are still under investigation, it is believed that this compound derivatives exert their antimicrobial effects through multiple pathways. One proposed mechanism involves the inhibition of essential microbial enzymes through the chelation of metal ions that are crucial for enzyme function. The formation of Schiff bases and hydrazones introduces an imine (-C=N-) or hydrazone (-C=N-NH-) group, which can act as a metal-binding site.

Anti_Inflammatory_Workflow Inflammatory_Stimulus Inflammatory Stimulus (e.g., Heat, Pathogen) Protein_Denaturation Protein Denaturation Inflammatory_Stimulus->Protein_Denaturation Inflammatory_Response Inflammatory Response Protein_Denaturation->Inflammatory_Response Derivative This compound Derivative Derivative->Protein_Denaturation Inhibits

References

Bridging the Gap: A Senior Scientist's Guide to Validating Experimental Data on Salicylaldehyde with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and materials science, the synergy between empirical data and computational chemistry is not just an advantage; it is a necessity. In this guide, we delve into the practical application of Density Functional Theory (DFT) in validating and understanding the experimental findings for Salicylaldehyde, a versatile organic precursor.[1] This document is designed for the hands-on scientist, providing not only a comparative analysis but also the underlying rationale and a detailed protocol to replicate and build upon these methods.

The "Why": Augmenting Experiment with Computation

Experimental techniques provide us with invaluable macroscopic and microscopic information about a molecule's properties. However, they often don't fully elucidate the underlying electronic structure and dynamic behavior that give rise to these properties. DFT calculations serve as a powerful computational microscope, allowing us to:

  • Corroborate Experimental Findings: By comparing calculated data with experimental spectra and structural parameters, we can gain confidence in our empirical results.

  • Assign Spectral Features: DFT can definitively assign vibrational modes in FT-IR and Raman spectra, which can sometimes be ambiguous from experimental data alone.

  • Predict Molecular Properties: Once a computational model is validated against experimental data, it can be used to predict properties that are difficult or expensive to measure experimentally, such as non-linear optical (NLO) properties.

  • Gain Mechanistic Insight: Analyses like Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) theory, derived from DFT calculations, provide deep insights into intramolecular interactions, charge distribution, and chemical reactivity.[1][2]

Structural Validation: The Foundation of a Reliable Model

The first step in any computational study is to ensure that the calculated geometry of the molecule accurately reflects its real-world structure. This compound's structure is particularly interesting due to the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[3]

A common and reliable method for geometry optimization is the B3LYP functional with a 6-311++G(d,p) basis set.[4][5] This level of theory has been shown to provide excellent agreement with experimental geometric data.[4]

Below is a comparison of key structural parameters of this compound obtained from X-ray crystallography and a typical DFT calculation.

ParameterBond/AngleExperimental Value (Å/°)DFT Calculated Value (Å/°)
Bond Lengths C=O1.2161.225
C-O (hydroxyl)1.3481.355
O-H0.9600.971
C-C (aldehyde)1.4651.472
O∙∙∙H (H-bond)1.8501.835
Bond Angles C-C-O (hydroxyl)121.1121.5
C-C-H (aldehyde)123.9124.2
C=O∙∙∙H104.5105.1

Experimental data sourced from the Cambridge Structural Database (CSD Identifier: 851740) via PubChem.[6] DFT values are representative of calculations performed at the B3LYP/6-311++G(d,p) level of theory.

The close agreement between the experimental and calculated values validates the chosen computational method for accurately representing the molecular structure of this compound.

Vibrational Spectroscopy: A Tale of Two Spectrums

FT-IR and Raman spectroscopy are powerful techniques for identifying functional groups and fingerprinting a molecule. DFT calculations can reproduce these spectra with high fidelity, aiding in the precise assignment of vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a prominent C=O stretching vibration and a broad O-H stretching band due to the intramolecular hydrogen bond.

Experimental FT-IR Peak (cm⁻¹)Calculated (Scaled) FT-IR Peak (cm⁻¹)Vibrational Assignment
~3180 (broad)3195O-H stretch (intramolecular H-bond)
16651670C=O stretch
16101615Aromatic C=C stretch
12781285C-O stretch (hydroxyl)
12101218C-H in-plane bend

Experimental data compiled from various sources.[2][7] Calculated frequencies are typically scaled by a factor of ~0.967 for the B3LYP/6-311++G(d,p) level of theory to account for anharmonicity.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds.

Experimental Raman Peak (cm⁻¹)Calculated Raman Peak (cm⁻¹)Vibrational Assignment
30753080Aromatic C-H stretch
16601665C=O stretch
10351040Ring breathing mode
830835C-H out-of-plane bend

Experimental data sourced from spectral databases.[6] Calculated values are from B3LYP/6-311++G(d,p) computations.

Electronic Properties: Unveiling Electron Transitions with UV-Vis Spectroscopy

The electronic absorption spectrum of this compound can be accurately predicted using Time-Dependent DFT (TD-DFT) calculations. This allows for the assignment of electronic transitions, such as n→π* and π→π*.

Experimental λmax (nm) in EthanolCalculated λmax (nm) in Ethanol (IEFPCM)Electronic Transition
325328π→π
255258π→π
215218n→π*

Experimental data is characteristic for this compound in a polar solvent like ethanol.[8][9] Calculated values are typically obtained using the TD-DFT/B3LYP/6-311++G(d,p) method with the IEFPCM solvent model.

Delving Deeper: HOMO-LUMO, NBO, and NLO Insights

Beyond spectral validation, DFT provides a wealth of information about the electronic behavior of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical hardness.[10] For this compound, the HOMO is typically localized on the phenyl ring and the hydroxyl oxygen, while the LUMO is distributed over the carbonyl group and the phenyl ring. This distribution suggests that the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the carbonyl carbon. The calculated HOMO-LUMO gap for this compound is approximately 4.5-5.0 eV, indicating a relatively stable molecule.[11]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the intramolecular bonding and interactions.[12] For this compound, NBO analysis reveals strong hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the π* anti-bonding orbitals of the aromatic ring, contributing to the molecule's stability. It also quantifies the charge transfer from the hydroxyl group to the carbonyl group, which is a key aspect of its electronic structure.

Non-Linear Optical (NLO) Properties

DFT is a powerful tool for predicting the NLO properties of molecules. The first-order hyperpolarizability (β) is a measure of a molecule's potential for second-harmonic generation. Calculations for this compound and its derivatives have shown that they possess significant NLO properties, making them interesting candidates for materials in optical devices.[13]

A Practical Protocol for DFT Calculations on this compound

This section provides a step-by-step methodology for performing DFT calculations on this compound using a program like Gaussian.

1. Molecule Building and Input File Preparation:

  • Build the Molecule: Use a graphical interface like GaussView to build the this compound molecule. Ensure the correct atom types and initial geometry.

  • Define the Calculation Type: In the Gaussian input file, specify the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq: This line requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP level of theory with the 6-311++G(d,p) basis set. The p keyword requests additional printout.

    • For UV-Vis spectra, a subsequent calculation with TD(NStates=10) is needed on the optimized geometry.

    • For NLO properties, include the Polar keyword.

  • Specify Charge and Multiplicity: For neutral this compound, this will be 0 1 (charge 0, singlet multiplicity).

  • Define Solvent (Optional): To simulate a solution, add SCRF=(Solvent=Ethanol).

2. Running the Calculation:

  • Submit the input file to the Gaussian program. The calculation time will depend on the computational resources available.

3. Analysis of Output Files:

  • Geometry Optimization: Open the output file (.log or .out) in a visualization program. Verify that the optimization has converged successfully (look for "Optimization completed"). The final optimized coordinates can be found in the output.

  • Vibrational Frequencies: The output file will contain a list of calculated vibrational frequencies and their corresponding IR and Raman intensities. These can be visualized to animate the vibrational modes.

  • Electronic Spectra (TD-DFT): The TD-DFT output will list the excitation energies, oscillator strengths, and corresponding wavelengths (λmax) for the electronic transitions.

  • NBO Analysis: If requested (Pop=NBO), the output will contain detailed information on natural atomic charges, bond orders, and hyperconjugative interactions.

Visualizing the Workflow

To illustrate the process of validating experimental data with DFT calculations, the following workflow diagram is provided.

DFT_Validation_Workflow cluster_exp Experimental Data Acquisition cluster_dft DFT Calculations Exp_Struct X-ray Crystallography (Structural Data) Compare Comparative Analysis Exp_Struct->Compare Exp_Spectra FT-IR, Raman, UV-Vis (Spectroscopic Data) Exp_Spectra->Compare Build Build Molecule & Prepare Input File Run Run DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Build->Run Analyze Analyze Output: Geometry, Frequencies, Spectra Run->Analyze Analyze->Compare Validate Validated Computational Model Compare->Validate Predict Predictive Insights: NLO, Reactivity, etc. Validate->Predict

Caption: Workflow for validating experimental findings with DFT calculations.

The molecular structure of this compound, highlighting the key intramolecular hydrogen bond, is depicted below.

Caption: Structure of this compound with intramolecular hydrogen bond.

Conclusion

This guide has demonstrated that DFT calculations are an indispensable tool for the modern researcher working with molecules like this compound. By providing a robust framework for validating experimental data, assigning spectral features, and predicting a range of molecular properties, DFT bridges the gap between empirical observation and fundamental understanding. The provided protocol serves as a starting point for researchers to integrate these powerful computational techniques into their own workflows, ultimately leading to more efficient and insightful scientific discovery.

References

A Senior Application Scientist's Guide to Navigating the Cross-Reactivity of Salicylaldehyde-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of selectivity and cross-reactivity among salicylaldehyde-based fluorescent probes. In the realm of chemical sensing, particularly for drug development and environmental monitoring, the allure of these probes is their straightforward synthesis, cost-effectiveness, and potent fluorescence response to specific metal ions.[1][2] However, the true measure of a probe's utility lies not just in its sensitivity to a target ion, but in its indifference to a host of others.

This guide is structured to move from foundational principles to practical application. We will first explore the core chemical mechanisms that grant this compound derivatives their sensing capabilities. We will then critically compare the performance of various published probes, supported by quantitative data, and finally, establish a rigorous, self-validating protocol for you to assess cross-reactivity in your own work.

Part 1: The Mechanistic Underpinnings of Selectivity

This compound and its derivatives, particularly Schiff bases, form the bedrock of a vast library of chemosensors.[3][4] Their function typically hinges on one of several photophysical mechanisms that are modulated by the binding of a metal ion.

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, many probes exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways. Upon coordination with a metal ion, the probe's structure becomes more rigid, inhibiting these non-radiative processes and causing a significant enhancement in fluorescence intensity.[5]

  • Excited-State Intramolecular Proton Transfer (ESIPT): The inherent intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is central to the ESIPT mechanism.[6][7] Metal ion binding can disrupt this process, leading to a distinct change in the fluorescence signal, often a "turn-on" response.[6][8]

The selectivity of a probe is dictated by how well its coordination pocket—formed by the this compound backbone and appended functional groups—matches the preferred coordination geometry, size, and electronic properties of the target metal ion, a concept well-grounded in the Hard and Soft Acids and Bases (HSAB) theory.[9] For instance, hard donor atoms like oxygen and nitrogen in the this compound core tend to favor binding with hard acids like Al³⁺ and Zn²⁺.[9]

Below is a diagram illustrating the general sensing mechanism.

cluster_0 Unbound Probe State cluster_1 Bound Probe State Probe This compound Probe Quenching Non-Radiative Decay (PET, C=N Isomerization) Probe->Quenching Excitation Complex Probe-Metal Complex Probe->Complex Selective Binding Low_Fluorescence Low/No Fluorescence Quenching->Low_Fluorescence Energy Loss Rigid_Structure Structural Rigidity (CHEF/ESIPT Modulation) Complex->Rigid_Structure Excitation High_Fluorescence High Fluorescence Rigid_Structure->High_Fluorescence Photon Emission Metal_Ion Target Metal Ion Metal_Ion->Complex

Caption: General mechanism of "turn-on" this compound-based fluorescent probes.

Part 2: Comparative Analysis of Probe Performance

The literature is rich with this compound-based probes, each designed with a specific metal ion in mind. However, their performance in the presence of competing ions varies significantly. The choice of the amine component used to form the Schiff base is a primary determinant of selectivity.[6][8] For example, condensing this compound with different N-heterocyclic amines can yield probes selective for Hg²⁺ or Zn²⁺.[6]

The following table summarizes the performance of several representative probes, highlighting their target ion(s) and notable interferences. This is not an exhaustive list but serves to illustrate the common challenges and successes in the field.

Probe Derivative (Schiff Base of this compound and...)Target Ion(s)Primary Interfering IonsDetection LimitMechanismReference
2-aminobenzimidazoleHg²⁺None reported in study0.321 µMESIPT-CHEF[6]
2-aminobenzothiazoleZn²⁺None reported in study0.161 µMESIPT-CHEF[6]
EthylenediamineCu²⁺None reported in study19 nMFluorescence Quenching[10]
4-methylbenzohydrazideCd²⁺, Ni²⁺Co²⁺, Cu²⁺, Fe²⁺ showed some response3.14 µM (Cd²⁺), 0.92 µM (Ni²⁺)Colorimetric[1][3]
2-aminopyridineAl³⁺, Zn²⁺Zn²⁺ interferes with Al³⁺ detection and vice-versaN/AESIPT[8]
N/A (this compound itself)Zn²⁺Not significantly affected by alkali, alkaline earth, and several heavy metal cations (Hg²⁺, Cd²⁺, Cr³⁺, Ni²⁺)N/AFluorescence Enhancement[11][12][13]
Benzene-1,3-diamineCu²⁺High selectivity reported0.03 µM (electrochemical)Electrochemical[14]
NaphthalohydrazideAl³⁺, Zn²⁺Cross-interference3.99 nM (Al³⁺), 1.33 nM (Zn²⁺)PET, ESIPT[5]

Expert Insights: From this data, a clear pattern emerges: while many probes demonstrate high selectivity in controlled experiments, ions with similar coordination chemistry, such as Zn²⁺ and Cd²⁺ or Cu²⁺ and Ni²⁺, often present the greatest challenge.[15] The Jahn-Teller effect in Cu²⁺ complexes can provide enhanced thermodynamic stability, sometimes contributing to its selective detection.[10] Conversely, the paramagnetic nature of ions like Cu²⁺ and Fe³⁺ can lead to fluorescence quenching, which can be an interference mechanism or the basis for a "turn-off" sensor.[15][16]

Part 3: A Self-Validating Protocol for Cross-Reactivity Assessment

To ensure the trustworthiness of your results, a rigorous and systematic approach to evaluating probe selectivity is non-negotiable. The following protocol is designed to be self-validating by including essential controls that allow for the unambiguous interpretation of results.

Experimental Workflow Diagram

cluster_compete Competition Experiment Details Prep Step 1: Prepare Stock Solutions - Probe (e.g., 1 mM in DMSO) - Metal Ions (e.g., 10 mM aqueous) Buffer Step 2: Define Assay Conditions - Working Buffer (e.g., HEPES, pH 7.4) - Final Probe Concentration (e.g., 10 µM) Prep->Buffer Screen Step 3: Initial Selectivity Screen Add excess of each metal ion (e.g., 10 eq.) to the probe solution. Measure response. Buffer->Screen Identify Step 4: Identify Target & Interferents Analyze fluorescence/absorbance spectra to find the primary target and potential cross-reactive ions. Screen->Identify Compete Step 5: Competition Experiment (The Critical Test) Identify->Compete Analysis Step 6: Data Analysis & Quantitation - Plot fluorescence intensity vs. ions - Calculate % interference Compete->Analysis A A: Probe + Target Ion (e.g., 2 eq.) B B: Probe + Interfering Ion (e.g., 10 eq.) + Target Ion (e.g., 2 eq.) C C: Probe Only (Blank)

Caption: Workflow for assessing the cross-reactivity of a new chemosensor.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Probe Stock: Prepare a concentrated stock solution of your this compound probe (e.g., 1 mM) in an appropriate organic solvent like DMSO or DMF. Causality: Using an organic solvent ensures solubility of the typically hydrophobic probe before dilution into the aqueous assay buffer.

  • Metal Ion Stocks: Prepare individual stock solutions (e.g., 10 mM) of a wide range of metal salts (chlorides or nitrates are common) in deionized water. The panel should include common physiological and environmental ions: Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺.[6]

2. Initial Selectivity Screening:

  • Objective: To quickly identify which ions elicit a response.

  • Procedure:

    • In a series of cuvettes or a 96-well plate, add your working buffer (e.g., HEPES, pH 7.4).

    • Add the probe stock to each well to reach the final working concentration (e.g., 10 µM).

    • To each respective well, add a significant excess (e.g., 10 equivalents) of a single metal ion from your panel. Include a "probe only" control.

    • Incubate for a sufficient time for the binding reaction to complete (e.g., 5-30 minutes).[6]

    • Measure the fluorescence spectrum (or UV-Vis absorbance) for each sample.

  • Analysis: Plot the fluorescence intensity at the emission maximum against each metal ion. The ion that produces the largest change is your primary target candidate. Any other ions producing a significant signal are potential interferents.

3. The Competition Experiment (Trustworthiness Pillar):

  • Objective: To determine if other ions interfere with the detection of the primary target ion. This is the most critical test for selectivity.

  • Procedure:

    • Prepare two sets of solutions containing the probe in the working buffer.

    • Set 1 (Control): Add the target metal ion (e.g., 2 equivalents) to the probe solution. Measure the fluorescence response. This is your benchmark signal (F_target).

    • Set 2 (Competition): To the probe solution, first add a large excess (e.g., 10-50 equivalents) of a single competing metal ion. After a brief incubation, add the same amount of the target metal ion as in Set 1 (2 equivalents). Measure the final fluorescence response (F_compete).

    • Repeat Step 3 for every potentially interfering ion identified in the initial screen, as well as for non-interfering ions as negative controls.

  • Interpretation:

    • If F_compete is similar to F_target, the competing ion does not significantly interfere.

    • If F_compete is significantly lower or higher than F_target, the competing ion interferes with the detection of the target.

    • Expert Note: It is crucial to add the interfering ion before the target ion to simulate a real-world scenario where both are present simultaneously.

Conclusion

The utility of a this compound-based probe is fundamentally defined by its selectivity. While the synthetic accessibility of these compounds is a major advantage, it also necessitates a thorough and honest evaluation of their cross-reactivity. By understanding the underlying CHEF and ESIPT mechanisms, comparing new designs against established benchmarks, and employing a rigorous, control-laden experimental protocol, researchers can develop and validate probes with the high degree of trustworthiness required for advanced applications in diagnostics, drug development, and environmental science.

References

A Comparative Analysis of Salicylaldehyde and Its Isomers in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the outcome of a synthetic route. Hydroxybenzaldehydes, with their dual functionality of a hydroxyl and an aldehyde group on a benzene ring, are versatile building blocks in organic synthesis. This guide provides an in-depth comparative analysis of salicylaldehyde (2-hydroxybenzaldehyde) and its isomers, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, focusing on their distinct reactivity profiles in key organic reactions. This analysis is grounded in established chemical principles and supported by experimental observations to aid in the rational design of synthetic strategies.

Fundamental Properties: A Tale of Three Isomers

The positioning of the hydroxyl and aldehyde groups on the benzene ring dictates the physical and chemical properties of these isomers. This compound's ortho-substitution allows for intramolecular hydrogen bonding, a feature absent in its meta and para counterparts, which instead favor intermolecular hydrogen bonding.[1][2][3] This fundamental difference has significant consequences for their physical states, boiling points, and solubility.[1][2][3][4]

PropertyThis compound (ortho)3-Hydroxybenzaldehyde (meta)4-Hydroxybenzaldehyde (para)
Molecular Formula C₇H₆O₂C₇H₆O₂C₇H₆O₂
Molar Mass 122.12 g/mol 122.12 g/mol 122.12 g/mol
Appearance Colorless oily liquid[5]Colorless solid[6]White to light yellow crystalline powder[7]
Melting Point -7 °C[5]106 °C[6]115-118 °C[7]
Boiling Point 196-197 °C[5]240 °C[6]191-192 °C (sublimes)[7]
Solubility in Water Slightly soluble[8]Moderately solubleSparingly soluble in cold water, more in hot[4][9]
Key Structural Feature Intramolecular H-bonding[5]Intermolecular H-bondingIntermolecular H-bonding[1][2]
pKa 8.40[10]9.24[10]7.72[10]

Table 1: Comparative Physical and Chemical Properties of Hydroxybenzaldehyde Isomers.

The intramolecular hydrogen bond in this compound significantly lowers its melting and boiling points compared to the para-isomer by reducing intermolecular forces.[1][3] Conversely, the extensive intermolecular hydrogen bonding in 4-hydroxybenzaldehyde results in a higher melting point and greater solubility in hot water.[1][4] The acidity of the phenolic proton is also influenced by the position of the electron-withdrawing aldehyde group. The para-isomer is the most acidic due to the effective delocalization of the negative charge in the corresponding phenoxide ion through resonance.[10][11]

Reactivity in Electrophilic Aromatic Substitution

The hydroxyl group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, while the aldehyde group is a deactivating group and a meta-director. The interplay of these two functional groups leads to distinct regioselectivity among the isomers.

The Reimer-Tiemann Reaction: A Case Study in Ortho-Formylation

The Reimer-Tiemann reaction, which involves the formylation of phenols using chloroform in a basic solution, is a classic example illustrating the directing effect of the hydroxyl group.[12][13] When phenol is the substrate, the primary product is this compound, demonstrating a strong preference for ortho-substitution.[14][15] This selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion, where the negative charge is delocalized, making the ortho and para positions more nucleophilic.[12][16]

Reimer_Tiemann_Mechanism

Experimental Protocol: Reimer-Tiemann Reaction with Phenol [14][16]

  • Dissolution: Dissolve phenol in a 10-40% aqueous solution of sodium hydroxide.

  • Addition of Chloroform: Add an excess of chloroform to the solution. The mixture will be biphasic.

  • Reaction: Vigorously stir the mixture at approximately 60°C for about three hours.

  • Work-up: After the reaction is complete, cool the mixture and acidify it.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether) and purify by distillation or chromatography to isolate this compound.

For 3-hydroxybenzaldehyde, electrophilic substitution is directed by the hydroxyl group to the ortho and para positions (positions 2, 4, and 6), while the aldehyde group directs to the meta positions (positions 5). The combined effect leads to substitution primarily at the 2 and 6 positions. In the case of 4-hydroxybenzaldehyde, the hydroxyl group activates the ortho positions (3 and 5), which are also meta to the deactivating aldehyde group, thus facilitating electrophilic substitution at these sites.[7]

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group is susceptible to nucleophilic attack. The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituent on the aromatic ring.

Schiff Base Formation: A Comparative Study

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction in organic synthesis.[17][18] The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.

Schiff_Base_Formation

The electron-donating hydroxyl group, particularly in the ortho and para positions, can decrease the electrophilicity of the carbonyl carbon through resonance, potentially slowing down the initial nucleophilic attack. However, the intramolecular hydrogen bond in this compound can play a role in catalysis.

IsomerExpected Relative Reactivity in Schiff Base FormationRationale
This compound Moderate to HighThe intramolecular hydrogen bond can facilitate proton transfer during the reaction. The hydroxyl group can act as a general acid/base catalyst.
3-Hydroxybenzaldehyde HighThe hydroxyl group is meta to the aldehyde, so its electron-donating resonance effect does not directly impact the carbonyl carbon. The primary electronic effect is inductive withdrawal, slightly increasing reactivity.
4-Hydroxybenzaldehyde Low to ModerateThe strong electron-donating resonance effect of the para-hydroxyl group decreases the electrophilicity of the carbonyl carbon, potentially reducing the reaction rate.[19]

Table 2: Predicted Relative Reactivity of Hydroxybenzaldehyde Isomers in Schiff Base Formation.

Experimental Protocol: Synthesis of a this compound-based Schiff Base [17]

  • Reactant Preparation: Dissolve 0.01 mol of this compound and 0.01 mol of a primary amine (e.g., aniline) in 10 ml of a suitable solvent like ethanol or even water for a greener approach.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • Isolation: Filter the precipitated Schiff base, wash it with the solvent, and dry.

  • Characterization: Characterize the product using techniques such as FTIR, ¹H NMR, and ¹³C NMR to confirm the formation of the imine bond.[18]

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group of these isomers can undergo various reactions, such as O-alkylation and acylation. The nucleophilicity of the hydroxyl group is a key factor in these transformations.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. The acidity of the phenolic proton (and thus the ease of forming the phenoxide) and the accessibility of the resulting alkoxide are important considerations.

Williamson_Ether_Synthesis

As indicated by the pKa values, 4-hydroxybenzaldehyde is the most acidic, followed by this compound, and then 3-hydroxybenzaldehyde.[10] This suggests that 4-hydroxybenzaldehyde will form the phenoxide most readily. However, in the case of this compound, the intramolecular hydrogen bond must be broken before the phenoxide can react, which may require more stringent reaction conditions.

Experimental Protocol: O-Alkylation of this compound [20]

  • Setup: In a round-bottom flask, combine this compound, a suitable solvent like acetonitrile, and a base such as potassium carbonate.

  • Addition of Alkylating Agent: Stir the mixture for a few minutes, then add the alkylating agent (e.g., ethyl bromoacetate).

  • Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 72 hours), with vigorous stirring.

  • Work-up: After cooling, filter the solids and wash them with an organic solvent like diethyl ether.

  • Extraction and Purification: Perform a liquid-liquid extraction with water and an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the O-alkylated product.

Tandem and Condensation Reactions

The dual functionality of hydroxybenzaldehydes makes them excellent substrates for tandem and condensation reactions, leading to the synthesis of various heterocyclic compounds. This compound, in particular, is widely used in reactions leading to chromane derivatives.[21][22]

Knoevenagel Condensation followed by Cyclization

This compound can react with active methylene compounds, such as acetophenone derivatives, in a Knoevenagel condensation to form chalcones.[22][23] These intermediates can then undergo further reactions, such as reduction and cyclization, to yield flavans and other chromane derivatives.[22][23]

Knoevenagel_Cyclization

The ortho-positioning of the hydroxyl group in this compound is crucial for the subsequent intramolecular cyclization step. While 3- and 4-hydroxybenzaldehyde can also undergo Knoevenagel condensation, the resulting products will not have the appropriately positioned hydroxyl group for this type of cyclization to form chromane structures.

Conclusion

The isomeric hydroxybenzaldehydes, while sharing the same molecular formula, exhibit remarkably different behaviors in organic reactions. This compound's unique properties, stemming from its intramolecular hydrogen bond, make it a valuable precursor for a variety of chelating agents and heterocyclic compounds.[5][24] 3-Hydroxybenzaldehyde and 4-hydroxybenzaldehyde, on the other hand, offer different regioselectivity in electrophilic substitution and varying reactivity at the carbonyl and hydroxyl groups due to the different interplay of inductive and resonance effects. A thorough understanding of these differences, as outlined in this guide, is paramount for the strategic planning and successful execution of complex organic syntheses.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their final disposition. Salicylaldehyde, a versatile aromatic aldehyde, is a common reagent in many synthetic pathways. However, its inherent chemical properties necessitate a thorough understanding of the appropriate disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive overview of the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

The Chemical Profile of this compound: Understanding the Hazards

Before delving into disposal procedures, it is paramount to understand the hazards associated with this compound. This knowledge forms the basis for the stringent disposal requirements.

This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[3][4][5] The environmental toxicity of this compound is a critical factor dictating its disposal route; it is not readily biodegradable, meaning it can persist in the environment and harm aquatic ecosystems.[3]

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]
Germ Cell Mutagenicity Suspected of causing genetic defects.[3][6]
Hazardous to the Aquatic Environment (Chronic) Toxic to aquatic life with long lasting effects.[3][4][5]

Given these hazards, under no circumstances should this compound or its waste be disposed of down the drain. This practice is not only a violation of environmental regulations but also poses a significant threat to aquatic life.

The Primary and Approved Disposal Method: Incineration

The universally recommended and accepted method for the disposal of this compound and its contaminated waste is incineration by a licensed hazardous waste disposal company .[3][6] This process involves burning the chemical waste at high temperatures in a controlled environment, equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][6]

The rationale for incineration is twofold:

  • Complete Destruction: High-temperature incineration ensures the complete breakdown of the this compound molecule into less harmful components, primarily carbon dioxide and water. This method effectively eliminates the chemical's inherent toxicity and environmental hazards.

  • Regulatory Compliance: Regulatory bodies such as the Environmental Protection Agency (EPA) have strict guidelines for the disposal of hazardous chemicals.[1] Entrusting the disposal to a licensed facility ensures that all legal requirements are met, protecting both the individual researcher and the institution from potential liabilities.

Step-by-Step Protocol for Waste Accumulation and Disposal via Incineration
  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container should be made of a material that will not react with or be degraded by this compound. Glass or chemically resistant plastic containers are generally suitable.

    • Collect all waste containing this compound, including unreacted chemical, contaminated solvents, and solid waste (e.g., contaminated gloves, paper towels, and silica gel), in this designated container.

    • Never mix this compound waste with incompatible chemicals.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

    • Include the approximate concentrations of each component.

    • Ensure the label also includes the name and contact information of the responsible researcher or laboratory.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, and open flames.[2]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

Why In-Lab Neutralization is Not a Recommended Practice for this compound

While in-laboratory neutralization can be a viable option for simple corrosive wastes like strong acids and bases, it is not a recommended or approved method for the disposal of this compound.[7] The primary reasons for this are:

  • Lack of a Validated Protocol: There are no widely accepted and validated protocols for the chemical neutralization of this compound that guarantee its complete conversion to non-hazardous byproducts suitable for drain disposal.

  • Potential for Hazardous Byproducts: Attempted neutralization reactions could result in the formation of other hazardous or environmentally persistent compounds. For instance, while aldehydes can react with sodium bisulfite, this is primarily a purification technique and does not guarantee the formation of a product safe for drain disposal.[8][9] The resulting adduct would still be considered chemical waste.

  • Environmental Risk: Incomplete reactions could lead to the discharge of untreated this compound into the wastewater system, contributing to aquatic toxicity.[3]

  • Safety Concerns: Attempting unvalidated chemical reactions for waste disposal can pose significant safety risks to laboratory personnel, including the potential for unexpected exothermic reactions or the generation of toxic fumes.

The following diagram illustrates the decision-making process for the disposal of this compound, emphasizing the single approved pathway.

Salicylaldehyde_Disposal_Decision_Tree start This compound Waste Generated assess_hazards Assess Hazards: - Toxic to Aquatic Life - Suspected Mutagen - Harmful if Swallowed/Inhaled start->assess_hazards disposal_question Is Drain Disposal an Option? assess_hazards->disposal_question no_drain_disposal NO: - Environmental Hazard - No Approved Neutralization Protocol disposal_question->no_drain_disposal No incineration_path Primary Disposal Method: Incineration no_drain_disposal->incineration_path collect_waste Collect in a Labeled, Compatible Container incineration_path->collect_waste contact_ehs Contact EHS for Pickup by a Licensed Disposal Company collect_waste->contact_ehs end Compliant and Safe Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible management of chemical waste is a cornerstone of scientific integrity. For this compound, the path to proper disposal is clear and unambiguous: collection in a designated hazardous waste container followed by incineration through a licensed disposal facility. By adhering to these procedures, researchers and scientists can ensure the safety of their colleagues, the compliance of their institutions, and the preservation of the environment, thereby upholding the highest standards of their profession.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.